molecular formula C11H21NO B1310476 N,N-DI-n-BUTYLACRYLAMIDE CAS No. 2274-13-7

N,N-DI-n-BUTYLACRYLAMIDE

Cat. No.: B1310476
CAS No.: 2274-13-7
M. Wt: 183.29 g/mol
InChI Key: DLJMSHXCPBXOKX-UHFFFAOYSA-N
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Description

N,N-DI-n-BUTYLACRYLAMIDE is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibutylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h6H,3-5,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJMSHXCPBXOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439556
Record name N,N-dibutylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274-13-7
Record name N,N-dibutylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-di-n-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reaction Principle

The synthesis of N,N-di-n-butylacrylamide is typically achieved through a nucleophilic acyl substitution reaction. In this process, the nucleophilic di-n-butylamine attacks the electrophilic carbonyl carbon of acryloyl chloride. The reaction is commonly carried out in the presence of a tertiary amine base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the di-n-butylamine and driving the reaction to completion.

General Reaction Scheme

Experimental Protocol

This protocol is a representative procedure derived from analogous syntheses of N-substituted acrylamides.[1][2] Researchers should optimize the conditions for their specific laboratory setup and scale.

Materials:

  • Di-n-butylamine

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inhibitor for polymerization (e.g., hydroquinone monomethyl ether)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Condenser (optional, for reactions at elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with di-n-butylamine and an anhydrous solvent. The flask is then cooled in an ice bath to 0-5 °C.

  • Addition of Triethylamine: Triethylamine (1.1 equivalents relative to di-n-butylamine) is added to the stirred solution.

  • Slow Addition of Acryloyl Chloride: Acryloyl chloride (1.0 equivalent relative to di-n-butylamine), dissolved in a small amount of the anhydrous solvent, is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4-6 hours to ensure the reaction goes to completion.

  • Work-up:

    • The triethylamine hydrochloride salt is removed by filtration.

    • The filtrate is transferred to a separatory funnel and washed sequentially with deionized water, a dilute acid solution (e.g., 1M HCl) to remove any remaining amines, a dilute base solution (e.g., 5% NaHCO3) to remove any acidic impurities, and finally with brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • The drying agent is removed by filtration.

    • A small amount of a polymerization inhibitor is added to the filtrate.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to yield pure this compound.

Data Presentation

While specific quantitative data for the synthesis of this compound is not available in the search results, the following table summarizes typical reaction parameters for the synthesis of N-substituted acrylamides based on analogous reactions.

ParameterTypical Value/Condition
Reactants Acryloyl Chloride, Secondary Amine
Base Triethylamine
Solvent Dichloromethane, Diethyl Ether, THF
Temperature 0 °C to Room Temperature
Reaction Time 2 - 8 hours
Purification Extraction, Washing, Vacuum Distillation
Typical Yield 70-95% (for analogous compounds)

Mandatory Visualization

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Charge Flask with Di-n-butylamine & Solvent B 2. Add Triethylamine A->B C 3. Cool to 0-5 °C B->C D 4. Add Acryloyl Chloride (dropwise) C->D E 5. Stir at Room Temperature D->E F 6. Filter Precipitate E->F G 7. Wash with Water & Acid/Base Solutions F->G H 8. Dry Organic Layer G->H I 9. Remove Solvent (Rotary Evaporation) H->I J 10. Vacuum Distillation I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of N,N-DI-n-BUTYLACRYLAMIDE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N,N-DI-n-BUTYLACRYLAMIDE, a versatile monomer with potential applications in the development of novel polymers for drug delivery and other biomedical applications. This document details its fundamental characteristics, a detailed experimental protocol for its synthesis and characterization, and explores its potential utility in the pharmaceutical sciences.

Core Physical and Chemical Properties

This compound (CAS No. 2274-13-7) is a tertiary amide with a vinyl group, making it amenable to polymerization. Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 2274-13-7
Molecular Formula C₁₁H₂₁NO
Molecular Weight 183.30 g/mol
Boiling Point 95-102 °C at 1 Torr
Density 0.874 g/cm³ (predicted)

Table 2: Chemical Identifiers

IdentifierValue
IUPAC Name N,N-dibutylprop-2-enamide
SMILES CCCCN(CCCC)C(=O)C=C
InChI InChI=1S/C11H21NO/c1-4-6-8-12(9-7-5-2)11(13)10-3/h10H,3-9H2,1-2H3

Experimental Protocols

A plausible and detailed methodology for the synthesis and characterization of this compound is provided below. This protocol is based on the general reaction of acryloyl chloride with a secondary amine.

Synthesis of this compound

Objective: To synthesize this compound from di-n-butylamine and acryloyl chloride.

Materials:

  • Di-n-butylamine (≥99%)

  • Acryloyl chloride (≥98%)

  • Triethylamine (≥99%), dried

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve di-n-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Slowly add a solution of acryloyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Transfer the mixture to a separatory funnel and wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound as a liquid.

Characterization of this compound

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). The expected proton signals would include multiplets for the vinyl protons, triplets for the methylene groups adjacent to the nitrogen and the terminal methyl groups, and a multiplet for the other methylene groups of the butyl chains.

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the vinyl carbons, and the carbons of the two n-butyl chains.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Acquire the FTIR spectrum of the neat liquid product. Key characteristic peaks to be observed include the C=O stretching vibration of the tertiary amide, C=C stretching of the vinyl group, and C-H stretching and bending vibrations of the alkyl chains.

2.2.3. Mass Spectrometry (MS)

Obtain the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI). The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve cleavage of the butyl groups.

Potential Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, its structure suggests significant potential as a monomer for the synthesis of novel polymers with applications in drug delivery. Polymers derived from N-substituted acrylamides, such as poly(N-isopropylacrylamide), are well-known for their "smart" or environmentally responsive properties.

Polymers of this compound are expected to be hydrophobic. This property can be exploited in the design of:

  • Amphiphilic Block Copolymers: By copolymerizing this compound with a hydrophilic monomer, amphiphilic block copolymers can be synthesized. These copolymers can self-assemble in aqueous environments to form micelles or nanoparticles, which can encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability.

  • Thermo-responsive Polymers: The incorporation of this compound into thermo-responsive polymers can modulate their lower critical solution temperature (LCST). This allows for the development of drug delivery systems that release their payload in response to changes in temperature, a strategy that can be utilized for targeted drug delivery to hyperthermic regions such as tumors.

  • Hydrophobic Drug-Eluting Coatings: Polymers of this compound can be used to create hydrophobic coatings for medical devices, which can be loaded with drugs for sustained local release.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Di-n-butylamine + Acryloyl Chloride Reaction Reaction in DCM with Triethylamine at 0°C Reactants->Reaction 1. Addition Workup Aqueous Workup (Washings) Reaction->Workup 2. Quenching & Extraction Purification Vacuum Distillation Workup->Purification 3. Isolation Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for this compound Synthesis & Characterization.

Hypothetical Drug Delivery Mechanism

The following diagram illustrates a hypothetical mechanism for drug delivery using a thermo-responsive polymer incorporating this compound.

G Hypothetical Drug Delivery Mechanism cluster_micelle Polymer Micelle in Bloodstream (T < LCST) cluster_release Drug Release at Target Site (T > LCST) Micelle Self-Assembled Micelle Hydrophilic_Shell Hydrophilic Polymer Chains (e.g., PEG) Micelle->Hydrophilic_Shell Outer Shell Hydrophobic_Core Hydrophobic Core (Poly(this compound)) Micelle->Hydrophobic_Core Inner Core Collapsed_Micelle Collapsed Micelle Micelle->Collapsed_Micelle Temperature Increase (> LCST) Drug Encapsulated Hydrophobic Drug Hydrophobic_Core->Drug Target_Site Target Tissue (e.g., Tumor) Heat Local Hyperthermia Heat->Target_Site Released_Drug Released Drug Collapsed_Micelle->Released_Drug Drug Release Released_Drug->Target_Site Therapeutic Effect

Caption: Thermo-responsive Drug Delivery using a Polymer Micelle.

Synthesis of N,N-di-n-butylacrylamide from n-Butylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the monomer N,N-di-n-butylacrylamide, commencing from n-butylamine. The described synthetic pathway involves a two-step process: the initial formation of the intermediate, di-n-butylamine, followed by its subsequent acylation to yield the final product. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow to support researchers in the fields of chemistry and drug development.

Introduction

N,N-disubstituted acrylamides are a class of monomers that find significant applications in polymer chemistry and materials science. Their polymers are utilized in various fields, including the development of novel drug delivery systems, hydrogels, and specialty coatings. The synthesis of this compound from a readily available precursor like n-butylamine is a key process for accessing this versatile monomer. The synthetic route outlined herein is a logical and practical approach for laboratory-scale preparation.

Overall Synthetic Pathway

The synthesis of this compound from n-butylamine is achieved through a two-step reaction sequence. The first step involves the conversion of n-butylamine to di-n-butylamine. The second step is the acylation of the resulting di-n-butylamine with acryloyl chloride to produce the target monomer.

Synthesis_Workflow n_butylamine n-Butylamine reaction1 Reaction with n-Butyl Bromide (or other alkylating agent) n_butylamine->reaction1 di_n_butylamine di-n-butylamine reaction1->di_n_butylamine di_n_butylamine_step2 di-n-butylamine di_n_butylamine->di_n_butylamine_step2 reaction2 Acylation Reaction (in the presence of a base) di_n_butylamine_step2->reaction2 acryloyl_chloride Acryloyl Chloride acryloyl_chloride->reaction2 final_product This compound reaction2->final_product reaction_pathway cluster_reactants Starting Materials & Reagents cluster_process Synthetic Steps cluster_products Intermediates & Final Product n_butylamine n-Butylamine alkylation N-Alkylation n_butylamine->alkylation n_butyl_bromide n-Butyl Bromide n_butyl_bromide->alkylation acryloyl_chloride Acryloyl Chloride acylation N-Acylation acryloyl_chloride->acylation base1 Base (e.g., Na₂CO₃) base1->alkylation base2 Base (e.g., Et₃N) base2->acylation di_n_butylamine di-n-butylamine alkylation->di_n_butylamine final_product This compound acylation->final_product di_n_butylamine->acylation

An In-depth Technical Guide to the Solubility of N,N-DI-n-BUTYLACRYLAMIDE in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of N,N-DI-n-BUTYLACRYLAMIDE in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on equipping researchers with a robust experimental framework to determine these values. The provided protocols and data presentation structures are designed for ease of use and reproducibility in a laboratory setting.

Introduction to this compound and its Solubility

This compound is a disubstituted acrylamide monomer. The presence of the two n-butyl chains on the amide nitrogen significantly increases its hydrophobicity compared to acrylamide. This structural feature suggests that it will exhibit favorable solubility in a range of non-polar and polar aprotic organic solvents. Understanding its solubility is crucial for a variety of applications, including polymer synthesis, drug delivery matrix design, and formulation development. The solubility of a compound dictates its reaction kinetics, purification methods, and ultimately its performance in various applications.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Observations
e.g., Acetone25
e.g., Dichloromethane25
e.g., Toluene25
e.g., Ethyl Acetate25
e.g., Methanol25
e.g., N,N-Dimethylformamide (DMF)25
e.g., Tetrahydrofuran (THF)25
e.g., Hexane25

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1] This protocol is adapted for the determination of this compound solubility.

3.1. Materials

  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, depending on the volatility and chromophoric properties of the analyte and solvent.

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

    • Precisely add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or roller system.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant and recorded temperature. This extended time is necessary to reach thermodynamic equilibrium.[1]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Perform a precise serial dilution of the supernatant with the same organic solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start compound_addition Add Excess this compound to Vial start->compound_addition Initiate Protocol solvent_addition Add Known Volume of Organic Solvent compound_addition->solvent_addition equilibration Equilibrate on Shaker (24-48h at Constant T) solvent_addition->equilibration phase_separation Centrifuge to Separate Solid and Liquid Phases equilibration->phase_separation sampling Withdraw Aliquot of Clear Supernatant phase_separation->sampling dilution Perform Serial Dilution sampling->dilution analysis Analyze by HPLC/GC dilution->analysis calculation Calculate Solubility from Calibration Curve analysis->calculation end End calculation->end

Workflow for Solubility Determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Polarity of the Solvent: Due to its hydrophobic n-butyl groups, the compound is expected to be more soluble in less polar organic solvents.

  • Temperature: Generally, solubility increases with temperature, although there can be exceptions. It is crucial to control and record the temperature during experiments.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility. Using high-purity materials is recommended for accurate results.

Conclusion

While specific quantitative data for the solubility of this compound in organic solvents is not widely published, this guide provides a robust framework for researchers to determine these values experimentally. The detailed shake-flask protocol, along with the structured data recording template and workflow visualization, offers a comprehensive approach to characterizing this important chemical compound. The generation of such data will be invaluable for the scientific community, particularly in the fields of polymer chemistry and pharmaceutical sciences.

References

CAS number and molecular weight of N,N-DI-n-BUTYLACRYLAMIDE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-DI-n-BUTYLACRYLAMIDE is a chemical compound belonging to the class of N,N-disubstituted acrylamides. While specific in-depth research on this particular molecule, especially concerning its biological activity and role in signaling pathways, is not extensively available in public literature, this guide provides core technical data, a general synthesis protocol relevant to its class of compounds, and potential areas of application based on the properties of related molecules.

Core Data Summary

A clear understanding of the fundamental physicochemical properties of a compound is crucial for any research and development endeavor. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 2274-13-7[1][2]
Molecular Weight 183.29 g/mol [2]
Molecular Formula C₁₁H₂₁NO[2]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in peer-reviewed literature, a general and widely applicable method for the synthesis of N,N-disubstituted acrylamides is provided below. This protocol is based on the reaction of an acryloyl chloride with a secondary amine.

General Synthesis of N,N-disubstituted Acrylamides

This procedure outlines the synthesis of an N,N-disubstituted acrylamide through the reaction of acryloyl chloride with the corresponding dialkylamine, in this case, di-n-butylamine.

Materials:

  • Acryloyl chloride

  • Di-n-butylamine

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or another suitable aprotic solvent)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is set up in a fume hood.

  • Reagent Preparation: Di-n-butylamine and triethylamine are dissolved in anhydrous diethyl ether in the reaction flask. The solution is cooled in an ice bath.

  • Addition of Acryloyl Chloride: Acryloyl chloride, dissolved in anhydrous diethyl ether, is added dropwise to the stirred amine solution from the dropping funnel. The rate of addition is controlled to maintain a low reaction temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • Work-up: The resulting mixture, containing the product and triethylamine hydrochloride precipitate, is filtered. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield the pure this compound.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow Reactants Reactants: - Di-n-butylamine - Acryloyl Chloride - Triethylamine (Base) - Diethyl Ether (Solvent) Reaction Reaction: - Cooled Solution - Dropwise Addition - Stirring at RT Reactants->Reaction Combine Workup Work-up: - Filtration - Acid/Base Washes - Brine Wash Reaction->Workup Process Purification Purification: - Drying (MgSO4) - Solvent Removal - Vacuum Distillation/Chromatography Workup->Purification Isolate Product Final Product: This compound Purification->Product Yields

Caption: General synthesis workflow for this compound.

Signaling Pathways and Drug Development Applications

Currently, there is a lack of specific information in the scientific literature regarding the biological activity, signaling pathway interactions, and direct applications in drug development for this compound.

However, the broader class of acrylamide derivatives has been explored in various contexts within drug discovery and materials science. Some N-substituted acrylamides are utilized in the synthesis of polymers for biomedical applications, such as hydrogels for drug delivery and tissue engineering. The reactivity of the acrylamide group can also be exploited for covalent modification of biological targets, a strategy employed in the design of certain therapeutic agents.

Future research may elucidate the potential roles of this compound in these or other areas. Researchers and scientists are encouraged to investigate its properties to uncover novel applications.

References

A Technical Guide to the Thermoresponsive Behavior of Poly(N,N-di-n-butylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the thermoresponsive polymer, poly(N,N-di-n-butylacrylamide). While experimental data for this specific polymer is limited in publicly available literature, this guide extrapolates its expected behavior based on the well-established principles governing the family of poly(N-substituted acrylamide)s. The core focus is on its Lower Critical Solution Temperature (LCST) phenomenon, driven by the hydrophobic nature of its di-n-butyl side chains. This guide details generalized experimental protocols for its synthesis via free-radical polymerization and for the characterization of its thermal properties using UV-Vis spectrophotometry and Differential Scanning Calorimetry (DSC). To provide a comparative framework, quantitative data for analogous thermoresponsive polymers are presented. Visual diagrams are included to illustrate key processes and mechanisms, offering a comprehensive resource for professionals in polymer chemistry and drug development.

Introduction: The Phenomenon of Thermoresponsive Polymers

Certain polymers exhibit a unique property in aqueous solutions where they undergo a reversible phase transition in response to a change in temperature.[1] Polymers that are soluble at lower temperatures but become insoluble and precipitate as the temperature is raised are said to exhibit a Lower Critical Solution Temperature (LCST).[1] This behavior is governed by a delicate balance between hydrophilic and hydrophobic interactions between the polymer chains and the surrounding water molecules.[2][3]

Below the LCST, hydrogen bonding between the polymer's hydrophilic segments and water molecules dominates, leading to polymer dissolution and an extended coil conformation. As the temperature increases towards the LCST, these hydrogen bonds weaken, and the entropy-driven association of the polymer's hydrophobic side chains becomes the dominant force. This leads to the collapse of the polymer chains into compact globules, expelling water molecules and causing the solution to become turbid.[4] The family of poly(N-substituted acrylamide)s is a prominent class of such materials, with poly(N-isopropylacrylamide) (PNIPAM) being the most extensively studied member due to its LCST of approximately 32°C, which is close to human physiological temperature.[1][5]

Core Subject: Poly(this compound)

Synthesis Overview

Poly(this compound) can be synthesized through standard polymerization techniques, most commonly free-radical polymerization. This involves the polymerization of this compound monomers in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), in an appropriate organic solvent like dimethylformamide (DMF) or dioxane.[6][7] The resulting polymer's molecular weight and polydispersity can be controlled by adjusting reaction conditions such as monomer concentration, initiator concentration, temperature, and reaction time.

Expected Thermoresponsive Behavior

The thermoresponsive properties of poly(N-substituted acrylamide)s are highly dependent on the hydrophobicity of the N-alkyl substituents. An increase in the size and hydrophobicity of the alkyl groups leads to a decrease in the polymer's LCST.[2] For instance, poly(N,N-diethylacrylamide) (PDEA), with two ethyl groups, has an LCST in the range of 31-34°C.[5]

Data Presentation: Comparative LCST of Poly(N-substituted acrylamide)s

To contextualize the expected properties of poly(this compound), the following table summarizes the reported LCST values for several common polymers in this class.

Polymer NameAbbreviationN-Substituent(s)Reported LCST (°C)
Poly(N-isopropylacrylamide)PNIPAMIsopropyl~32[1][5]
Poly(N,N-diethylacrylamide)PDEAEthyl, Ethyl31 - 34[5]
Poly(N-n-propylacrylamide)PNnPAMn-Propyl~22 - 28[8]
Poly(this compound) PDBAM n-Butyl, n-Butyl Not available (Expected < 20°C)

Note: The LCST can be influenced by factors such as polymer molecular weight, concentration, and the presence of salts or other solutes.[1]

Detailed Experimental Protocols

Protocol for Synthesis via Free-Radical Polymerization

This protocol describes a general procedure for the synthesis of poly(this compound) based on methods used for similar monomers.[6][7]

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for washing)

  • Diethyl ether (precipitating solvent)

  • Nitrogen gas supply

  • Standard glassware for chemical synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Monomer and Initiator Setup: In a Schlenk flask, dissolve this compound (e.g., 5 g) and AIBN (e.g., 50 mg, adjust for desired molecular weight) in anhydrous DMF (e.g., 25 mL).

  • Degassing: Seal the flask and flush the solution with dry, oxygen-free nitrogen gas for approximately 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization Reaction: Place the sealed flask in a preheated oil bath at a controlled temperature (typically 60-70°C) and allow the reaction to proceed under stirring for a set duration (e.g., 12-24 hours).

  • Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as cold diethyl ether, under vigorous stirring to precipitate the polymer.

  • Washing: Decant the solvent and wash the precipitated polymer multiple times with methanol to remove any unreacted monomer and initiator.

  • Drying: Collect the purified polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The final product can be characterized by techniques such as ¹H-NMR for chemical structure confirmation and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination.

Protocol for Characterization of Thermoresponsive Behavior

This method identifies the LCST by measuring the change in optical transparency of the polymer solution as a function of temperature.

Equipment:

  • UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Quartz cuvette (1 cm path length).

Procedure:

  • Sample Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 0.5 - 1.0 wt%). Ensure the polymer is fully dissolved at a temperature well below the expected LCST.

  • Spectrophotometer Setup: Set the spectrophotometer to measure transmittance or absorbance at a fixed wavelength (typically 500-600 nm).

  • Temperature Scan: Place the cuvette in the temperature-controlled holder. Equilibrate the sample at a starting temperature below the LCST (e.g., 5°C).

  • Data Collection: Increase the temperature in controlled increments (e.g., 0.5 - 1.0 °C/min), allowing the sample to equilibrate at each step before recording the transmittance.

  • LCST Determination: Plot the percent transmittance as a function of temperature. The LCST (or more accurately, the cloud point) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

DSC measures the heat flow associated with the polymer's phase transition, providing thermodynamic data such as the transition enthalpy.

Equipment:

  • Differential Scanning Calorimeter.

  • Hermetic aluminum pans.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the polymer solution (e.g., 5-10 mg of a 5-10 wt% aqueous solution) into a DSC pan and hermetically seal it. Prepare a reference pan containing the same amount of pure solvent (water).

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the LCST (e.g., 0°C).

    • Ramp the temperature up at a controlled heating rate (e.g., 5-10 °C/min) to a temperature well above the LCST.

    • Hold for a few minutes and then cool back down at the same rate.

  • Data Analysis: Analyze the heat flow versus temperature plot from the second heating scan. The phase transition will appear as an endothermic peak. The onset temperature of this peak is often correlated with the LCST, and the area under the peak corresponds to the enthalpy of the transition.

Mandatory Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer Monomer & Initiator (DBAM & AIBN) Dissolve Dissolve in Flask Monomer->Dissolve Solvent Anhydrous Solvent (DMF) Solvent->Dissolve Degas Degas with N2 Dissolve->Degas Polymerize Heat & Stir (e.g., 70°C, 24h) Degas->Polymerize Precipitate Precipitate in Non-Solvent Polymerize->Precipitate Wash Wash Polymer Precipitate->Wash Dry Dry under Vacuum Wash->Dry FinalPolymer Pure Poly(DBAM) Dry->FinalPolymer

Caption: Workflow for the synthesis of poly(this compound).

ThermoresponsiveMechanism cluster_below Below LCST (Soluble) cluster_above Above LCST (Insoluble) Coil Extended Coil Coil->Water1 H-Bonding Dominates Globule Collapsed Globule Coil->Globule Increase Temp. Globule->Water2 Hydrophobic Association Dominates

Caption: Coil-to-globule transition mechanism of thermoresponsive polymers.

LCST_Determination start Prepare Aqueous Polymer Solution place_cuvette Place Solution in Cuvette start->place_cuvette setup_spec Set Wavelength (e.g., 500 nm) place_cuvette->setup_spec temp_ramp Ramp Temperature in Spectrophotometer setup_spec->temp_ramp measure Measure Transmittance vs. Temperature temp_ramp->measure plot Plot Transmittance vs. Temperature measure->plot determine Determine LCST at 50% Transmittance Drop plot->determine

Caption: Experimental workflow for LCST determination using turbidimetry.

Applications and Future Outlook

Polymers with low LCSTs, such as the expected behavior of poly(this compound), are of interest for various specialized applications. In drug delivery, they could be used to create injectable hydrogels that solidify upon contact with a surface warmer than their LCST, or for creating smart surfaces that can modulate cell adhesion at temperatures below the physiological norm. Other potential areas include smart coatings, sensors, and separation technologies where a thermal trigger is required in a non-physiological temperature range.

The primary challenge and immediate future direction for poly(this compound) is the need for fundamental experimental research. Systematic studies are required to precisely determine its LCST and to understand how this value is influenced by molecular weight and concentration. A thorough investigation of its phase transition thermodynamics and its biocompatibility will be crucial for unlocking its potential in biomedical and materials science applications.

References

An In-Depth Technical Guide to the Lower Critical Solution Temperature (LCST) of N,N-Di-n-butylacrylamide (DBA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) behavior of polymers based on N,N-di-n-butylacrylamide (DBA). As a member of the N-substituted acrylamide family, poly(this compound) (pDBA) is expected to exhibit thermoresponsive properties, a characteristic of significant interest for a range of applications, including drug delivery, tissue engineering, and smart materials. This document synthesizes available data, details experimental protocols for synthesis and characterization, and presents logical workflows for investigating the LCST of these polymers.

Introduction to LCST and N-substituted Acrylamide Polymers

Certain polymers exhibit a unique property in solution where they are soluble at lower temperatures but undergo a reversible phase separation as the temperature is raised above a specific point known as the Lower Critical Solution Temperature (LCST). This phenomenon is driven by a delicate balance of enthalpy and entropy. At temperatures below the LCST, hydrogen bonding between the polymer chains and water molecules dominates, leading to dissolution. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer side chains become more favorable, causing the polymer to collapse and precipitate from the solution.

Poly(N-substituted acrylamide)s are a prominent class of thermoresponsive polymers. The most studied member of this family is poly(N-isopropylacrylamide) (PNIPAM), which has an LCST of approximately 32°C in water, making it ideal for biomedical applications. The LCST of these polymers can be precisely tuned by altering the chemical structure of the N-substituents. Generally, increasing the hydrophobicity of the alkyl side chains leads to a decrease in the LCST.

Thermoresponsive Behavior of Poly(this compound)

While extensive research exists for polymers like PNIPAM and poly(N,N-diethylacrylamide) (pDEA), specific quantitative data on the LCST of pDBA homopolymers is not widely reported in publicly available literature. The increased hydrophobicity of the two n-butyl chains in DBA compared to the isopropyl or ethyl groups in NIPAM and DEA, respectively, suggests that pDBA would have a significantly lower LCST in aqueous solutions, potentially below the freezing point of water, making it practically insoluble.

To induce a measurable LCST in an aqueous environment, DBA is often copolymerized with more hydrophilic monomers. By adjusting the ratio of the hydrophobic DBA to a hydrophilic comonomer, the overall hydrophilic-lipophilic balance (HLB) of the resulting copolymer can be controlled, thereby tuning the LCST to a desired temperature range.

Factors Influencing the LCST of DBA Copolymers

The LCST of DBA copolymers can be systematically modified by several factors:

  • Comonomer Type and Concentration: Incorporating hydrophilic comonomers such as acrylamide (AAm), N,N-dimethylacrylamide (DMAA), or acrylic acid (AAc) will increase the LCST of the resulting copolymer. The higher the concentration of the hydrophilic comonomer, the higher the LCST.

  • Molecular Weight: The LCST of thermoresponsive polymers can be influenced by their molecular weight, although the effect is generally less pronounced compared to the comonomer composition.

  • Solvent Composition: The presence of salts and other additives in the aqueous solution can significantly affect the LCST. For instance, "salting-out" salts can lower the LCST, while "salting-in" salts can increase it.

Quantitative Data on the LCST of N-substituted Acrylamide Polymers

While specific data for pDBA is scarce, the following table provides a summary of the LCST values for other relevant poly(N-substituted acrylamide) homopolymers to illustrate the effect of the N-alkyl substituent on thermoresponsive behavior.

PolymerN-SubstituentLCST (°C)
Poly(N-ethylacrylamide)-CH₂CH₃~72
Poly(N-isopropylacrylamide)-CH(CH₃)₂~32
Poly(N,N-diethylacrylamide)-N(CH₂CH₃)₂25-33
Poly(N-tert-butylacrylamide)-C(CH₃)₃4-28

Note: The reported LCST values can vary depending on the experimental conditions such as polymer concentration, molecular weight, and the measurement technique used.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-substituted acrylamide polymers and the determination of their LCST.

Synthesis of Poly(N-substituted acrylamide)s by Free Radical Polymerization

This protocol describes a general method for synthesizing N-substituted acrylamide polymers, which can be adapted for DBA copolymers.

Materials:

  • This compound (DBA) monomer

  • Hydrophilic comonomer (e.g., N-isopropylacrylamide, N,N-dimethylacrylamide)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (precipitating solvent)

  • Nitrogen gas

Procedure:

  • Dissolve the desired molar ratio of DBA and the hydrophilic comonomer in 1,4-dioxane in a reaction flask equipped with a magnetic stirrer.

  • Add AIBN (typically 0.1-1 mol% relative to the total monomer concentration).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

  • Place the reaction flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-70°C).

  • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).

  • After the reaction, cool the flask to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold diethyl ether while stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh diethyl ether to remove any unreacted monomers and initiator.

  • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterize the copolymer composition using techniques such as ¹H NMR spectroscopy.

Determination of the Lower Critical Solution Temperature (LCST)

The LCST of a thermoresponsive polymer is typically determined by monitoring a change in a physical property of the polymer solution as a function of temperature. The most common techniques are turbidimetry and Differential Scanning Calorimetry (DSC).

Principle: As the polymer solution is heated above its LCST, the polymer precipitates, causing the solution to become turbid. The temperature at which a significant change in turbidity is observed is defined as the cloud point, which is often used as an approximation of the LCST.

Apparatus:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Magnetic stirrer and small stir bar (optional, for ensuring uniform temperature)

Procedure:

  • Prepare a polymer solution of a specific concentration (e.g., 1 wt%) in deionized water or a buffer of choice.

  • Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any dust or aggregates.

  • Place the polymer solution in a quartz cuvette and place it in the temperature-controlled holder of the spectrophotometer.

  • Set the spectrophotometer to a wavelength in the visible range (e.g., 500 nm).

  • Slowly increase the temperature of the solution at a constant heating rate (e.g., 0.5-1.0 °C/min).

  • Record the transmittance or absorbance of the solution as a function of temperature.

  • The LCST is typically determined as the temperature at which the transmittance drops to 50% of its initial value.

Principle: The phase transition of a thermoresponsive polymer is an endothermic process, as it involves the breaking of hydrogen bonds between the polymer and water. DSC measures the heat flow associated with this transition.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

Procedure:

  • Accurately weigh a small amount of the polymer solution (typically 5-15 mg) into a hermetic aluminum pan.

  • Seal the pan to prevent solvent evaporation.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Equilibrate the system at a temperature well below the expected LCST.

  • Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above the LCST.

  • Record the heat flow as a function of temperature.

  • The LCST is determined from the onset temperature or the peak maximum of the endothermic transition in the DSC thermogram.

Visualizing Experimental and Logical Workflows

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships.

LCST_Determination_Workflow cluster_prep Sample Preparation cluster_turbidimetry Turbidimetry cluster_dsc Differential Scanning Calorimetry (DSC) prep_solution Prepare Polymer Solution (e.g., 1 wt% in water) filter_solution Filter Solution (0.45 µm filter) prep_solution->filter_solution uv_vis Place in UV-Vis Spectrophotometer filter_solution->uv_vis dsc_pan Seal Solution in Hermetic DSC Pan filter_solution->dsc_pan heat_sample Heat at Constant Rate (e.g., 1°C/min) uv_vis->heat_sample record_transmittance Record % Transmittance vs. Temperature heat_sample->record_transmittance determine_lcst_turb Determine LCST (50% Transmittance) record_transmittance->determine_lcst_turb dsc_run Heat at Constant Rate (e.g., 10°C/min) dsc_pan->dsc_run record_heatflow Record Heat Flow vs. Temperature dsc_run->record_heatflow determine_lcst_dsc Determine LCST (Endotherm Onset/Peak) record_heatflow->determine_lcst_dsc

Fig. 1: Experimental workflow for LCST determination.

Polymer_Structure_LCST_Relationship cluster_polymer Polymer Properties cluster_lcst LCST Behavior hydrophobicity Overall Polymer Hydrophobicity lcst Lower Critical Solution Temperature (LCST) hydrophobicity->lcst Decreases comonomer Hydrophilic Comonomer Content comonomer->hydrophobicity Decreases comonomer->lcst Increases

Fig. 2: Relationship between polymer structure and LCST.

Conclusion

Polymers of this compound hold potential as highly tunable thermoresponsive materials. Due to the significant hydrophobicity of the di-n-butyl groups, pDBA homopolymers are generally not water-soluble at practical temperatures. However, through copolymerization with hydrophilic monomers, the LCST can be precisely controlled, opening avenues for their application in various fields, particularly in drug delivery and biomedical engineering where a sharp and predictable temperature response is desired. Further research is needed to systematically quantify the LCST of a range of DBA copolymers to build a comprehensive library of their thermoresponsive behavior. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for researchers and scientists to explore and harness the unique properties of these promising polymers.

Unveiling the Potential of N,N-di-n-butylacrylamide in Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Formulation Scientists

N,N-di-n-butylacrylamide, a tertiary acrylamide monomer, is emerging as a valuable building block in polymer science, offering a unique combination of hydrophobicity and reactivity. While in-depth academic research on its homopolymer and copolymer systems remains an area of active development, existing patent literature and synthetic methodologies provide a strong foundation for exploring its potential in a variety of applications, from biomedical devices to specialty elastomers. This technical guide consolidates the available information on this compound, providing a comprehensive overview of its synthesis, polymerization, and prospective applications to guide researchers and drug development professionals in harnessing its capabilities.

Monomer Synthesis and Polymerization

This compound can be synthesized through the reaction of dibutylamine with acryloyl chloride.[1] This straightforward amidation provides a direct route to the monomer.

The polymerization of this compound has been demonstrated via emulsion polymerization. A European patent describes a specific protocol for the preparation of poly(this compound), highlighting a practical method for its synthesis on a laboratory scale.[2]

Experimental Protocol: Emulsion Polymerization of this compound[2]

Materials:

  • This compound (DNBAM) monomer: 75 g

  • Distilled water: 375 ml

  • Sodium lauryl sulfate: 8 g

  • Ammonium peroxydisulfate: 100.20 mg

  • Phosphoric acid (for pH adjustment)

Procedure:

  • Combine 75 g of DNBAM monomer, 375 ml of distilled water, and 8 g of sodium lauryl sulfate in a suitable reaction vessel.

  • Add 100.20 mg of ammonium peroxydisulfate to the mixture.

  • Adjust the pH of the reaction mixture to 4.0 using phosphoric acid.

  • Stir the mixture while bubbling nitrogen gas through it to deoxygenate the system.

  • Initiate and maintain the polymerization under appropriate temperature and stirring conditions.

This protocol provides a reproducible method for synthesizing the homopolymer, which can then be characterized for its physical and chemical properties.

Potential Applications in Polymer Science

While comprehensive data on the homopolymer's properties are not widely published, patent literature points towards several promising applications for this compound as a comonomer.

Table 1: Summary of Potential Applications and Properties of this compound in Polymers

Application AreaPotential Role of this compoundSuggested Polymer SystemsReference(s)
Biomedical Devices (e.g., Contact Lenses) Enhance hydrophobicity, control oxygen permeability, and improve flexibility.Copolymers with silicone monomers and other hydrophilic monomers.[3][4]
Thermoplastic Elastomers Modify mechanical properties and contribute to elastomeric behavior.Copolymers with various acrylic and vinylic monomers.[5]
Adhesives and Coatings Improve adhesion, flexibility, and water resistance.Copolymers with acrylic acid esters.[6]
Specialty Gels Formation of post-cross-linked polymeric gels.Homopolymer and copolymers.[2]

The incorporation of this compound into polymer chains can be strategically used to tailor the final properties of the material. The two n-butyl chains impart significant hydrophobicity, which can be balanced by copolymerization with hydrophilic monomers to control the overall water interaction of the resulting polymer.

Visualizing the Synthesis and Application Pathways

To further elucidate the role of this compound in polymer science, the following diagrams illustrate the synthetic workflow and its potential impact on copolymer properties.

monomer_synthesis dibutylamine Dibutylamine reaction Amidation Reaction dibutylamine->reaction acryloyl_chloride Acryloyl Chloride acryloyl_chloride->reaction monomer This compound reaction->monomer

Caption: Workflow for the synthesis of this compound monomer.

polymerization_workflow cluster_emulsion Emulsion Polymerization monomer This compound Monomer reaction_vessel Reaction Vessel (pH 4.0, N2 purge) monomer->reaction_vessel water Water water->reaction_vessel surfactant Sodium Lauryl Sulfate surfactant->reaction_vessel initiator Ammonium Peroxydisulfate initiator->reaction_vessel polymer Poly(this compound) Latex reaction_vessel->polymer Polymerization

Caption: Experimental workflow for the emulsion polymerization of this compound.

logical_relationship cluster_properties Influence on Copolymer Properties cluster_applications Resulting in Advanced Applications monomer This compound (Comonomer) hydrophobicity Increased Hydrophobicity monomer->hydrophobicity flexibility Enhanced Flexibility monomer->flexibility oxygen_permeability Modified Oxygen Permeability monomer->oxygen_permeability contact_lenses Contact Lenses hydrophobicity->contact_lenses elastomers Thermoplastic Elastomers flexibility->elastomers adhesives Adhesives & Coatings flexibility->adhesives oxygen_permeability->contact_lenses

Caption: Logical relationship of this compound's influence on copolymer properties and applications.

Future Outlook

The exploration of this compound in polymer science is still in its early stages. Future research should focus on a more detailed characterization of its homopolymer, including its molecular weight distribution, thermal properties (glass transition temperature), and mechanical properties. Furthermore, determining the reactivity ratios of this compound with various comonomers will be crucial for designing copolymers with controlled architectures and predictable properties. As more data becomes available, the full potential of this versatile monomer in the development of novel materials for biomedical, pharmaceutical, and industrial applications will undoubtedly be realized.

References

In-Depth Technical Guide to the Hydrophobicity of N,N-DI-n-BUTYLACRYLAMIDE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-di-n-butylacrylamide is a vinyl monomer characterized by the presence of two n-butyl chains attached to the nitrogen atom of the acrylamide functional group. This substitution pattern imparts a significant hydrophobic character to the molecule, which in turn dictates its solubility, polymerization behavior, and the properties of the resulting polymers. Understanding the hydrophobicity of this compound is crucial for its application in various fields, particularly in the development of advanced materials for drug delivery and tissue engineering. This guide provides a comprehensive overview of the hydrophobicity of this compound, including its physicochemical properties, experimental protocols for its characterization, and its applications in the biomedical field.

Physicochemical Properties

Data Summary

PropertyValueMethodSource
Predicted LogP (XLogP3) 3.2ComputationalPubChem (for N,N-di-n-butylmethacrylamide)
Water Solubility Very LowInferred from high LogPGeneral Chemical Principles

Note: The LogP value is for the closely related compound N,N-di-n-butylmethacrylamide and serves as an estimate for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following are standardized methods for the synthesis of the monomer and the determination of its hydrophobicity.

Synthesis of this compound

A general method for the synthesis of N,N-disubstituted acrylamides involves the reaction of acryloyl chloride with the corresponding secondary amine.

Materials:

  • Acryloyl chloride

  • Di-n-butylamine

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or another suitable aprotic solvent)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a three-neck flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve di-n-butylamine and triethylamine in anhydrous diethyl ether.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of acryloyl chloride in anhydrous diethyl ether to the cooled reaction mixture via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with distilled water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method, as described in OECD Guideline 107, is a standard procedure for the experimental determination of LogP.[1][2]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., GC, HPLC)

  • Glassware with stoppers

Procedure:

  • Prepare a stock solution of this compound in water-saturated n-octanol.

  • Add a known volume of the stock solution to a vessel containing a known volume of n-octanol-saturated water.

  • Stopper the vessel and shake it vigorously for a predetermined period to allow for partitioning equilibrium to be reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of P.

For highly hydrophobic substances, the slow-stirring method (OECD Guideline 123) is recommended to avoid the formation of microdroplets that can interfere with accurate measurements.

Determination of Water Solubility

The Column Elution Method, outlined in OECD Guideline 105, is suitable for determining the water solubility of hydrophobic substances.[3][4][5]

Materials:

  • This compound

  • Inert support material (e.g., glass beads, silica gel)

  • Column with a thermostat

  • Pump for continuous water flow

  • Fraction collector

  • Analytical instrument for concentration measurement

Procedure:

  • Coat an inert support material with an excess of this compound.

  • Pack the coated support material into a column.

  • Pump water through the column at a slow, constant flow rate.

  • Collect fractions of the eluate at regular intervals.

  • Measure the concentration of this compound in each fraction.

  • Continue the elution until the concentration of the eluate is constant, indicating that saturation has been reached.

  • The water solubility is the plateau concentration.

Visualizations

Experimental Workflow for Hydrophobicity Characterization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_logp LogP Determination (Shake Flask Method) cluster_solubility Water Solubility Determination (Column Elution) s1 Reactants: Acryloyl Chloride Di-n-butylamine s2 Reaction in Aprotic Solvent s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, IR) s3->s4 lp1 Partitioning between n-Octanol and Water s4->lp1 Purified Monomer ws1 Column Preparation with Coated Support s4->ws1 Purified Monomer lp2 Phase Separation (Centrifugation) lp1->lp2 lp3 Concentration Analysis (GC/HPLC) lp2->lp3 lp4 Calculate LogP lp3->lp4 ws2 Elution with Water ws1->ws2 ws3 Fraction Collection ws2->ws3 ws4 Concentration Analysis ws3->ws4 ws5 Determine Plateau Concentration ws4->ws5 drug_delivery cluster_below_lcst Below LCST (e.g., Room Temperature) cluster_above_lcst Above LCST (e.g., Body Temperature) p1 Polymer Chains (Hydrated & Soluble) d1 Drug p2 Hydrogel Formation (Collapsed & Hydrophobic) p1->p2 Temperature Increase p2->p1 Temperature Decrease d2 Drug (Encapsulated) p2->d2 Sustained Release

References

An In-depth Technical Guide to the Safety Data for N,N-DI-n-BUTYLACRYLAMIDE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for N,N-DI-n-BUTYLACRYLAMIDE (CAS No. 2274-13-7). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this guide combines available data with established safety protocols for the broader acrylamide class of compounds.

Section 1: Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound. This data is essential for the proper design of experiments and for understanding its behavior under various conditions.

PropertyValue
Molecular Formula C₁₁H₂₁NO
Molecular Weight 183.29 g/mol
Density 0.874 g/cm³
Boiling Point 291.7 °C at 760 mmHg
Flash Point 122.4 °C
Refractive Index 1.452

Section 2: Hazard Identification and Toxicological Information

Hazard CategoryDescription
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Harmful in contact with skin.
Acute Toxicity (Inhalation) Harmful if inhaled.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Note: The toxicological information is based on hazard codes (20/21/22-36/37/38) and general knowledge of acrylamide derivatives. All acrylamides should be treated as potentially neurotoxic and carcinogenic.

Section 3: Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on best practices for handling hazardous acrylamide compounds.

3.1 Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure.

  • Gloves : Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated and every two hours during extended procedures.[1]

  • Eye Protection : Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.

  • Lab Coat : A fully buttoned lab coat with sleeves extending to the wrists must be worn.[1]

  • Respiratory Protection : When handling the powder form or if there is a risk of aerosol generation, a properly fitted respirator is necessary. All work with the solid compound should be conducted in a certified chemical fume hood.

3.2 Engineering Controls

  • Chemical Fume Hood : All procedures involving the handling of this compound powder or solutions that may produce vapors should be performed in a well-ventilated chemical fume hood.[1]

  • Safety Shower and Eyewash Station : An operational and easily accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.

3.3 Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[2]

  • Small Spills : For minor spills, absorb the material with an inert absorbent such as vermiculite or sand.[2] Carefully collect the absorbed material and place it into a labeled hazardous waste container.[2]

  • Large Spills : Evacuate the area immediately and contact the institution's Environmental Health and Safety (EHS) department.

  • Decontamination : After a spill, the affected area should be thoroughly decontaminated. Wipe down surfaces with a detergent and water solution.[1]

3.4 Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[1][3][4]

  • Waste Collection : Collect all waste, including contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

  • Labeling : The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

  • Disposal : Arrange for disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[1][4]

Section 4: Visualized Workflows and Relationships

To further aid in the safe handling and management of this compound, the following diagrams illustrate key logical workflows and relationships.

safe_handling_workflow start Receipt of This compound storage Secure Storage (Cool, Dry, Ventilated) start->storage Inspect & Log ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Before Use handling Handling in Chemical Fume Hood ppe->handling experiment Experimental Use handling->experiment decontamination Decontaminate Work Area and Equipment experiment->decontamination waste_collection Collect Waste in Labeled Container decontamination->waste_collection waste_disposal Dispose of Hazardous Waste via EHS waste_collection->waste_disposal end End of Process waste_disposal->end

Caption: Safe Handling Workflow for this compound.

ppe_protocol handler Researcher/ Scientist gloves Double Nitrile Gloves handler->gloves goggles Chemical Safety Goggles handler->goggles coat Lab Coat handler->coat respirator Respirator (if handling powder) handler->respirator

Caption: Mandatory Personal Protective Equipment (PPE).

Caption: Logical Flow for Spill Response.

References

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of N,N-di-n-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-disubstituted polyacrylamides are a versatile class of polymers with applications ranging from drug delivery systems to smart materials, owing to their tunable properties such as thermo-responsiveness and biocompatibility. N,N-di-n-butylacrylamide is a monomer that yields a hydrophobic polymer, poly(this compound), which can be utilized in the development of novel biomaterials, hydrogels, and as a component in copolymer systems to modulate hydrophilicity. This document provides a detailed protocol for the free-radical polymerization of this compound, based on established methods for structurally similar N-substituted acrylamides.

Overview of Free Radical Polymerization

Free-radical polymerization is a chain-growth polymerization method that involves the successive addition of monomer units to a growing polymer chain with a free radical terminus. The process is typically initiated by the decomposition of an initiator molecule to form free radicals. The polymerization proceeds through three main stages: initiation, propagation, and termination.

Experimental Protocols

While specific literature on the free radical polymerization of this compound is not abundant, protocols for analogous N-substituted acrylamides, such as N-tert-butylacrylamide and N,N-diethylacrylamide, provide a strong basis for its synthesis.[1][2][3][4] The following protocol is a generalized procedure derived from these analogous systems.

Materials:

  • This compound (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, magnetic stirrer)

Procedure: Solution Polymerization using AIBN

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound monomer and AIBN initiator in anhydrous DMF. A typical monomer-to-initiator molar ratio can range from 100:1 to 500:1, depending on the desired molecular weight. For example, for a total reaction volume of 25 mL, one might use 5g of monomer and 50 mg of AIBN.[1][3]

  • Degassing: Seal the flask and deoxygenate the solution by bubbling with dry nitrogen gas for at least 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization Reaction: Immerse the sealed flask in a preheated oil bath set to 60-70°C.[1][2][4] Allow the polymerization to proceed with continuous stirring for a predetermined time, typically ranging from 6 to 24 hours. The reaction time will influence the monomer conversion and the final polymer properties.

  • Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol or water.[1][3] The polymer will precipitate as a solid.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh portions of the non-solvent (e.g., methanol) and then with diethyl ether to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation: Polymerization of Analogous N-Substituted Acrylamides

The following table summarizes typical quantitative data obtained from the free-radical polymerization of N-substituted acrylamides structurally similar to this compound. This data can serve as a reference for expected outcomes.

MonomerInitiatorSolventTemp (°C)Monomer:Initiator RatioConversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
N-tert-butylacrylamideAIBNDMF70Not Specified>90Not SpecifiedNot Specified[1]
N,N-diethylacrylamideAIBNTHF60100:1Not SpecifiedNot SpecifiedNot Specified[2]
N-tert-butylacrylamideAIBNDioxane70Not Specified>90Not SpecifiedNot Specified[3]
N-tert-butylacrylamideAIBNDMF60Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
N,N-dimethylacrylamideAPSWaterNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Mn = Number-average molecular weight; PDI = Polydispersity Index; AIBN = 2,2'-Azobisisobutyronitrile; APS = Ammonium persulfate; DMF = N,N-Dimethylformamide; THF = Tetrahydrofuran.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the free-radical solution polymerization of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Dissolve Monomer & Initiator in Solvent B Degas with Nitrogen A->B Inert Atmosphere C Heat to 60-70°C B->C Initiate Reaction D Polymerization (6-24h) C->D E Cool to Terminate D->E End of Reaction F Precipitate in Non-Solvent E->F G Filter and Wash Polymer F->G H Dry under Vacuum G->H

Caption: Experimental workflow for the synthesis of poly(this compound).

Logical Relationships in Free Radical Polymerization

This diagram outlines the logical relationship between the key components and stages of the free-radical polymerization process.

G cluster_reactants Reactants cluster_process Polymerization Stages cluster_products Products Monomer This compound Initiation Initiation Monomer->Initiation Reacts with radicals Propagation Propagation Monomer->Propagation Adds to growing chains Initiator AIBN Initiator->Initiation Decomposes to form radicals Solvent DMF Solvent->Initiation Provides medium Solvent->Propagation Termination Termination Solvent->Termination Initiation->Propagation Forms growing polymer chains Propagation->Termination Chain growth stops Polymer Poly(this compound) Termination->Polymer

Caption: Key components and stages in free-radical polymerization.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of N,N-di-n-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(N,N-di-n-butylacrylamide) (PDBA) via Atom Transfer Radical Polymerization (ATRP). Due to the limited specific literature on the ATRP of this compound, the following protocols and data are based on established procedures for structurally similar N-substituted acrylamides, such as N,N-dimethylacrylamide (DMAA) and N-isopropylacrylamide (NIPAAm). The principles and conditions outlined are expected to be highly transferable to the polymerization of this compound.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a versatile and robust method for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] The controlled nature of ATRP makes it a valuable tool in drug delivery, where precise control over polymer properties is crucial for designing effective therapeutic systems.[2]

The ATRP of N-substituted acrylamides can be challenging due to potential side reactions, such as the complexation of the copper catalyst with the amide group, which can affect the polymerization kinetics and control.[3][4] However, careful selection of the catalyst system (copper source and ligand), initiator, and solvent can lead to successful controlled polymerization.[5][6] This document outlines the key considerations and provides detailed protocols for the ATRP of this compound.

Data Presentation

The following tables summarize typical experimental conditions and expected outcomes for the ATRP of N-substituted acrylamides, which can be adapted for this compound.

Table 1: Typical Reaction Conditions for ATRP of N-Substituted Acrylamides

ParameterConditionRationale
Monomer This compound (DBA)The monomer to be polymerized.
Initiator Ethyl α-bromoisobutyrate (EBiB) or Methyl 2-chloropropionate (MCP)Provides a halide source to initiate polymerization. The choice of halogen (Br or Cl) can influence the rate of activation.[7]
Catalyst Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)The transition metal complex that facilitates the reversible activation and deactivation of the propagating radical.[8]
Ligand Tris[2-(dimethylamino)ethyl]amine (Me6TREN) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Solubilizes the copper halide and tunes the catalyst activity. Highly active ligands are often required for acrylamides.[5][9]
Solvent Toluene, Dimethylformamide (DMF), or a mixtureAprotic solvents are generally preferred to avoid side reactions with the catalyst or monomer.
Temperature 25 - 90 °CThe reaction temperature affects the polymerization rate and control. Lower temperatures can sometimes improve control.[10]
Molar Ratios [Monomer]:[Initiator]:[Cu(I)]:[Ligand] = 50-200 : 1 : 1 : 1The ratio of reactants determines the target molecular weight and influences the polymerization kinetics.

Table 2: Expected Polymer Characteristics

PropertyExpected ValueSignificance
Number-Average Molecular Weight (Mn) 5,000 - 50,000 g/mol Controlled by the [Monomer]/[Initiator] ratio.
Polydispersity Index (PDI) 1.1 - 1.4A low PDI indicates a narrow molecular weight distribution and a well-controlled polymerization.[5]
Monomer Conversion > 90%High conversion is desirable for efficient synthesis.
End-Group Functionality HighThe retention of the halide end-group allows for chain extension and the synthesis of block copolymers.

Experimental Protocols

Materials
  • This compound (DBA) (Monomer)

  • Ethyl α-bromoisobutyrate (EBiB) or Methyl 2-chloropropionate (MCP) (Initiator)[7]

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (Catalyst)

  • Tris[2-(dimethylamino)ethyl]amine (Me6TREN) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Toluene or Dimethylformamide (DMF) (Solvent)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Methanol

  • Basic alumina

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment
  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Syringes

  • Temperature-controlled oil bath or heating mantle

  • Vacuum line

Protocol 1: ATRP of this compound using CuBr/Me6TREN in Toluene

This protocol is adapted from successful polymerizations of N,N-dimethylacrylamide.[5]

  • Purification of Reagents:

    • This compound (DBA) is passed through a column of basic alumina to remove inhibitors.

    • Toluene is dried over calcium hydride and distilled under reduced pressure.

    • CuBr is washed with acetic acid, then ethanol, and dried under vacuum.

    • Me6TREN and EBiB are used as received or distilled under reduced pressure.

  • Reaction Setup:

    • A Schlenk flask is dried in an oven and then subjected to three vacuum/nitrogen cycles.

    • To the flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar under a nitrogen atmosphere.

    • Add purified toluene (e.g., 5 mL) to the flask via syringe.

    • Add Me6TREN (e.g., 23.0 mg, 0.1 mmol) to the flask via syringe. The solution should turn green/brown.

    • In a separate vial, prepare a solution of DBA (e.g., 1.83 g, 10 mmol) and EBiB (e.g., 19.5 mg, 0.1 mmol) in toluene (e.g., 5 mL).

    • Degas the monomer/initiator solution by bubbling with nitrogen for 30 minutes.

  • Polymerization:

    • Transfer the degassed monomer/initiator solution to the Schlenk flask containing the catalyst complex via a cannula or syringe.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).

    • Stir the reaction mixture for the desired time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution by ¹H NMR and GPC, respectively.

  • Termination and Purification:

    • To stop the polymerization, open the flask to air and add a small amount of solvent (e.g., THF) to dilute the mixture.

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by dropwise addition of the solution into a large excess of a non-solvent, such as cold methanol or hexane.

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Visualizations

ATRP Mechanism

The following diagram illustrates the general mechanism of Atom Transfer Radical Polymerization.

ATRP_Mechanism cluster_activation Activation cluster_deactivation Deactivation cluster_propagation Propagation Pn-X Dormant Species (Pn-X) Mt^n/L Catalyst (Mtⁿ/L) Pn• Active Propagating Radical (Pn•) Pn-X->Pn• k_act X-Mt^(n+1)/L Deactivator (X-Mtⁿ⁺¹/L) Pn•->Pn-X k_deact Monomer Monomer P(n+1)• P(n+1)• Pn•->P(n+1)• k_p ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Purification Purify Monomer, Solvent, and Catalyst Setup Assemble and Dry Glassware under Inert Atmosphere Purification->Setup Charge Charge Catalyst and Ligand Setup->Charge Degas Degas Monomer and Initiator Solution Charge->Degas Initiate Initiate Polymerization at Set Temperature Degas->Initiate Monitor Monitor Conversion (NMR, GPC) Initiate->Monitor Terminate Terminate Polymerization Monitor->Terminate Purify Purify Polymer (Column Chromatography, Precipitation) Terminate->Purify Characterize Characterize Final Polymer (GPC, NMR, etc.) Purify->Characterize

References

Application Notes and Protocols: Copolymerization of N,N-di-n-butylacrylamide with Acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copolymers of N-substituted acrylamides and acrylic acid are a versatile class of polymers with significant potential in biomedical applications, particularly in drug delivery systems. The incorporation of hydrophobic N,N-di-n-butylacrylamide (DBA) monomers with hydrophilic acrylic acid (AA) monomers allows for the tuning of the copolymer's physicochemical properties, such as its lower critical solution temperature (LCST), swelling behavior, and drug-loading capacity. These "smart" polymers can exhibit responsiveness to environmental stimuli like temperature and pH, making them ideal candidates for targeted and controlled drug release.[1][2][3][4][5] This document provides detailed protocols for the synthesis and characterization of DBA-AA copolymers.

Experimental Protocols

Materials
  • This compound (DBA) (Monomer)

  • Acrylic acid (AA) (Comonomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • N,N-dimethylformamide (DMF) (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Deionized water

  • Nitrogen gas (for inert atmosphere)

Protocol for Free Radical Solution Copolymerization

This protocol describes the synthesis of a series of DBA-AA copolymers with varying monomer feed ratios.

  • Monomer and Initiator Preparation: Prepare stock solutions of DBA, AA, and AIBN in DMF. For determination of reactivity ratios, a series of reactions with different initial monomer feed ratios should be prepared (see Table 1 for an example).

  • Reaction Setup: In a series of polymerization tubes, add the calculated volumes of DBA and AA stock solutions to achieve the desired monomer feed compositions. Add the AIBN solution to each tube. A typical total monomer concentration is 1.5-2.0 mol/L, and the initiator concentration is typically 0.5-1.0 mol% with respect to the total monomer concentration.[6]

  • Degassing: Seal the polymerization tubes with rubber septa and degas the solutions by bubbling with dry nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed tubes in a preheated oil bath at 70°C.[7] Allow the polymerization to proceed for a predetermined time. To determine reactivity ratios, the conversion should be kept below 10% to ensure the monomer feed ratio remains relatively constant.[6][7]

  • Termination and Precipitation: After the desired reaction time, remove the tubes from the oil bath and cool them in an ice bath to quench the polymerization. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol or deionized water, while stirring vigorously.

  • Purification: Collect the precipitated copolymer by filtration. Wash the polymer repeatedly with fresh non-solvent to remove any unreacted monomers and initiator.

  • Drying: Dry the purified copolymer in a vacuum oven at 40-50°C until a constant weight is achieved.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Solutions Monomer Solutions (DBA & AA in DMF) Mixing Mixing in Polymerization Tube Monomer_Solutions->Mixing Initiator_Solution Initiator Solution (AIBN in DMF) Initiator_Solution->Mixing Degassing Degassing (Nitrogen Purge) Mixing->Degassing Polymerization Polymerization (70°C) Degassing->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying in Vacuum Oven Washing->Drying Final_Copolymer Final_Copolymer Drying->Final_Copolymer DBA-AA Copolymer

Fig. 1: Experimental workflow for the synthesis of DBA-AA copolymers.

Characterization Protocols

Determination of Copolymer Composition by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Analysis: Record the ¹H NMR spectrum of the copolymer solution.

  • Composition Calculation: The molar composition of the copolymer can be determined by comparing the integrated intensities of characteristic peaks corresponding to the DBA and AA monomers. For DBA, the protons of the butyl groups will have a distinct chemical shift, while for AA, the carboxylic acid proton or the backbone protons can be used.

Determination of Monomer Reactivity Ratios

The monomer reactivity ratios (r₁ and r₂) describe the relative reactivity of a propagating radical chain ending in one monomer unit towards the same and the other monomer. They are crucial for understanding the copolymerization kinetics and predicting the copolymer microstructure.

  • Data Collection: Synthesize a series of copolymers with varying monomer feed ratios, keeping the conversion low (<10%). Determine the composition of each copolymer using ¹H NMR as described above.

  • Linearization Methods: Use linearization methods such as the Fineman-Ross or Kelen-Tüdös methods to determine the reactivity ratios from the monomer feed and copolymer composition data.[7]

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on typical values for similar N-substituted acrylamide and acrylic acid copolymer systems. Specific experimental determination is required for the DBA-AA system.

Table 1: Monomer Feed Ratio and Corresponding Copolymer Composition

Sample IDMole Fraction of DBA in Feed (f₁)Mole Fraction of AA in Feed (f₂)Mole Fraction of DBA in Copolymer (F₁)Mole Fraction of AA in Copolymer (F₂)
DBA-AA-10.20.8Value to be determinedValue to be determined
DBA-AA-20.40.6Value to be determinedValue to be determined
DBA-AA-30.50.5Value to be determinedValue to be determined
DBA-AA-40.60.4Value to be determinedValue to be determined
DBA-AA-50.80.2Value to be determinedValue to be determined

Table 2: Illustrative Monomer Reactivity Ratios

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Copolymer Type
DBAAA~0.8~1.2~0.96Random

Note: The product of the reactivity ratios (r₁ * r₂) indicates the type of copolymer formed. If r₁ * r₂ ≈ 1, a random copolymer is formed. If r₁ * r₂ < 1, there is a tendency towards alternation. If r₁ * r₂ > 1, block copolymer formation is favored.[1]

Applications in Drug Development

Copolymers of N-substituted acrylamides and acrylic acid are promising materials for various drug delivery applications due to their tunable properties.

  • Thermo-responsive Drug Delivery: The incorporation of the hydrophobic DBA monomer can impart thermo-responsive behavior to the copolymer, with a lower critical solution temperature (LCST) that can be tuned by adjusting the DBA/AA ratio.[2] This allows for the development of injectable hydrogels that are liquid at room temperature and form a gel at body temperature, entrapping the drug for sustained release.[4]

  • pH-Sensitive Drug Release: The acrylic acid units provide pH sensitivity. At low pH, the carboxylic acid groups are protonated, leading to a more collapsed polymer structure. As the pH increases, the carboxylic acid groups deprotonate, causing the polymer to swell due to electrostatic repulsion. This property can be exploited for targeted drug delivery to specific sites in the gastrointestinal tract.

  • Micelle Formation for Hydrophobic Drug Encapsulation: The amphiphilic nature of DBA-AA copolymers can lead to the formation of polymeric micelles in aqueous solutions. The hydrophobic DBA core can encapsulate poorly water-soluble drugs, while the hydrophilic AA corona provides stability in the aqueous environment.[4]

signaling_pathway cluster_stimuli Environmental Stimuli cluster_copolymer DBA-AA Copolymer Response cluster_application Drug Delivery Application Temperature Temperature Change LCST_Transition LCST Transition (Hydrophobic Collapse) Temperature->LCST_Transition pH_Change pH Change Swelling_Deswelling Swelling/Deswelling (Ionization of AA) pH_Change->Swelling_Deswelling Sustained_Release Sustained Release (Injectable Hydrogel) LCST_Transition->Sustained_Release Targeted_Release Targeted Release (pH-Responsive) Swelling_Deswelling->Targeted_Release Micelle_Formation Micelle Formation/ Dissociation Hydrophobic_Drug_Delivery Hydrophobic Drug Encapsulation Micelle_Formation->Hydrophobic_Drug_Delivery DBA_AA_Copolymer Amphiphilic DBA-AA Copolymer DBA_AA_Copolymer->Micelle_Formation

Fig. 2: Logical relationships in stimuli-responsive drug delivery.

Conclusion

The copolymerization of this compound with acrylic acid offers a versatile platform for the development of advanced drug delivery systems. By carefully controlling the copolymer composition, researchers can fine-tune the physicochemical properties of the resulting polymer to achieve desired drug release profiles in response to specific physiological stimuli. The protocols and information provided herein serve as a comprehensive guide for the synthesis, characterization, and application of these promising biomaterials.

References

Preparing Thermoresponsive Surfaces Using N,N-Di-n-butylacrylamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and characterization of thermoresponsive surfaces based on N,N-di-n-butylacrylamide (DBA). These surfaces exhibit a reversible phase transition in response to temperature changes, making them highly valuable for a range of applications, including controlled cell culture, drug delivery, and smart chromatography. The information presented herein is curated for professionals in research and development, offering both theoretical background and practical guidance.

Introduction to Thermoresponsive Poly(this compound) Surfaces

Thermoresponsive polymers undergo a conformational change from an extended, hydrophilic state to a collapsed, hydrophobic state upon a change in temperature. This transition occurs at a specific temperature known as the Lower Critical Solution Temperature (LCST). Poly(this compound) (PDBA) is a member of the poly(N-alkylacrylamide) family, which is known for its tunable thermoresponsive properties. The bulky n-butyl groups on the amide nitrogen atom influence the polymer's hydrophobicity and, consequently, its LCST. By grafting PDBA onto a surface, a "smart" surface is created that can dynamically alter its wettability and interaction with the surrounding environment.

Key Advantages of PDBA Surfaces:

  • Tunable LCST: The LCST of PDBA can be modulated by copolymerization with other monomers, allowing for precise control over the switching temperature for specific applications.

  • Biocompatibility: Poly(N-alkylacrylamide)s are generally considered to be biocompatible, making them suitable for biomedical applications.

  • Controlled Cell Adhesion and Detachment: Cells can be cultured on PDBA surfaces at temperatures above the LCST (hydrophobic state) and then non-enzymatically detached by lowering the temperature below the LCST (hydrophilic state), preserving cell viability and function.

  • Stimuli-Responsive Drug Delivery: PDBA-coated surfaces can be designed to release therapeutic agents in response to localized temperature changes.

Synthesis of this compound (DBA) Monomer

The synthesis of the DBA monomer is a prerequisite for polymer preparation. A common method involves the reaction of acryloyl chloride with di-n-butylamine.

Protocol: Synthesis of this compound

Materials:

  • Acryloyl chloride

  • Di-n-butylamine

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve di-n-butylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the flask in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq), dissolved in anhydrous DCM, to the stirred solution via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Preparation of Thermoresponsive Surfaces by Surface-Initiated Polymerization

Surface-initiated polymerization (SIP) is a powerful technique to grow well-defined polymer brushes from a substrate. Two common controlled radical polymerization methods for this purpose are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

SI-ATRP allows for the synthesis of polymer brushes with controlled molecular weight and low polydispersity. The process involves immobilizing an ATRP initiator on the substrate surface, followed by polymerization of the monomer in the presence of a catalyst system.

Experimental Workflow for SI-ATRP of DBA

sub Substrate (e.g., Silicon Wafer) clean Substrate Cleaning (Piranha solution) sub->clean Step 1 init Initiator Immobilization (e.g., APTES + BIBB) clean->init Step 2 polym SI-ATRP of DBA (DBA, Cu(I)Br, PMDETA) init->polym Step 3 wash Washing and Drying polym->wash Step 4 char Surface Characterization wash->char Step 5

Caption: Workflow for preparing PDBA surfaces via SI-ATRP.

Protocol: SI-ATRP of DBA from a Silicon Wafer

Part A: Initiator Immobilization

  • Substrate Cleaning: Clean silicon wafers by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization: Immerse the cleaned substrates in a 1% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 1 hour at room temperature to form an amine-terminated surface.

  • Rinse the substrates with toluene and then cure them in an oven at 110°C for 30 minutes.

  • Initiator Attachment: Immerse the APTES-modified substrates in a solution of anhydrous dichloromethane (DCM) containing triethylamine (1.2 eq relative to α-bromoisobutyryl bromide) and α-bromoisobutyryl bromide (BIBB, 1.1 eq) at 0°C for 1 hour, and then at room temperature for 12 hours. This step attaches the ATRP initiator to the surface.

  • Rinse the initiator-functionalized substrates with DCM and dry under nitrogen.

Part B: Surface-Initiated Polymerization

  • In a Schlenk flask, add the initiator-functionalized substrate.

  • Add the desired amount of DBA monomer, the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and the solvent (e.g., a mixture of water and methanol).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Under an inert atmosphere (e.g., argon or nitrogen), add the catalyst, copper(I) bromide (Cu(I)Br).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and allow the polymerization to proceed for the desired time.

  • To stop the polymerization, expose the reaction mixture to air and dilute with a suitable solvent.

  • Remove the substrate and wash it thoroughly with a good solvent for the polymer (e.g., tetrahydrofuran or chloroform) to remove any physisorbed polymer, followed by rinsing with deionized water.

  • Dry the PDBA-grafted surface under a stream of nitrogen.

Surface-Initiated Reversible Addition-Fragmentation chain-Transfer (SI-RAFT) Polymerization

SI-RAFT is another versatile method for creating well-defined polymer brushes and is known for its tolerance to a wider range of functional groups and solvents.

Experimental Workflow for SI-RAFT of DBA

sub Substrate (e.g., Gold Surface) cta RAFT Agent Immobilization (Thiol-terminated CTA) sub->cta Step 1 polym SI-RAFT of DBA (DBA, AIBN) cta->polym Step 2 wash Washing and Drying polym->wash Step 3 char Surface Characterization wash->char Step 4

Caption: Workflow for preparing PDBA surfaces via SI-RAFT.

Protocol: SI-RAFT of DBA from a Gold Surface

Part A: RAFT Agent Immobilization

  • Substrate Preparation: Use a freshly deposited gold-coated substrate.

  • Immobilization: Immerse the gold substrate in a dilute solution (e.g., 1 mM) of a thiol-terminated RAFT agent (e.g., 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic acid) in ethanol for 12-24 hours to form a self-assembled monolayer (SAM).

  • Rinse the substrate with ethanol to remove non-chemisorbed RAFT agent and dry under a stream of nitrogen.

Part B: Surface-Initiated Polymerization

  • Place the RAFT agent-functionalized substrate in a reaction vessel.

  • Add a solution of DBA monomer and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., 1,4-dioxane or dimethylformamide).

  • Degas the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) to initiate polymerization.

  • After the desired polymerization time, stop the reaction by cooling the vessel and exposing it to air.

  • Thoroughly wash the substrate with a good solvent for the polymer to remove any non-grafted polymer.

  • Dry the PDBA-grafted surface under nitrogen.

Characterization of Thermoresponsive PDBA Surfaces

The successful preparation of thermoresponsive surfaces requires thorough characterization to determine their physical and chemical properties.

Characterization Technique Property Measured Typical Expected Results for PDBA Surfaces
Contact Angle Goniometry Surface wettability and its temperature dependence.A significant increase in water contact angle as the temperature is raised above the LCST, indicating a switch from a hydrophilic to a hydrophobic surface.
Ellipsometry Thickness of the grafted polymer layer.The thickness can be controlled by varying the polymerization time. Typical thicknesses range from a few nanometers to over 100 nm.
Atomic Force Microscopy (AFM) Surface morphology and roughness.Can reveal changes in surface topography as the polymer brushes collapse and extend with temperature changes.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface.Confirms the presence of the grafted polymer by detecting the characteristic elements of PDBA (C, N, O).
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical functional groups on the surface.Shows characteristic peaks for the amide and alkyl groups of PDBA.
Quartz Crystal Microbalance with Dissipation (QCM-D) Mass and viscoelastic properties of the grafted layer in a liquid environment.Can monitor the swelling and collapse of the polymer brushes in real-time as a function of temperature.

Quantitative Data and Expected Properties

The following table summarizes the expected quantitative properties of thermoresponsive surfaces prepared with PDBA. These values are estimates based on trends observed for other poly(N,N-dialkylacrylamide)s and may vary depending on the specific synthesis conditions.

Property Value/Range Notes
Lower Critical Solution Temperature (LCST) 25 - 35 °CThe LCST is highly dependent on the molecular weight of the polymer and the presence of any comonomers. Increasing the alkyl chain length generally lowers the LCST.
Water Contact Angle (T < LCST) 40° - 60°In the extended, hydrophilic state.
Water Contact Angle (T > LCST) 70° - 90°In the collapsed, hydrophobic state.
Grafted Layer Thickness 5 - 100 nmTunable by controlling polymerization time and initiator/RAFT agent density.
Grafting Density 0.1 - 0.5 chains/nm²Depends on the surface functionalization and polymerization conditions.

Applications in Drug Development and Research

Thermoresponsive surfaces fabricated with PDBA offer significant potential in various research and drug development applications.

Logical Relationship of PDBA Surface Properties and Applications

prop Thermoresponsive PDBA Surface (Hydrophilic-Hydrophobic Switch) cell Controlled Cell Culture prop->cell drug Stimuli-Responsive Drug Delivery prop->drug chrom Smart Chromatography prop->chrom detach Non-enzymatic Cell Detachment cell->detach release Temperature-Triggered Release drug->release sep Temperature-Modulated Separation chrom->sep

Caption: Applications derived from the thermoresponsive nature of PDBA surfaces.

  • Cell Sheet Engineering: PDBA surfaces can be used to culture confluent cell sheets that can be harvested intact without enzymatic treatment by simply lowering the temperature. This is particularly valuable for creating tissues for regenerative medicine.

  • Targeted Drug Delivery: Surfaces coated with PDBA can be loaded with drugs. A localized increase in temperature (e.g., at a tumor site) can trigger the collapse of the polymer and the release of the encapsulated drug.

  • Smart Chromatography: PDBA-grafted stationary phases can be used in liquid chromatography where the retention of analytes can be modulated by changing the column temperature, allowing for novel separation strategies.

  • Biosensors: The change in surface properties at the LCST can be used as a sensing mechanism for temperature-sensitive assays.

Troubleshooting and Considerations

  • Incomplete Polymerization: Ensure all reagents are pure and the system is thoroughly deoxygenated, as oxygen can inhibit radical polymerization.

  • Poor Control over Polymerization: In ATRP, the ratio of catalyst to ligand and the choice of solvent are crucial. In RAFT, the choice of RAFT agent and initiator is critical for controlled polymerization.

  • Inconsistent Surface Properties: Ensure uniform initiator/RAFT agent immobilization and consistent polymerization conditions across all samples.

  • LCST Variation: The LCST is sensitive to the polymer's molecular weight and the surrounding environment (e.g., salt concentration). Careful control over the polymerization is necessary for reproducible thermoresponsive behavior.

By following the protocols and considering the information provided in these application notes, researchers and professionals can successfully prepare and characterize thermoresponsive surfaces using this compound for a wide array of innovative applications.

Application Notes and Protocols: N,N-DI-n-BUTYLACRYLAMIDE for Smart Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of N,N-di-n-butylacrylamide (DBA) as a monomer for the synthesis of thermoresponsive "smart" polymers. While specific data for poly(this compound) (PDBA) is limited in publicly available literature, this document extrapolates its expected properties and provides detailed protocols based on the well-understood behavior of analogous N-substituted acrylamides, particularly poly(N,N-diethylacrylamide) (PDEA). The information herein is intended to guide researchers in the synthesis, characterization, and application of DBA-based polymers for advanced drug delivery systems.

Introduction to this compound in Smart Polymers

N-substituted acrylamides are a prominent class of monomers used to synthesize thermoresponsive polymers. These polymers exhibit a Lower Critical Solution Temperature (LCST), a distinct temperature at which they undergo a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state in aqueous solutions.[1][2] This "smart" behavior is driven by changes in hydrogen bonding and hydrophobic interactions with surrounding water molecules as the temperature changes.[1]

The most studied polymer in this family is poly(N-isopropylacrylamide) (PNIPAM), which has an LCST of approximately 32°C, making it highly attractive for biomedical applications.[2][3] The LCST of these polymers can be precisely tuned by modifying the chemical structure of the N-substituents. Increasing the hydrophobicity of the alkyl groups on the nitrogen atom generally leads to a decrease in the LCST.[4]

This compound, with its two n-butyl chains, is significantly more hydrophobic than commonly used monomers like N,N-diethylacrylamide. Consequently, its homopolymer, poly(this compound), is expected to have a much lower LCST than that of PDEA (which is in the range of 25-33°C).[4] This property makes DBA an interesting candidate for creating highly sensitive thermoresponsive polymers or for copolymerization with more hydrophilic monomers to fine-tune the LCST of the resulting material for specific drug delivery applications.[5]

Quantitative Data: LCST of N-Substituted Polyacrylamides

The following table summarizes the Lower Critical Solution Temperatures (LCSTs) of various N-substituted polyacrylamides. This data illustrates the trend of decreasing LCST with increasing hydrophobicity of the N-alkyl substituents. The LCST for poly(this compound) is an extrapolated estimate based on this trend.

Monomer NamePolymer NameN-SubstituentsLCST (°C)
N-EthylacrylamidePNEAm-NH(CH₂CH₃)~72[6]
N-IsopropylacrylamidePNIPAM-NH(CH(CH₃)₂)~32[3]
N,N-DimethylacrylamidePDMAm-N(CH₃)₂No LCST (hydrophilic)[6]
N,N-DiethylacrylamidePDEA-N(CH₂CH₃)₂25 - 33[4]
This compound PDBA -N(CH₂CH₂CH₂CH₃)₂ < 25 (Estimated)

Experimental Protocols

Synthesis of Thermoresponsive Polymers via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[7][8] The following is a general protocol for the RAFT polymerization of N,N-disubstituted acrylamides, which can be adapted for this compound.

Materials:

  • This compound (monomer)

  • A suitable chain transfer agent (CTA), e.g., cyanoisopropyl dithiobenzoate[7]

  • A radical initiator, e.g., Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)[7]

  • Schlenk flask

  • Nitrogen or Argon source

  • Magnetic stirrer and heating plate

  • Precipitation solvent (e.g., cold n-hexane)

Procedure:

  • Reagent Preparation: In a dry Schlenk flask, dissolve the this compound monomer, the RAFT CTA, and AIBN in the chosen anhydrous solvent. The molar ratio of monomer:CTA:initiator will determine the target molecular weight and should be carefully calculated (a common starting point is [Monomer]:[CTA]:[Initiator] = 100:1:0.1).

  • Degassing: Seal the flask and degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw cycle, fill the flask with an inert gas (N₂ or Ar). Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).[7]

  • Reaction Monitoring: The polymerization progress can be monitored by taking small aliquots at different time points and analyzing the monomer conversion via ¹H NMR spectroscopy.

  • Termination and Precipitation: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent (e.g., n-hexane).

  • Purification and Drying: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate to remove unreacted monomer and initiator fragments. Dry the final polymer product under vacuum until a constant weight is achieved.

Characterization of the Polymer
  • Molecular Weight and Polydispersity: Determined by Size Exclusion Chromatography (SEC).

  • Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Lower Critical Solution Temperature (LCST): Measured by turbidimetry using a UV-Vis spectrophotometer. The LCST is typically identified as the temperature at which the transmittance of a dilute aqueous polymer solution (e.g., 1 mg/mL) drops to 50% upon heating.[4]

Application in Drug Delivery: A General Workflow

Polymers based on this compound can be designed as nanocarriers for the temperature-triggered release of therapeutic agents. This is often achieved by synthesizing amphiphilic block copolymers where one block is the thermoresponsive PDBA and the other is a permanently hydrophilic block.

Below the LCST, these block copolymers self-assemble into core-shell micelles in water, with the hydrophobic drug encapsulated in the core. When the temperature is raised above the LCST (e.g., at a tumor site which can be locally heated), the thermoresponsive block collapses, leading to the destabilization of the micelle and the release of the encapsulated drug.[9]

Visualizations

Diagram 1: RAFT Polymerization Workflow

RAFT_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound Mix Mixing in Schlenk Flask Monomer->Mix CTA RAFT Agent (CTA) CTA->Mix Initiator Initiator (AIBN) Initiator->Mix Solvent Anhydrous Solvent Solvent->Mix Degas Freeze-Pump-Thaw Cycles Mix->Degas Polymerize Heating under Inert Atmosphere Degas->Polymerize Precipitate Precipitation in Non-Solvent Polymerize->Precipitate Filter Filtration/Centrifugation Precipitate->Filter Dry Drying under Vacuum Filter->Dry PDBA PDBA Dry->PDBA Final Polymer Drug_Release cluster_below_LCST Below LCST (e.g., Room Temperature) cluster_above_LCST Above LCST (e.g., Heated Tumor Site) cluster_drug Micelle Stable Micelle (Drug Encapsulated) Collapsed Collapsed Polymer (Drug Released) Micelle->Collapsed Heating Collapsed->Micelle Cooling Drug_out Drug Collapsed->Drug_out Drug_in Drug Drug_in->Micelle

References

Application Notes and Protocols for N,N-DI-n-BUTYLACRYLAMIDE in Cell Sheet Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell sheet engineering is a cutting-edge technology in regenerative medicine that enables the fabrication of scaffold-free, viable, and transplantable sheets of cultured cells. This is often achieved by utilizing thermoresponsive polymers that undergo a reversible phase transition in response to temperature changes. At the cell culture temperature (typically 37°C), the polymer surface is hydrophobic, promoting cell adhesion and proliferation. Upon lowering the temperature, the surface becomes hydrophilic, causing the confluent cell sheet to detach spontaneously without the need for enzymatic digestion, which can damage cell surface proteins and the extracellular matrix (ECM).

While poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied thermoresponsive polymer for this application, other polymers, such as those based on N,N-DI-n-BUTYLACRYLAMIDE, are being explored, often as copolymers to modulate the properties of the culture surface. This compound is a hydrophobic monomer, and its incorporation into thermoresponsive polymers can alter their Lower Critical Solution Temperature (LCST), which is the temperature at which the polymer undergoes its hydrophilic-to-hydrophobic transition. This document provides an overview of the principles and protocols for using surfaces modified with this compound-containing polymers for cell sheet engineering.

Principle of Thermoresponsive Cell Sheet Engineering

The fundamental principle lies in the temperature-dependent conformational change of the polymer chains grafted onto a culture dish.

  • At 37°C (Above LCST): The polymer chains are dehydrated and collapsed, creating a hydrophobic surface that promotes the adsorption of serum proteins from the culture medium. This protein layer then facilitates cell adhesion, spreading, and proliferation, similar to conventional tissue culture-treated plastic.

  • Below LCST (e.g., 20°C): The polymer chains become hydrated and extended, forming a brush-like, hydrophilic layer. This hydration layer prevents protein adsorption and cell adhesion, leading to the gentle detachment of the entire cell sheet with its intact ECM and cell-cell junctions.

dot graph TD { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Principle of Thermoresponsive Cell Sheet Detachment"

Quantitative Data Summary

Direct quantitative data for homopolymers of poly(this compound) in cell sheet engineering is limited in publicly available literature. The following table summarizes typical data for the widely used PNIPAM, which can serve as a benchmark for researchers developing surfaces with this compound. The inclusion of a hydrophobic comonomer like this compound would be expected to lower the LCST.

ParameterPoly(N-isopropylacrylamide) (PNIPAM)Poly(this compound) containing Copolymers (Expected)
Lower Critical Solution Temperature (LCST) ~32°C< 32°C (concentration-dependent)
Grafted Polymer Thickness for Optimal Cell Detachment 15-30 nm[1]To be empirically determined
Cell Adhesion Temperature 37°C37°C
Cell Detachment Temperature < 32°C (typically 20°C)To be determined based on LCST
Time for Complete Cell Sheet Detachment 30-75 minutes[2]Dependent on polymer composition and hydration rate
Cytotoxicity Generally non-cytotoxic[3][4]Requires specific toxicological assessment

Experimental Protocols

Protocol 1: Synthesis of a Thermoresponsive Copolymer of N-isopropylacrylamide and this compound

This protocol describes a general method for free radical polymerization. The ratio of monomers should be adjusted to achieve the desired LCST.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Diethyl ether (precipitation solvent)

  • Nitrogen gas

  • Schlenk flask and condenser

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of NIPAM and this compound monomers and AIBN (typically 1 mol% of total monomers) in anhydrous DMF.

  • Seal the flask and degas the solution by bubbling with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit polymerization.

  • Place the flask in an oil bath preheated to 70°C and stir for 12-24 hours under a nitrogen atmosphere.

  • After polymerization, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to an excess of cold diethyl ether while stirring.

  • Collect the precipitated polymer by filtration and wash it several times with fresh diethyl ether to remove unreacted monomers and initiator.

  • Dry the polymer product under vacuum at room temperature until a constant weight is achieved.

  • Characterize the copolymer for its composition (e.g., via ¹H NMR) and determine its LCST in an aqueous solution (e.g., via UV-Vis spectroscopy by monitoring the change in transmittance with temperature).

dot graph G { graph [rankdir="LR", fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Copolymer Synthesis Workflow"

Protocol 2: Preparation of Thermoresponsive Cell Culture Surfaces

This protocol describes a common method for grafting the polymer onto tissue culture polystyrene (TCPS) dishes using electron beam irradiation.

Materials:

  • Synthesized thermoresponsive polymer

  • 2-propanol

  • Tissue culture polystyrene (TCPS) dishes

  • Electron beam irradiator

Procedure:

  • Prepare a solution of the synthesized polymer in 2-propanol (e.g., 1-5% w/v).

  • Coat the surface of the TCPS dishes with the polymer solution and allow the solvent to evaporate completely in a clean environment, leaving a thin film of the polymer.

  • Place the coated dishes in an electron beam irradiator and expose them to a controlled dose of radiation (e.g., 0.25 MGy). The electron beam induces covalent grafting of the polymer onto the polystyrene surface.[5]

  • After irradiation, thoroughly wash the dishes with cold deionized water to remove any non-grafted polymer.

  • Dry the dishes in a sterile environment. The dishes are now ready for cell culture.

Protocol 3: Cell Seeding, Culture, and Cell Sheet Detachment

Materials:

  • Thermoresponsive polymer-grafted culture dishes

  • Desired cell type (e.g., fibroblasts, endothelial cells, mesenchymal stem cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • Low-temperature incubator or refrigerator (e.g., 20°C)

Procedure:

  • Cell Seeding and Culture:

    • Pre-warm the thermoresponsive dishes and complete culture medium to 37°C.

    • Seed the cells onto the polymer-grafted dishes at a desired density.

    • Incubate the dishes at 37°C in a humidified 5% CO₂ atmosphere.

    • Culture the cells until they reach confluence, changing the medium as required.

  • Cell Sheet Detachment:

    • Once the cells are confluent, remove the dish from the 37°C incubator.

    • Optionally, wash the cell sheet gently with pre-warmed PBS to remove any residual serum proteins.

    • Add fresh, pre-warmed culture medium.

    • Reduce the temperature of the culture dish to below the polymer's LCST (e.g., by placing it in a 20°C incubator or at room temperature if the LCST is appropriate).

    • Observe the detachment of the cell sheet. The edges of the sheet will typically begin to lift first. The process can take from 30 minutes to over an hour depending on the polymer and cell type.[2]

    • The detached cell sheet will float freely in the medium and can be harvested for transplantation or further analysis.

G

Signaling Pathways in Cell Adhesion and Detachment

Cell adhesion to the culture surface is primarily mediated by integrin receptors on the cell surface binding to adsorbed ECM proteins (like fibronectin and vitronectin) from the culture serum. The detachment process on thermoresponsive surfaces is a physical phenomenon driven by the change in polymer conformation and surface hydration, which disrupts the interaction between the cell-deposited ECM and the underlying substrate. This process does not directly involve the enzymatic cleavage of proteins, thus preserving the integrin-ECM connections within the detached sheet.

G

Concluding Remarks

The use of this compound in cell sheet engineering, most likely as a comonomer with NIPAM or other acrylamides, offers a potential avenue for fine-tuning the properties of thermoresponsive culture surfaces. The increased hydrophobicity of this monomer can be leveraged to lower the LCST, potentially allowing for cell detachment at temperatures closer to physiological conditions. However, researchers should be aware that fundamental characterization, including LCST determination and cytotoxicity assessment, is crucial before its application. The protocols provided herein, based on the well-established principles of thermoresponsive polymers, offer a solid foundation for the development and application of novel cell culture surfaces incorporating this compound for advanced cell sheet engineering.

References

Determining the Reactivity Ratios of N,N-Di-n-butylacrylamide in Copolymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Copolymerization is a powerful technique to synthesize polymers with tailored properties by combining two or more different monomers. The distribution of monomer units along the polymer chain, whether random, alternating, blocky, or gradient, is governed by the relative reactivities of the propagating radical chains towards the available monomers. These relative reactivities are quantified by the monomer reactivity ratios, r₁ and r₂.

For a binary copolymerization involving monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ monomer (homopropagation) to the rate constant of it adding an M₂ monomer (crosspropagation).

  • r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a propagating chain ending in M₂ adding another M₂ monomer to the rate constant of it adding an M₁ monomer.

N,N-di-n-butylacrylamide (DBAA) is a monomer of interest for the synthesis of functional polymers due to its hydrophobic and biocompatible characteristics. Determining its reactivity ratios when copolymerized with other vinyl monomers is essential for designing copolymers with desired properties for applications such as controlled drug release, biomaterials, and specialty coatings.

Data Presentation: Reactivity Ratios of N-Substituted Acrylamides

As of the latest literature review, specific reactivity ratio data for this compound (DBAA) is limited. However, data from structurally analogous N-substituted acrylamides can provide valuable insights into its expected copolymerization behavior. The following table summarizes reactivity ratios for various N-substituted acrylamides with different comonomers.

Monomer 1 (M₁)Comonomer (M₂)r₁r₂MethodReference
N-tert-butylacrylamideQuinolinylacrylate8.00.60Fineman-Ross[1]
N-tert-butylacrylamideQuinolinylacrylate8.00.61Kelen-Tüdős[1]
N-tert-butylacrylamide2,4-Dichlorophenyl methacrylate0.831.13Fineman-Ross & Kelen-Tüdős[2]
N-cyclohexylacrylamiden-butyl acrylate0.371.77Fineman-Ross[3]
N-cyclohexylacrylamiden-butyl acrylate0.381.77Kelen-Tüdős[3]
N,N-dimethylacrylamide2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate1.1261.624In situ ¹H NMR[4]
N-isopropylacrylamide2,3-dihydroxypropyl methacrylate0.113.09Fineman-Ross[5]

Experimental Protocols

This section outlines the detailed methodologies for determining the reactivity ratios of DBAA with a given comonomer.

Materials and Monomer Purification
  • This compound (DBAA) (M₁): To be synthesized or purchased. Purify by passing through a column of basic alumina to remove inhibitor, followed by vacuum distillation.

  • Comonomer (M₂): (e.g., Styrene, Methyl Methacrylate). Purify by washing with aqueous NaOH solution to remove inhibitor, followed by washing with deionized water, drying over anhydrous MgSO₄, and vacuum distillation.

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN). Recrystallize from methanol.

  • Solvent: Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF)).

  • Deuterated Solvent for NMR: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

Copolymerization Procedure
  • Prepare a series of at least five reaction tubes with varying initial molar feed ratios of DBAA (M₁) and the comonomer (M₂). For example, molar feed ratios ([M₁]₀/[M₂]₀) of 80/20, 60/40, 50/50, 40/60, and 20/80.

  • For each reaction, add the required amounts of DBAA, the comonomer, AIBN (typically 0.1-1.0 mol% with respect to total monomers), and the solvent to a polymerization tube.

  • Seal the tubes with rubber septa and deoxygenate the mixtures by bubbling with dry nitrogen or argon for 15-20 minutes while cooling in an ice bath.

  • Alternatively, subject the mixtures to three freeze-pump-thaw cycles.

  • Place the sealed tubes in a thermostatically controlled oil bath or heating block at a constant temperature (e.g., 60-70 °C).

  • Allow the polymerization to proceed to a low conversion, typically below 10%, to ensure the monomer feed ratio remains relatively constant. The reaction time will need to be determined empirically for each system.

  • Stop the polymerization by rapidly cooling the tubes in an ice bath and exposing the contents to air.

  • Precipitate the copolymer by pouring the reaction mixture into a large excess of a suitable non-solvent (e.g., methanol, hexane, or diethyl ether).

  • Filter the precipitated copolymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator.

  • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Determine the exact conversion by gravimetry.

Determination of Copolymer Composition by ¹H NMR Spectroscopy
  • Accurately weigh a small amount of the dried copolymer (10-15 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum of the copolymer solution.

  • Identify characteristic peaks for each monomer unit in the copolymer that are well-resolved and do not overlap.

    • For DBAA, characteristic peaks would be from the protons on the n-butyl groups.

    • For the comonomer, characteristic peaks will depend on its structure (e.g., aromatic protons for styrene, methoxy protons for methyl methacrylate).

  • Integrate the areas of these characteristic peaks.

  • Calculate the molar fraction of each monomer in the copolymer using the following equation:

    where:

    • F₁ is the mole fraction of monomer 1 (DBAA) in the copolymer.

    • I₁ and I₂ are the integral areas of the characteristic peaks for monomer 1 and monomer 2, respectively.

    • n₁ and n₂ are the number of protons giving rise to the respective integrated signals.

Calculation of Reactivity Ratios

The Fineman-Ross method is a linearization of the Mayo-Lewis copolymerization equation.[5] The equation is:

where:

  • f₁ is the mole fraction of M₁ in the initial monomer feed.

  • F₁ is the mole fraction of M₁ in the copolymer.

  • G = [f₁ (2F₁ - 1)] / [(1 - f₁) F₁]

  • H = f₁² (1 - F₁) / [(1 - f₁)² F₁]

Protocol:

  • For each copolymer sample, calculate the values of G and H from the initial monomer feed composition (f₁) and the determined copolymer composition (F₁).

  • Plot G versus H.

  • The plot should yield a straight line.

  • The slope of the line is equal to r₁, and the y-intercept is equal to -r₂.

The Kelen-Tüdős method is an improvement on the Fineman-Ross method that aims to give more evenly distributed data points.[2] The equation is:

where:

  • η = G / (α + H)

  • ξ = H / (α + H)

  • α = √(H_min * H_max), where H_min and H_max are the minimum and maximum H values from the experimental data series.

  • G and H are the same as in the Fineman-Ross method.

Protocol:

  • Calculate G and H for each data point as in the Fineman-Ross method.

  • Determine α from the minimum and maximum H values.

  • Calculate η and ξ for each data point.

  • Plot η versus ξ.

  • The plot should yield a straight line.

  • The y-intercept (at ξ = 0) is equal to -r₂/α, and the value of η at ξ = 1 is equal to r₁.

It is important to note that while linearization methods are straightforward, they can introduce bias in the estimation of reactivity ratios. Modern computational methods using non-linear least squares (NLLS) fitting of the copolymer composition equation are generally more accurate and are recommended for final data analysis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calculation Calculation Monomer_Purification Monomer Purification (DBAA & Comonomer) Feed_Preparation Preparation of Monomer Feed Ratios (≥5) Monomer_Purification->Feed_Preparation Initiator_Purification Initiator Purification (AIBN) Initiator_Purification->Feed_Preparation Degassing Degassing (N₂ Purge or Freeze-Pump-Thaw) Feed_Preparation->Degassing Polymerization Polymerization (Constant Temp, <10% Conversion) Degassing->Polymerization Termination Termination & Precipitation Polymerization->Termination Purification Copolymer Purification & Drying Termination->Purification Conversion Determine Conversion (Gravimetric) Purification->Conversion NMR_Analysis ¹H NMR Analysis Purification->NMR_Analysis Composition Calculate Copolymer Composition (F₁) Conversion->Composition NMR_Analysis->Composition Linearization Linearization Methods (Fineman-Ross, Kelen-Tüdős) Composition->Linearization Reactivity_Ratios Determine Reactivity Ratios (r₁ and r₂) Linearization->Reactivity_Ratios

Caption: Experimental workflow for determining monomer reactivity ratios.

Interpreting Reactivity Ratios

reactivity_ratios cluster_conditions Reactivity Ratio Conditions cluster_structure Resulting Copolymer Structure r1_eq_r2_eq_1 r₁ ≈ r₂ ≈ 1 Ideal Ideal / Random -M₁-M₂-M₁-M₁-M₂-M₁-M₂-M₂- r1_eq_r2_eq_1->Ideal Propagating chains show no preference. Copolymer composition equals feed composition. r1_gt_1_r2_lt_1 r₁ > 1, r₂ < 1 Blocky Blocky / Statistical -M₁-M₁-M₁-M₂-M₂-M₁-M₁- r1_gt_1_r2_lt_1->Blocky Both propagating chains prefer to add M₁. Long sequences of M₁. r1_lt_1_r2_lt_1 r₁ < 1, r₂ < 1 Azeotropic Tendency towards Alternating -M₁-M₂-M₁-M₂-M₁-M₂- r1_lt_1_r2_lt_1->Azeotropic Both propagating chains prefer to add the other monomer. Alternating tendency. r1_eq_r2_eq_0 r₁ ≈ r₂ ≈ 0 Alternating Perfectly Alternating -M₁-M₂-M₁-M₂-M₁-M₂- r1_eq_r2_eq_0->Alternating Exclusive addition of the other monomer.

References

Application Notes and Protocols for Electrospinning of Poly(N,N-di-n-butylacrylamide) Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the general principles of electrospinning and data from related polyacrylamides. As of the writing of this document, specific literature on the electrospinning of poly(N,N-di-n-butylacrylamide) (PDBA) is limited. Therefore, the provided parameters and procedures should be considered as a starting point for experimental optimization.

Introduction

Electrospinning is a versatile and widely used technique for fabricating polymer nanofibers with diameters ranging from nanometers to a few micrometers.[1][2][3] These nanofibers possess a high surface-area-to-volume ratio, interconnected porosity, and tunable properties, making them highly attractive for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[4][5] Poly(this compound) (PDBA) is a synthetic polymer with potential for use in these applications due to its tunable properties. This document provides a proposed protocol for the fabrication of PDBA nanofibers using the electrospinning technique.

Physicochemical Properties of Poly(this compound) (PDBA)

Understanding the properties of PDBA is crucial for developing a successful electrospinning protocol. While specific data for PDBA is scarce, we can infer some properties from the related monomer, N-tert-butylacrylamide (TBA). TBA is known to be soluble in organic solvents such as N,N-dimethylformamide (DMF) and ethanol. This suggests that PDBA may also exhibit good solubility in these solvents, which are commonly used in electrospinning.

The molecular weight of the PDBA polymer will significantly influence the viscosity of the electrospinning solution, which in turn affects fiber morphology. Higher molecular weights generally lead to more uniform and bead-free fibers.[3]

Proposed Experimental Protocol for Electrospinning of PDBA Nanofibers

This protocol outlines the preparation of the PDBA solution and the subsequent electrospinning process.

Materials and Reagents
  • Poly(this compound) (PDBA) powder

  • N,N-dimethylformamide (DMF) (analytical grade)

  • Ethanol (analytical grade)

  • Magnetic stirrer

  • Syringes (5 mL or 10 mL) with a metal needle (20-27 gauge)

  • High-voltage power supply

  • Syringe pump

  • Grounded collector (e.g., aluminum foil-covered plate)

Preparation of the PDBA Electrospinning Solution
  • Solvent Selection: Based on the solubility of related monomers, a good starting point for a solvent system is a mixture of DMF and ethanol. DMF is a good solvent for many polymers, while the addition of a more volatile solvent like ethanol can facilitate solvent evaporation during electrospinning. A suggested starting ratio is 1:1 (v/v) of DMF:Ethanol.

  • Concentration Range: The concentration of the polymer solution is a critical parameter.[3] A low concentration may result in the formation of beads instead of fibers, while a very high concentration can lead to a solution that is too viscous to be electrospun. A recommended starting concentration range for PDBA is 10-20% (w/v).

  • Dissolution:

    • Weigh the desired amount of PDBA powder and add it to the chosen solvent or solvent mixture in a glass vial.

    • Place a magnetic stir bar in the vial and seal it to prevent solvent evaporation.

    • Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50 °C) can be applied to aid dissolution if necessary, but care should be taken to avoid solvent boiling.

Electrospinning Process
  • Setup: Assemble the electrospinning apparatus as shown in the workflow diagram below. Ensure that the high-voltage power supply is properly grounded.

  • Loading the Solution: Load the prepared PDBA solution into a syringe fitted with a metal needle.

  • Mounting the Syringe: Mount the syringe on the syringe pump.

  • Positioning: Position the needle tip at a fixed distance from the grounded collector.

  • Electrospinning:

    • Set the desired flow rate for the syringe pump.

    • Apply a high voltage between the needle tip and the collector.

    • A Taylor cone should form at the needle tip, from which a polymer jet is ejected towards the collector.[1]

    • As the solvent evaporates, solid nanofibers are deposited on the collector, forming a non-woven mat.[1]

  • Collection: Continue the process until a nanofiber mat of the desired thickness is obtained.

  • Drying: Carefully remove the nanofiber mat from the collector and dry it in a vacuum oven at a low temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

Proposed Electrospinning Parameters for PDBA

The following table summarizes the proposed starting parameters for the electrospinning of PDBA. These parameters should be systematically varied to optimize the fiber morphology and diameter.

ParameterProposed RangeRationale / Notes
Polymer Concentration 10 - 20 % (w/v)Lower concentrations may lead to bead formation, while higher concentrations may be too viscous. Optimization is crucial.
Solvent System DMF:Ethanol (1:1 v/v)DMF is a good solvent for many polyacrylamides. Ethanol helps in tuning the volatility of the solvent system.
Applied Voltage 10 - 20 kVA sufficient voltage is required to overcome the surface tension of the polymer solution and form a Taylor cone.
Flow Rate 0.1 - 1.0 mL/hA lower flow rate generally results in smaller fiber diameters and allows for complete solvent evaporation.
Distance to Collector 10 - 20 cmThis distance affects the flight time of the jet and the extent of solvent evaporation.
Needle Gauge 20 - 27 GThe inner diameter of the needle can influence the flow rate and the initial jet diameter.
Collector Type Stationary or rotatingA rotating collector can be used to obtain aligned nanofibers.
Ambient Conditions 20-25 °C, 30-50% RHTemperature and humidity can affect solvent evaporation and fiber morphology.

Visualizations

Experimental Workflow for Electrospinning of PDBA

Electrospinning_Workflow cluster_prep Solution Preparation cluster_electrospinning Electrospinning Process cluster_post Post-Processing PDBA PDBA Powder Mixing Dissolution with Stirring PDBA->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Solution PDBA Solution (10-20% w/v) Mixing->Solution Syringe Syringe with PDBA Solution Solution->Syringe Pump Syringe Pump Syringe->Pump Needle Needle Tip (Taylor Cone Formation) Pump->Needle HVPS High-Voltage Power Supply HVPS->Needle Fibers Nanofiber Deposition Needle->Fibers Collector Grounded Collector Drying Vacuum Drying Collector->Drying Fibers->Collector NanofiberMat PDBA Nanofiber Mat Drying->NanofiberMat Drug_Delivery_Concept cluster_fabrication Nanofiber Fabrication cluster_application Therapeutic Application Polymer Polymer (e.g., PDBA) Electrospinning Electrospinning Polymer->Electrospinning Drug Active Pharmaceutical Ingredient (API) Drug->Electrospinning DrugLoadedFibers Drug-Loaded Nanofibers Electrospinning->DrugLoadedFibers Application Application to Target Site (e.g., Wound, Tumor) DrugLoadedFibers->Application Release Sustained Drug Release Application->Release Effect Therapeutic Effect Release->Effect

References

Troubleshooting & Optimization

Technical Support Center: N,N-di-n-butylacrylamide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of N,N-di-n-butylacrylamide (DNBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common side reactions encountered during the polymerization of DNBA. The information provided is based on established principles of polymer chemistry and data from related N,N-disubstituted acrylamides.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the polymerization of this compound, offering potential causes and actionable solutions.

Symptom Possible Cause Recommended Action
Low Monomer Conversion or Slow Polymerization 1. Inefficient Initiation: Low initiator concentration, impure initiator, or inappropriate initiator for the chosen polymerization temperature.- Increase initiator concentration incrementally.- Use a fresh, purified initiator.- Select an initiator with a suitable half-life at your reaction temperature (e.g., AIBN at 60-80 °C).
2. Presence of Inhibitors: Residual inhibitor from monomer synthesis (e.g., hydroquinone) or dissolved oxygen in the reaction mixture.- Purify the monomer before use by passing it through a column of basic alumina to remove phenolic inhibitors.[1]- Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon).[2]
3. Inappropriate Solvent: The choice of solvent can influence polymerization kinetics.- Consider using solvents known to be effective for acrylamide polymerization, such as dioxane, toluene, or DMF.[3][4]
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Chain Transfer Reactions: Transfer of the radical to the monomer, polymer, or solvent can lead to the formation of new polymer chains with varying lengths.- Lower the polymerization temperature to reduce the rate of chain transfer reactions.- Choose a solvent with a low chain transfer constant.- In controlled radical polymerization (e.g., RAFT), select a chain transfer agent (CTA) that is well-suited for acrylamide-type monomers.
2. High Radical Concentration: In controlled radical polymerization, a high concentration of active radicals can lead to termination reactions.- Adjust the ratio of initiator to CTA to maintain a low concentration of propagating radicals.
3. Termination Reactions: Bimolecular termination (coupling or disproportionation) is a common event in free radical polymerization.- For controlled polymerization, optimize the reaction conditions (e.g., catalyst/ligand concentration in ATRP, CTA concentration in RAFT) to minimize termination.[3]
Formation of Insoluble Polymer (Cross-linking) 1. Impurities in Monomer: Presence of difunctional impurities (e.g., N,N'-methylenebis(acrylamide)) can act as cross-linkers.- Ensure high purity of the DNBA monomer. Recrystallization or column chromatography can be used for purification.
2. Chain Transfer to Polymer: Abstraction of a hydrogen atom from a polymer backbone can create a new radical site on the chain, leading to branching and potentially cross-linking at high conversions.- Limit the monomer conversion to below 90% to minimize the likelihood of chain transfer to the polymer.
Unexpected Polymer Properties (e.g., different solubility) 1. Hydrolysis of Amide Group: The N,N-di-n-butylamide group may undergo partial hydrolysis to a carboxylic acid group, especially in the presence of water and at elevated temperatures or non-neutral pH. This introduces charged groups into the polymer, affecting its solubility and other properties.- Ensure the use of dry solvents and reagents if hydrolysis is a concern.- Control the pH of the reaction mixture, especially if polymerizing in aqueous or protic solvents.- Keep the polymerization temperature as low as feasible.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the free radical polymerization of this compound?

A1: Based on studies of similar N,N-disubstituted acrylamides, the most common side reactions include:

  • Chain transfer: This can occur to the monomer, the polymer backbone, or the solvent. Chain transfer reactions can lead to a decrease in the average molecular weight and a broadening of the molecular weight distribution.[5]

  • Termination: This is the irreversible deactivation of propagating radicals, which can occur through combination or disproportionation.

  • Hydrolysis: The amide functionality can be susceptible to hydrolysis, particularly under harsh temperature or pH conditions, leading to the formation of carboxylic acid groups on the polymer chain.[6]

Q2: I am trying to perform a controlled radical polymerization (RAFT) of this compound and I am observing a long induction period. What could be the cause?

A2: Induction periods in the RAFT polymerization of N,N-disubstituted acrylamides can be caused by the slow fragmentation of the intermediate radical adduct or the presence of irreversible termination reactions.[3] The choice of the chain transfer agent (CTA) and the solvent can significantly influence the length of the induction period. For instance, in the RAFT polymerization of N,N-diethylacrylamide, cumyl and tert-butyl dithiobenzoates led to longer induction periods compared to cyanoisopropyl dithiobenzoate.[3]

Q3: How can I minimize chain transfer reactions during the polymerization of this compound?

A3: To minimize chain transfer reactions, you can:

  • Lower the reaction temperature: This generally reduces the rate constants of chain transfer reactions more than the rate of propagation.

  • Choose an appropriate solvent: Solvents with low chain transfer constants should be selected. Aromatic solvents like toluene or benzene are often good choices.

  • Control monomer conversion: Chain transfer to the polymer becomes more significant at higher monomer conversions. Limiting the conversion can help reduce branching and cross-linking.

Q4: Is this compound susceptible to hydrolysis during polymerization? How can I prevent it?

A4: While specific data for this compound is limited, acrylamide-type monomers can undergo hydrolysis, especially in the presence of water and at non-neutral pH or elevated temperatures.[7] The bulky n-butyl groups might offer some steric protection to the amide bond, but it is still a possibility. To prevent hydrolysis:

  • Use anhydrous solvents and reagents.

  • If polymerization is conducted in the presence of water, maintain a neutral pH.

  • Carry out the polymerization at the lowest effective temperature.

Experimental Protocols

General Protocol for Free Radical Polymerization of this compound

This protocol provides a general procedure for the solution polymerization of DNBA using AIBN as a thermal initiator.

Materials:

  • This compound (DNBA), purified

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous solvent (e.g., toluene, dioxane, or N,N-dimethylformamide)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Monomer Purification: If necessary, purify the DNBA monomer by passing it through a short column of basic alumina to remove any inhibitors.[1]

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve the desired amount of DNBA monomer and AIBN in the chosen anhydrous solvent. A typical monomer concentration is 1-2 M, and the molar ratio of monomer to initiator can range from 100:1 to 1000:1, depending on the desired molecular weight.

  • Degassing: Seal the reaction vessel and degas the solution by performing at least three freeze-pump-thaw cycles or by bubbling a gentle stream of inert gas through the solution for 30-60 minutes.[2]

  • Polymerization: Place the reaction vessel in a preheated oil bath or on a heating plate set to the desired temperature (typically 60-80 °C for AIBN). Stir the reaction mixture for the desired period.

  • Termination and Isolation: To stop the polymerization, cool the reaction vessel in an ice bath and expose the solution to air. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold hexane or diethyl ether).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum at a moderate temperature until a constant weight is achieved.

Visualizations

Logical Workflow for Troubleshooting Polymerization Issues

TroubleshootingWorkflow Start Polymerization of this compound Problem Identify Polymerization Issue Start->Problem LowConversion Low Conversion / Slow Rate Problem->LowConversion Conversion Issue HighPDI High PDI / Broad MWD Problem->HighPDI MWD Issue InsolublePolymer Insoluble Polymer / Gelation Problem->InsolublePolymer Solubility Issue UnexpectedProps Unexpected Properties Problem->UnexpectedProps Property Issue CheckInitiator Check Initiator & Inhibitors LowConversion->CheckInitiator CheckDegassing Improve Degassing LowConversion->CheckDegassing CheckChainTransfer Investigate Chain Transfer HighPDI->CheckChainTransfer CheckTermination Review Termination Conditions HighPDI->CheckTermination CheckPurity Verify Monomer Purity InsolublePolymer->CheckPurity LimitConversion Limit Monomer Conversion InsolublePolymer->LimitConversion CheckHydrolysis Assess for Hydrolysis UnexpectedProps->CheckHydrolysis Solution Implement Solution & Re-run CheckInitiator->Solution CheckDegassing->Solution CheckChainTransfer->Solution CheckTermination->Solution CheckPurity->Solution LimitConversion->Solution CheckHydrolysis->Solution

Caption: Troubleshooting workflow for DNBA polymerization.

Potential Side Reactions in Radical Polymerization

SideReactions cluster_main Main Polymerization Pathway cluster_side Common Side Reactions Initiation Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination ChainTransfer Chain Transfer (to Monomer, Polymer, Solvent) Propagation->ChainTransfer Hydrolysis Hydrolysis of Amide Propagation->Hydrolysis Post-polymerization or during reaction Branching Branching / Cross-linking Propagation->Branching via Chain Transfer to Polymer Termination->Branching via Combination

Caption: Potential side reactions in radical polymerization.

References

how to prevent premature polymerization of N,N-DI-n-BUTYLACRYLAMIDE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of premature polymerization of N,N-DI-n-BUTYLACRYLAMIDE. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What causes the premature polymerization of this compound?

A1: Premature polymerization of this compound, like other acrylamides, is a free-radical chain reaction. The primary triggers for this unwanted polymerization include:

  • Heat: Elevated temperatures can provide the energy needed to initiate the formation of free radicals.

  • Light: UV light can induce the formation of radicals, leading to polymerization.

  • Contaminants: Impurities, especially those that can act as radical initiators (e.g., peroxides), can trigger polymerization.

  • Absence of Oxygen: The common inhibitor, Monomethyl Ether of Hydroquinone (MEHQ), requires the presence of oxygen to function effectively. Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective.

Q2: What is the role of an inhibitor in preventing polymerization?

A2: An inhibitor is a chemical substance added to the monomer to prevent spontaneous polymerization. The most common inhibitor for acrylamides is Monomethyl Ether of Hydroquinone (MEHQ). MEHQ works by scavenging peroxy radicals that are formed from the reaction of monomer radicals with oxygen. This action terminates the chain reaction of polymerization. It is crucial to have a small amount of oxygen present in the storage container for MEHQ to be effective.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Based on guidelines for similar acrylamides, the following storage and handling procedures are recommended to prevent premature polymerization:

  • Temperature: Store in a cool, dark place. A refrigerated temperature range of 2-8°C is often recommended for similar monomers.[1]

  • Light: Keep the container tightly sealed and protected from light. Use an amber glass bottle or an opaque container.

  • Atmosphere: Store the monomer with a headspace of air to ensure the presence of oxygen, which is necessary for the inhibitor (MEHQ) to function. Do not store under an inert atmosphere.

  • Contamination: Avoid contact with strong oxidizing agents, acids, bases, and radical initiators.[2]

  • Handling: Use in a well-ventilated area. Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Monomer appears viscous, cloudy, or contains solid particles. Premature polymerization has occurred.Do not use. The monomer is no longer pure and may not perform as expected in your experiment. Dispose of the material according to your institution's safety guidelines.
Polymerization reaction is slow or does not initiate. The inhibitor (e.g., MEHQ) was not removed prior to the experiment.Follow the experimental protocol for inhibitor removal.
The initiator concentration or activity is too low.Verify the concentration and age of your initiator solution. Prepare a fresh solution if necessary.
Inhibitor removal appears incomplete. The method used for inhibitor removal was not efficient enough.Increase the amount of alumina used in column chromatography or perform an additional wash step in the liquid-liquid extraction.
The monomer was stored for a period after inhibitor removal.Use the purified monomer immediately after inhibitor removal to prevent spontaneous polymerization.

Quantitative Data for Analogous Acrylamides

Since specific data for this compound is limited, the following table summarizes typical inhibitor concentrations and storage temperatures for similar acrylamide monomers.

MonomerTypical InhibitorTypical Inhibitor ConcentrationRecommended Storage Temperature
N,N-DimethylacrylamideMEHQ~500 ppm[3]2-10°C
N,N-DiethylacrylamideMEHQ<200 ppm[1]2-8°C[1]

Experimental Protocols

Protocol: Removal of MEHQ Inhibitor from Acrylamide Monomers

This protocol describes a general method for removing the MEHQ inhibitor from acrylamide monomers using an alumina column. This procedure should be performed immediately before the monomer is used in a polymerization reaction.

Materials:

  • This compound (or other acrylamide monomer) containing MEHQ inhibitor

  • Activated basic alumina

  • Chromatography column with a stopcock

  • Glass wool

  • Round bottom flask for collection

  • Anhydrous solvent (optional, e.g., dichloromethane, if monomer is too viscous)

Procedure:

  • Prepare the Alumina Column:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column.

    • Add the activated basic alumina to the column, gently tapping the column to ensure even packing. The amount of alumina will depend on the amount of monomer to be purified; a general guideline is to use a column with a diameter that allows for a bed height of approximately 10-15 cm.

    • If using a solvent, pre-wet the column with the anhydrous solvent.

  • Purify the Monomer:

    • Carefully add the this compound to the top of the alumina column. If the monomer is too viscous, it can be diluted with a minimal amount of a suitable anhydrous solvent.

    • Open the stopcock and allow the monomer to pass through the column under gravity.

    • Collect the purified, inhibitor-free monomer in a clean, dry round bottom flask.

  • Post-Purification:

    • The purified monomer should be used immediately to prevent spontaneous polymerization.

    • If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low to avoid initiating polymerization.

Visualizations

G Troubleshooting Premature Polymerization cluster_issue Observed Issue cluster_cause Potential Cause cluster_action Recommended Action A Monomer is Viscous/Cloudy B Premature Polymerization A->B is likely due to C Do Not Use B->C requires to D Dispose of Safely C->D

Caption: Troubleshooting logic for visually compromised monomer.

G Experimental Workflow: Inhibitor Removal cluster_prep Preparation cluster_purify Purification cluster_post Post-Purification A Prepare Alumina Column B Load Monomer onto Column A->B C Elute and Collect Purified Monomer B->C D Use Immediately C->D E (Optional) Remove Solvent C->E

Caption: Workflow for removing MEHQ inhibitor from acrylamide monomers.

References

troubleshooting irregular gelation in N,N-DI-n-BUTYLACRYLAMIDE hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Di-n-butylacrylamide (DBA) hydrogels. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Irregular Gelation

Irregular gelation of this compound (DBA) hydrogels can manifest as incomplete polymerization, formation of a viscous liquid instead of a solid gel, or a non-uniform, lumpy gel structure. This guide provides potential causes and solutions for these issues.

dot

Troubleshooting_Irregular_Gelation cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Irregular Gelation Cause1 Incomplete or Slow Polymerization Problem->Cause1 Cause2 Inhomogeneous Mixture Problem->Cause2 Cause3 Premature Polymerization Problem->Cause3 Solution1 Optimize Initiator/Catalyst System Cause1->Solution1 Check concentrations and freshness Solution3 Control Temperature and Degassing Cause1->Solution3 Increase temperature, remove oxygen Solution4 Adjust Monomer/Crosslinker Concentration Cause1->Solution4 Increase concentrations Solution2 Ensure Homogeneous Mixing Cause2->Solution2 Thoroughly dissolve all components Cause3->Solution3 Cool components before adding initiator

Caption: Troubleshooting workflow for irregular gelation.

IssuePotential CauseRecommended Solution
No Gel Formation or Very Weak Gel 1. Insufficient Initiator or Catalyst: The concentration of the initiator (e.g., Ammonium Persulfate, APS) or the catalyst (e.g., Tetramethylethylenediamine, TEMED) is too low to effectively initiate polymerization.1a. Increase Initiator/Catalyst Concentration: Incrementally increase the concentration of APS and TEMED. A common starting point is 0.1 mol% of the monomer concentration. 1b. Prepare Fresh Solutions: APS solutions are unstable and should be prepared fresh daily. TEMED can degrade over time and should be stored properly.[1]
2. Presence of Inhibitors: Dissolved oxygen in the reaction mixture is a potent inhibitor of free radical polymerization.[2] Other impurities in reagents can also inhibit the reaction.2a. Degas the Solution: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before adding the initiator and catalyst. 2b. Use High-Purity Reagents: Ensure that the DBA monomer, crosslinker, and solvents are of high purity.[1][2]
3. Low Reaction Temperature: The rate of free radical polymerization is temperature-dependent. Low temperatures can significantly slow down the reaction.[2]3a. Increase Reaction Temperature: Conduct the polymerization at a higher temperature (e.g., room temperature or slightly above). However, be cautious as excessively high temperatures can lead to uncontrolled polymerization.
Non-uniform or Lumpy Gel 1. Inhomogeneous Mixing: The monomer, crosslinker, initiator, or catalyst may not be uniformly distributed throughout the solution, leading to localized areas of high and low polymerization.1a. Ensure Complete Dissolution: Thoroughly mix the DBA monomer and crosslinker in the solvent until they are completely dissolved before adding the initiator and catalyst. Sonication can aid in dissolving components. 1b. Mix Thoroughly After Initiator Addition: After adding APS and TEMED, mix the solution quickly and thoroughly before the onset of gelation.
2. Premature Polymerization: Polymerization may begin before the solution is thoroughly mixed, especially at higher temperatures or with high initiator concentrations.2a. Cool the Solution: Keep the monomer solution in an ice bath while adding the initiator and catalyst to slow down the initial reaction rate, allowing more time for mixing.
Gel Forms Too Quickly or Uncontrollably 1. Excessive Initiator or Catalyst: High concentrations of APS and TEMED can lead to a very rapid and exothermic polymerization, resulting in a brittle and inhomogeneous gel.[1]1a. Reduce Initiator/Catalyst Concentration: Decrease the amount of APS and TEMED used in the formulation.
2. High Reaction Temperature: Elevated temperatures accelerate the polymerization rate significantly.2a. Lower the Reaction Temperature: Conduct the polymerization at a lower temperature or in an ice bath to better control the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is a typical formulation for synthesizing this compound (DBA) hydrogels?

A1: A typical starting formulation for a DBA hydrogel synthesized by free radical polymerization is as follows. Note that optimization may be required based on the desired properties of the hydrogel.

ComponentConcentration (w/v %)Molar Ratio (relative to DBA)
This compound (DBA)10-20%100
N,N'-methylenebis(acrylamide) (MBA)0.5-2% of DBA weight1-4
Ammonium Persulfate (APS)0.1-0.5% of DBA weight~0.1-0.5
Tetramethylethylenediamine (TEMED)0.1-0.5% (v/v)~0.1-0.5
Solvent (e.g., Deionized Water, PBS)q.s. to 100%-

Q2: How does the concentration of the crosslinker, N,N'-methylenebis(acrylamide) (MBA), affect the properties of the DBA hydrogel?

A2: The concentration of the crosslinker is a critical factor that determines the network structure of the hydrogel.

  • Higher Crosslinker Concentration: Leads to a more tightly crosslinked network, resulting in a stronger, more brittle gel with a lower swelling capacity.

  • Lower Crosslinker Concentration: Results in a more loosely crosslinked network, leading to a softer, more flexible gel with a higher swelling capacity.

dot

Crosslinker_Effect cluster_input Input Variable cluster_properties Hydrogel Properties Crosslinker Crosslinker Concentration Strength Mechanical Strength Crosslinker->Strength Increases Swelling Swelling Capacity Crosslinker->Swelling Decreases Brittleness Brittleness Crosslinker->Brittleness Increases

Caption: Effect of crosslinker concentration on hydrogel properties.

Q3: What is the role of TEMED in the polymerization of DBA hydrogels?

A3: TEMED acts as a catalyst in the free radical polymerization of acrylamide-based monomers. It accelerates the rate of formation of free radicals from the initiator, ammonium persulfate (APS). The sulfate free radicals then initiate the polymerization of the DBA monomers.[2]

Q4: Can solvents other than water be used for the synthesis of DBA hydrogels?

A4: Yes, while water is a common solvent, organic solvents or aqueous-organic mixtures can also be used, particularly given the hydrophobic nature of the di-n-butyl groups on the DBA monomer. The choice of solvent can influence the solubility of the monomer and crosslinker, as well as the final properties of the hydrogel. It is important to ensure that all components are soluble in the chosen solvent system.

Q5: How can I control the gelation time of my DBA hydrogel?

A5: The gelation time can be controlled by adjusting several factors:

  • Initiator/Catalyst Concentration: Higher concentrations lead to faster gelation.

  • Temperature: Higher temperatures accelerate gelation.

  • Monomer Concentration: Higher monomer concentrations generally result in faster polymerization and gelation.

  • Inhibitors: The presence of oxygen will inhibit polymerization and prolong the gelation time. Proper degassing is crucial for reproducible gelation times.

Experimental Protocols

Protocol 1: Synthesis of this compound (DBA) Hydrogel by Free Radical Polymerization

This protocol provides a general procedure for the synthesis of a DBA hydrogel. The concentrations of the components can be adjusted to achieve the desired hydrogel properties.

Materials:

  • This compound (DBA)

  • N,N'-methylenebis(acrylamide) (MBA)

  • Ammonium Persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Deionized water (or other suitable solvent)

  • Nitrogen or Argon gas

Procedure:

  • Prepare Monomer Solution: In a suitable reaction vessel, dissolve the desired amount of DBA monomer and MBA crosslinker in deionized water. For example, for a 10% (w/v) DBA hydrogel with 2% (w/w of DBA) crosslinker, dissolve 1 g of DBA and 0.02 g of MBA in 8 ml of deionized water. Stir until all components are fully dissolved.

  • Degas the Solution: Purge the monomer solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

  • Initiate Polymerization: While continuing the inert gas purge, add the initiator and catalyst. For example, add 100 µL of a freshly prepared 10% (w/v) APS solution and 10 µL of TEMED.

  • Mixing and Gelation: Immediately after adding the initiator and catalyst, mix the solution thoroughly but gently to avoid introducing air bubbles. Transfer the solution to a mold or desired container and allow it to polymerize at room temperature. Gelation should occur within 10-30 minutes.

  • Post-Polymerization: Allow the gel to cure for several hours (e.g., overnight) to ensure complete polymerization.

  • Washing: After polymerization, the hydrogel can be washed with deionized water to remove any unreacted monomers and other impurities.

dot

Experimental_Workflow start Start prep Prepare Monomer and Crosslinker Solution start->prep degas Degas with Inert Gas prep->degas initiate Add Initiator (APS) and Catalyst (TEMED) degas->initiate mix Mix Thoroughly initiate->mix gel Allow Gelation mix->gel cure Cure Hydrogel gel->cure wash Wash Hydrogel cure->wash end End wash->end

Caption: General workflow for DBA hydrogel synthesis.

References

Technical Support Center: Enhancing the Mechanical Strength of N,N-DI-n-BUTYLACRYLAMIDE (NNBA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the mechanical strength of N,N-DI-n-BUTYLACRYLAMIDE (NNBA) hydrogels.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the mechanical strength of NNBA hydrogels?

A1: The mechanical properties of NNBA hydrogels are primarily dictated by the hydrogel's network structure. Key factors you can control during synthesis include:

  • Crosslinker Concentration: The amount of crosslinking agent directly affects the network density.[1][2][3][4]

  • NNBA Monomer Concentration: The concentration of the principal monomer influences the polymer chain length and entanglement.[5][6]

  • Incorporation of Nanofillers: Adding nanoparticles like clay or silica can create a nanocomposite hydrogel with significantly enhanced toughness.[6][7][8][9]

  • Formation of Interpenetrating or Double Networks (IPN/DN): Introducing a second, intertwined polymer network can dramatically improve fracture strength.[10][11][12]

  • Polymerization Conditions: Factors such as temperature and initiator concentration can affect the kinetics of polymerization and the final network homogeneity.[13]

Q2: How does increasing the crosslinker concentration affect my NNBA hydrogel?

A2: Increasing the concentration of the crosslinker (e.g., N,N'-methylenebisacrylamide, MBA) generally leads to a higher crosslinking density. This results in a stiffer and stronger hydrogel with a higher Young's modulus and compressive strength.[3][4] However, excessively high crosslinker concentrations can make the hydrogel brittle and may reduce its swelling capacity and porosity.[1][14]

Q3: What are nanocomposite hydrogels and how can they improve the mechanical properties of my NNBA hydrogel?

A3: Nanocomposite hydrogels are formed by incorporating inorganic nanoparticles, such as clay or silica, into the polymer network.[7][8] These nanoparticles act as multifunctional crosslinking points, creating a more uniform and robust network structure.[6][7] This can lead to a remarkable increase in tensile strength, elongation at break, and overall toughness compared to conventionally crosslinked hydrogels.[6][7]

Q4: What is a double-network (DN) hydrogel and is it a suitable strategy for toughening NNBA hydrogels?

A4: A double-network (DN) hydrogel consists of two interpenetrating polymer networks. Typically, the first network is rigid and brittle, while the second is soft and ductile.[8] This structure is highly effective at dissipating energy, which significantly enhances the hydrogel's toughness and fracture resistance.[8][10] Creating a DN hydrogel, for instance by synthesizing a brittle first network and then swelling it with NNBA and a crosslinker to form the second network, is a very effective strategy for improving mechanical strength.[10][11]

Troubleshooting Guide

Issue 1: My NNBA hydrogel is too soft and weak for my application.

Potential Cause Suggested Solution
Insufficient Crosslinking Increase the molar ratio of the crosslinking agent (e.g., MBA) to the NNBA monomer. A higher crosslinker density generally results in a stiffer hydrogel.[1][3][4]
Low Polymer Concentration Increase the initial concentration of the NNBA monomer in the precursor solution. This leads to a more densely entangled polymer network.[5][6]
Homogeneous Network Consider creating a double-network (DN) or interpenetrating polymer network (IPN) hydrogel. The presence of a second, ductile network can significantly increase toughness.[10][11]
Lack of Energy Dissipation Mechanism Incorporate nanoparticles (e.g., Laponite clay, silica nanoparticles) to form a nanocomposite hydrogel. The nanoparticles act as stress dissipation centers.[6][7][8]

Issue 2: My NNBA hydrogel is strong but too brittle.

Potential Cause Suggested Solution
Excessive Crosslinking Reduce the concentration of the crosslinker. While high crosslinking increases stiffness, it can also lead to brittleness. Finding an optimal balance is key.[14]
Inhomogeneous Network Structure Ensure uniform dissolution and dispersion of all components (monomer, crosslinker, initiator) before initiating polymerization.
Single Network Structure Synthesize a double-network (DN) hydrogel. The ductile second network can absorb fracture energy and prevent crack propagation, thus reducing brittleness.[8]

Issue 3: The mechanical properties of my hydrogels are not reproducible.

Potential Cause Suggested Solution
Inconsistent Polymerization Conditions Strictly control the polymerization temperature, time, and initiator concentration. These factors influence the reaction kinetics and final network structure.[13]
Oxygen Inhibition Degas the precursor solution thoroughly before polymerization (e.g., by bubbling with nitrogen or argon) to remove dissolved oxygen, which can inhibit free-radical polymerization.
Incomplete Dissolution of Components Ensure all solid components are fully dissolved in the solvent before initiating polymerization to avoid inhomogeneities in the final hydrogel.

Data Presentation

Table 1: Effect of Crosslinker (MBA) Concentration on Mechanical Properties of Acrylamide-Based Hydrogels

Crosslinker Concentration (mol% relative to monomer)Young's Modulus (kPa)Compressive Strength (MPa)Swelling Ratio (%)
1LowLowHigh
2.5ModerateModerateModerate
5HighHighLow
10Very HighHigh (Potentially Brittle)Very Low

Note: This table presents generalized trends for acrylamide-based hydrogels. Actual values for NNBA hydrogels will need to be determined experimentally.

Table 2: Comparison of Different Toughening Strategies for Hydrogels

Toughening StrategyTypical Improvement in ToughnessKey FeatureReference
Conventional (Single Network) BaselineCovalently crosslinked network[4]
Increased Crosslinking 2-5xIncreased network density[3][4]
Nanocomposite (NC) 10-20xNanoparticles as crosslinkers[6][7]
Double Network (DN) >20xInterpenetrating brittle and ductile networks[8][10]

Experimental Protocols

Protocol 1: Synthesis of NNBA Hydrogels with Varying Crosslinker Concentrations

  • Preparation of Precursor Solution:

    • In separate vials, prepare precursor solutions with a fixed concentration of NNBA (e.g., 1M) in deionized water.

    • Add varying concentrations of the crosslinker, N,N'-methylenebisacrylamide (MBA), to each vial (e.g., 1, 2.5, 5, and 10 mol% relative to NNBA).

    • Add a photoinitiator (e.g., 0.1 mol% Irgacure 2959).

    • Vortex each solution until all components are fully dissolved.

  • Degassing:

    • Purge each solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Polymerization:

    • Pipette the precursor solutions into molds (e.g., between two glass plates with a spacer).

    • Expose the molds to UV light (365 nm) for a specified time (e.g., 30 minutes) to initiate polymerization.

  • Equilibration:

    • After polymerization, carefully remove the hydrogel samples from the molds.

    • Immerse the hydrogels in a large volume of deionized water for 48-72 hours to allow them to reach swelling equilibrium and to leach out any unreacted monomers.

  • Mechanical Testing:

    • Perform mechanical testing (e.g., uniaxial compression or tension) on the swollen hydrogel samples to determine their Young's modulus and compressive/tensile strength.

Protocol 2: Synthesis of a Nanocomposite (NC) NNBA Hydrogel

  • Preparation of Nanoparticle Dispersion:

    • Disperse a specific amount of nanoparticles (e.g., Laponite XLG clay) in deionized water by vigorous stirring for 1 hour to obtain a homogeneous dispersion.

  • Preparation of Precursor Solution:

    • Dissolve the NNBA monomer and initiator (e.g., ammonium persulfate, APS) in the nanoparticle dispersion.

    • Stir the solution until all components are fully dissolved.

  • Degassing and Initiation:

    • Degas the solution with nitrogen for 15 minutes.

    • Add a polymerization accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED) to initiate the reaction.

  • Polymerization:

    • Quickly pour the solution into molds and allow polymerization to proceed at a controlled temperature (e.g., room temperature or 60°C) for several hours.

  • Equilibration and Testing:

    • Follow steps 4 and 5 from Protocol 1 for equilibration and mechanical testing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing & Analysis A Mix NNBA Monomer, Crosslinker, & Initiator B Add Solvent (e.g., DI Water) A->B C Vortex to Dissolve B->C D Degas Solution (Nitrogen Purge) C->D E Pour into Mold D->E F Initiate Polymerization (e.g., UV Light) E->F G Equilibrate in Water (48-72 hrs) F->G H Mechanical Testing (Compression/Tension) G->H

Caption: Workflow for the synthesis and testing of NNBA hydrogels.

strengthening_strategies cluster_methods Strengthening Methods cluster_outcomes Resulting Properties Start Standard NNBA Hydrogel (Weak) A Increase Crosslinker Concentration Start->A B Incorporate Nanoparticles (NC) Start->B C Form Double Network (DN) Start->C Outcome_A Increased Stiffness & Strength A->Outcome_A Outcome_B High Toughness & Stretchability B->Outcome_B Outcome_C Superior Fracture Resistance C->Outcome_C

References

Technical Support Center: Controlling the Lower Critical Solution Temperature (LCST) of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the Lower Critical Solution Temperature (LCST) of polymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation with thermoresponsive polymers.

Frequently Asked Questions (FAQs)

Q1: What is the Lower Critical Solution Temperature (LCST) and why is it important?

A1: The Lower Critical Solution Temperature (LCST) is the critical temperature below which a polymer is soluble in a solvent, and above which it undergoes a phase transition to become insoluble.[1] This reversible phase separation is driven by changes in polymer-solvent interactions, primarily hydrogen bonding and hydrophobic interactions.[2][3] For many polymers in aqueous solutions, this transition is marked by the solution turning cloudy, a point often referred to as the cloud point temperature (Tcp).[4] The LCST is a crucial parameter in numerous biomedical applications, including drug delivery, tissue engineering, and smart surfaces, as it allows for environmentally triggered responses.[2][5]

Q2: What are the primary methods to control the LCST of a polymer?

A2: The LCST of a polymer can be tuned through several methods, which primarily alter the hydrophilic/hydrophobic balance of the polymer chain.[2][5] The main strategies include:

  • Copolymerization: Introducing hydrophilic or hydrophobic comonomers can increase or decrease the LCST, respectively.[6][7]

  • End-Group Modification: The nature of the polymer end-groups can influence its overall hydrophilicity and thus its LCST.[8]

  • Changing Polymer Concentration: The concentration of the polymer solution can affect the temperature at which phase separation occurs.[2][6]

  • Addition of Salts: The presence of ions in the solution can alter the hydration of the polymer chains and thereby shift the LCST.[9][10][11]

  • Varying the pH: For polymers containing ionizable groups, changes in pH can significantly impact their solubility and LCST.[12][13][14]

  • Modifying Molecular Weight and Architecture: The molecular weight and architecture (e.g., linear, branched, star-shaped) of the polymer can also influence its LCST.[2][7]

Q3: How is the LCST of a polymer experimentally determined?

A3: The most common method for determining the LCST is turbidimetry , which measures the change in light transmittance through the polymer solution as a function of temperature. The temperature at which the transmittance drops significantly is taken as the cloud point temperature (Tcp), which is closely related to the LCST.[4][15] Other techniques include:

  • Differential Scanning Calorimetry (DSC): This method measures the heat flow associated with the phase transition, providing thermodynamic information about the process.[2][4]

  • Dynamic Light Scattering (DLS): DLS can be used to monitor the change in the hydrodynamic radius of the polymer chains as they transition from a soluble coil to a collapsed globule state.

  • Rheology: Changes in the viscosity of the polymer solution upon heating can also be used to determine the LCST.[2]

Troubleshooting Guide

Issue 1: The measured LCST of my polymer is different from the expected value.

  • Possible Cause 1: Incorrect Polymer Concentration.

    • Troubleshooting: The LCST can be concentration-dependent.[2][6] Ensure that the polymer concentration is accurately prepared and consistent across experiments. It is recommended to measure the LCST at a standardized concentration (e.g., 10 mg/mL) for comparability.[15]

  • Possible Cause 2: Presence of Impurities.

    • Troubleshooting: Residual monomers, initiators, or salts from the synthesis and purification process can affect the LCST. Ensure the polymer has been thoroughly purified, for example, by dialysis or precipitation.

  • Possible Cause 3: Inaccurate Temperature Control or Measurement.

    • Troubleshooting: Calibrate your heating instrument and temperature probe. Ensure a slow and controlled heating rate (e.g., 0.5 °C/min) to allow for equilibration at each temperature point.[15]

  • Possible Cause 4: End-Group Effects.

    • Troubleshooting: For low molecular weight polymers, the end-groups can significantly influence the LCST.[8] Characterize the end-groups of your polymer to understand their contribution to the overall hydrophilicity/hydrophobicity.

Issue 2: The LCST transition is very broad or not sharp.

  • Possible Cause 1: High Polydispersity Index (PDI).

    • Troubleshooting: A broad molecular weight distribution can lead to a broader phase transition. Synthesize polymers with a narrow PDI using controlled polymerization techniques like RAFT or ATRP.

  • Possible Cause 2: Inhomogeneous Copolymer Composition.

    • Troubleshooting: For random copolymers, ensure a truly random distribution of comonomers along the polymer chain. Block copolymers may exhibit more complex, multi-step transitions.

  • Possible Cause 3: Slow Heating Rate in Measurement.

    • Troubleshooting: While a slow heating rate is generally recommended, an excessively slow rate might allow for complex aggregation phenomena to occur, leading to a broader apparent transition. Optimize the heating rate for your specific system.

Issue 3: Hysteresis is observed between the heating and cooling curves.

  • Possible Cause 1: Strong Inter-chain Interactions.

    • Troubleshooting: Above the LCST, polymer chains collapse and can form strong intermolecular aggregates that are slow to redissolve upon cooling. This is a known characteristic of some polymers like poly(N-isopropylacrylamide) (PNIPAM).[2]

  • Possible Cause 2: Insufficient Equilibration Time.

    • Troubleshooting: Allow sufficient time for the system to equilibrate at each temperature, especially during the cooling cycle.

  • Possible Cause 3: Polymer Concentration.

    • Troubleshooting: Hysteresis can be more pronounced at higher polymer concentrations where inter-chain interactions are more likely. Measure the LCST at different concentrations to assess this effect.

Quantitative Data Summary

Table 1: Effect of Polymer Concentration on the LCST of Various Polymers

PolymerConcentration (mg/mL)LCST (°C)Reference
Poly(N-isopropylacrylamide) (PNIPAM)531.4[16]
1031.0[16]
1530.8[16]
2030.6[16]
Poly(2-ethyl-2-oxazoline) (PEOX50)569[16]
1068[16]
1567[16]
2067[16]

Table 2: Influence of Salt (NaCl) Concentration on the LCST of Thermoresponsive Polymers

PolymerNaCl Concentration (M)LCST (°C)Reference
Hyperbranched Polymer 10.0~35[9]
0.05~34.1[9]
0.1~33.5[9]
Hyperbranched Polymer 20.0~42[9]
0.05~38.3[9]
0.1~37.5[9]

Table 3: Effect of pH on the LCST of a pH-Responsive Polymer (PLL-g-NIPAm)

NIPAm Content (mol%)pHLCST (°C)Reference
87865[12]
950[12]
11.627[12]
1169< 20[12]

Experimental Protocols

Protocol 1: Determination of LCST by UV-Vis Turbidimetry

  • Solution Preparation: Prepare a polymer solution of a known concentration (e.g., 10 mg/mL) in the desired solvent (typically deionized water).[15] Filter the solution through a 0.45 µm filter to remove any dust or aggregates.

  • Instrument Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. Set the wavelength to a value where the polymer does not have significant absorbance (e.g., 600 nm).[15]

  • Measurement:

    • Place the cuvette with the polymer solution in the holder and allow it to equilibrate at a temperature below the expected LCST.

    • Program the instrument to increase the temperature at a constant rate (e.g., 0.5 °C/min).[15]

    • Record the transmittance (or absorbance) at regular temperature intervals.

  • Data Analysis: Plot the transmittance as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Protocol 2: Synthesis of a Thermoresponsive Polymer via Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

  • Materials: Monomer (e.g., N-isopropylacrylamide), RAFT agent (e.g., a trithiocarbonate), initiator (e.g., AIBN), and solvent (e.g., 1,4-dioxane).

  • Procedure:

    • In a Schlenk flask, dissolve the monomer, RAFT agent, and initiator in the solvent.

    • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

    • Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.

    • Stop the reaction by quenching it in an ice bath and exposing it to air.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold diethyl ether).

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a good solvent and re-precipitate. Repeat this process 2-3 times.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterization: Determine the molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC). Confirm the polymer structure using NMR spectroscopy.

Visualizations

Experimental_Workflow_LCST_Determination cluster_prep Sample Preparation cluster_measurement Turbidimetry Measurement cluster_analysis Data Analysis A Prepare Polymer Solution B Filter Solution A->B C Equilibrate at T < LCST B->C D Ramp Temperature C->D E Record Transmittance D->E F Plot Transmittance vs. Temp E->F G Determine LCST at 50% Transmittance F->G

Caption: Workflow for LCST determination using turbidimetry.

Factors_Affecting_LCST cluster_chemical Chemical Factors cluster_physical Physical Factors LCST Lower Critical Solution Temperature (LCST) Monomer Comonomer (Hydrophilicity/Hydrophobicity) Monomer->LCST EndGroup End-Group Polarity EndGroup->LCST MW Molecular Weight & Architecture MW->LCST Concentration Polymer Concentration Concentration->LCST Salt Salt Concentration Salt->LCST pH pH of Solution pH->LCST

Caption: Key factors influencing the LCST of polymers.

References

Technical Support Center: N,N-DI-n-BUTYLACRYLAMIDE Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N,N-di-n-butylacrylamide in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in pure water?

Q2: My this compound solution is cloudy and separates into two phases. What is the cause?

A: Cloudiness (turbidity) and phase separation are clear indicators that the solubility limit of this compound in the aqueous solution has been exceeded. This is due to the compound's high hydrophobicity. If you are working with a polymer of this compound, this phenomenon could also indicate that the solution temperature is above its Lower Critical Solution Temperature (LCST), causing the polymer to precipitate.

Q3: How can I increase the solubility of this compound in an aqueous system?

A: To improve solubility, you can employ several strategies:

  • Use of Co-solvents: Introducing a water-miscible organic solvent can significantly enhance solubility. Alcohols (e.g., ethanol, methanol) or aprotic solvents (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) are commonly used. For the related compound N-tert-butylacrylamide, solvents like ethanol and DMF show high solubility[2][3][4].

  • Addition of Surfactants: Creating a micellar solution using a surfactant, such as sodium dodecyl sulfate (SDS), can help solubilize hydrophobic monomers for applications like emulsion or micellar polymerization[5]. The hydrophobic monomer partitions into the core of the micelles, allowing for a stable dispersion in the aqueous phase.

Q4: I am trying to prepare an aqueous solution for polymerization and it is not working. What are the common pitfalls?

A: Preparing aqueous polymerization media for hydrophobic monomers like this compound can be challenging. Common issues include:

  • Monomer Insolubility: The monomer does not dissolve, leading to a heterogeneous mixture and inconsistent polymerization.

  • Premature Polymerization: Ensure that the monomer is free of inhibitors only immediately before use and that it is stored correctly, as heat or light can initiate polymerization.

  • Incorrect Initiator Choice: The initiator must be soluble in the chosen solvent system. For micellar systems, a water-soluble initiator like potassium persulfate is often used[5].

Q5: Do polymers made from this compound exhibit special solubility properties in water?

A: Yes, polymers derived from N-substituted acrylamides, particularly those with hydrophobic side chains, are often "smart" or "stimuli-responsive." They typically exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions[1][6].

  • Below the LCST: The polymer is soluble in water as hydrogen bonds between the amide groups and water molecules dominate.

  • Above the LCST: As the temperature increases, hydrophobic interactions between the polymer chains become stronger. This leads to the release of bound water molecules and the polymer chains collapse into insoluble globules, causing the solution to become cloudy and phase separate[6][7]. This thermoresponsive behavior is a key feature for applications in drug delivery and biomaterials[8][9].

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems.

Logical Troubleshooting Workflow

A decision-tree diagram to guide you through resolving solubility issues.

start Start: Dissolving This compound in aqueous solution issue Is the solution cloudy, or is there phase separation? start->issue sub_issue_1 Is the concentration too high? issue->sub_issue_1 Yes success Success: Homogeneous Solution issue->success No solution_1 Reduce monomer concentration. sub_issue_1->solution_1 Yes sub_issue_2 Is the solution pure water? sub_issue_1->sub_issue_2 No solution_1->success solution_2 Add a water-miscible co-solvent (e.g., Ethanol, DMF). sub_issue_2->solution_2 Yes sub_issue_3 Is this for a polymerization reaction? sub_issue_2->sub_issue_3 No solution_2->success solution_3 Consider using a surfactant (e.g., SDS) to form a micellar solution. sub_issue_3->solution_3 Yes sub_issue_4 Are you working with a POLYMER solution? sub_issue_3->sub_issue_4 No solution_3->success solution_4 Check if temperature is above LCST. Cool the solution. sub_issue_4->solution_4 Yes failure Issue Persists: Consult further literature on hydrophobic monomers. sub_issue_4->failure No solution_4->success

Caption: Troubleshooting workflow for this compound solubility.

Quantitative Data Summary

Specific solubility data for this compound in water is not available in the reviewed literature. However, data for the structurally related monomer N-tert-butylacrylamide (TBA) provides a useful reference for understanding how temperature affects the solubility of hydrophobic acrylamides in various solvents.

Table 1: Solubility of N-tert-butylacrylamide (TBA) in Water and Other Solvents

Note: This data is for N-tert-butylacrylamide, an isomer of N-butylacrylamide, and serves as an analogue to estimate the behavior of this compound.

Temperature (K)SolventSolubility Trend with Increasing TemperatureReference
279.15 - 353.15WaterIncreases[2][4]
279.15 - 353.15EthanolIncreases[2][4]
279.15 - 353.15N,N-dimethylformamide (DMF)Increases[2][4]
279.15 - 353.15Ethyl AcetateIncreases[2][4]

The studies show that for N-tert-butylacrylamide, solubility in water and organic solvents consistently increases with a rise in temperature[2][4]. A similar trend can be expected for this compound monomer, though its absolute solubility in water will be significantly lower.

Experimental Protocols

Protocol 1: General Method for Solubilizing this compound Using a Co-solvent

Objective: To prepare a homogeneous aqueous solution of this compound for experimental use.

Materials:

  • This compound

  • Deionized water

  • Water-miscible co-solvent (e.g., Ethanol or DMF)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Determine the desired final concentration of the monomer and the volume percentage of the co-solvent. A good starting point is a 10-50% (v/v) co-solvent mixture.

  • In a clean volumetric flask, first add the required volume of the co-solvent (e.g., for a 10 mL final solution with 20% ethanol, add 2 mL of ethanol).

  • Weigh the required amount of this compound and add it to the flask containing the co-solvent.

  • Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the monomer is completely dissolved in the co-solvent. Gentle warming may be applied if necessary, but avoid high temperatures that could initiate polymerization.

  • Once the monomer is dissolved, slowly add deionized water dropwise while stirring continuously until the final volume is reached.

  • Observe the solution. If it remains clear and homogeneous, the monomer is soluble under these conditions. If it becomes cloudy, the concentration is too high for that specific co-solvent/water ratio.

Protocol 2: Determination of Lower Critical Solution Temperature (LCST)

Objective: To determine the phase transition temperature of a thermoresponsive polymer derived from this compound in an aqueous solution.

Materials:

  • Poly(this compound) solution (typically 1 mg/mL in deionized water or buffer)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvette (1 cm path length)

Procedure:

  • Prepare the polymer solution at the desired concentration (e.g., 1 mg/mL) at a temperature well below the expected LCST (e.g., 15 °C) to ensure complete dissolution.

  • Calibrate the spectrophotometer using the same solvent/buffer as a reference.

  • Transfer the polymer solution to the cuvette and place it in the temperature-controlled holder.

  • Set the spectrophotometer to measure transmittance or absorbance at a fixed wavelength, typically between 450-500 nm[7].

  • Program the temperature controller to slowly heat the sample at a constant rate (e.g., 0.2-1.0 °C/min).

  • Record the transmittance as a function of temperature.

  • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value. It can also be identified as the inflection point of the transmittance vs. temperature curve[7].

  • To check for reversibility, the solution can be subsequently cooled to observe the return of transparency.

Conceptual Diagram of LCST Behavior

cluster_0 Below LCST (e.g., 25°C) cluster_1 Above LCST (e.g., 40°C) low_temp Polymer chains are hydrated and exist as extended coils. Solution is clear. high_temp Hydrophobic interactions dominate. Chains collapse into globules. Solution becomes turbid. low_temp->high_temp Heating high_temp->low_temp Cooling

Caption: Phase transition of a thermoresponsive polymer in aqueous solution.

References

Technical Support Center: Purification of Crude N,N-di-n-butylacrylamide Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude N,N-di-n-butylacrylamide. The following information is designed to address specific issues encountered during the purification of this monomer.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify crude this compound before polymerization?

A1: Crude this compound often contains impurities that can significantly impact polymerization reactions. These impurities may include residual reactants from synthesis (e.g., acryloyl chloride, di-n-butylamine), byproducts, and polymerization inhibitors (e.g., MEHQ - monomethyl ether of hydroquinone) that are added for stabilization. Failure to remove these substances can lead to poor polymerization control, low molecular weight polymers, inconsistent reaction kinetics, and undesirable final product properties.

Q2: What are the most common impurities in crude this compound?

A2: The primary impurities depend on the synthetic route but typically include:

  • Polymerization Inhibitors: Phenolic compounds like MEHQ are added to prevent spontaneous polymerization during storage.

  • Unreacted Starting Materials: Residual di-n-butylamine and acryloyl chloride or acrylic acid.

  • Byproducts: Small amounts of Michael addition products or other side-reaction products.

  • Water: Moisture can interfere with certain types of polymerization.

  • Colored Impurities: Degradation products that can impart a yellow or brown color to the monomer.

Q3: What are the primary methods for purifying this compound?

A3: The most effective purification methods for this compound, a liquid monomer, are:

  • Inhibitor Removal: Typically achieved by washing with a basic solution (e.g., aqueous NaOH) or passing the monomer through a column of activated basic alumina.

  • Vacuum Distillation: Highly effective for separating the monomer from non-volatile impurities, residual starting materials, and byproducts.

  • Adsorbent Treatment: Use of materials like activated carbon to remove colored impurities.

Troubleshooting Guides

Issue 1: Polymerization is inhibited or shows a long induction period.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete removal of the polymerization inhibitor (e.g., MEHQ).1. Wash the monomer with 5-10% aqueous NaOH solution in a separatory funnel. Repeat until the aqueous layer is colorless. 2. Pass the monomer through a column packed with activated basic alumina.The inhibitor is extracted into the aqueous phase or adsorbed onto the alumina, allowing for successful polymerization.
Dissolved oxygen in the monomer.Degas the purified monomer by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use.Removal of oxygen, which can act as a radical scavenger, should eliminate the induction period.
Issue 2: The purified monomer is colored (yellow or brown).
Possible Cause Troubleshooting Step Expected Outcome
Presence of colored degradation products or impurities.1. Stir the monomer with activated carbon (1-2% w/w) for several hours, followed by filtration. 2. Perform vacuum distillation. Colored impurities are often less volatile and will remain in the distillation pot.A clear, colorless monomer is obtained.
Thermal degradation during distillation.Ensure the distillation is performed under a high vacuum to keep the pot temperature as low as possible. Use a proper distillation setup with a condenser to ensure efficient collection of the pure monomer.Minimized thermal stress on the monomer prevents the formation of colored degradation products.
Issue 3: Low purity of the monomer after distillation.

| Possible Cause | Troubleshooting Step | Expected Outcome | | Boiling points of the monomer and impurities are too close. | Use a fractional distillation column with a higher number of theoretical plates to improve separation efficiency. | Enhanced separation of the monomer from close-boiling impurities. | | Contamination from residual starting materials. | If residual di-n-butylamine is suspected, wash the crude monomer with a dilute acid (e.g., 1M HCl) to form the water-soluble amine salt, which can be extracted. Follow with a water wash and drying before distillation. | Removal of basic impurities prior to distillation leads to a purer final product. |

Experimental Protocols

Protocol 1: Inhibitor Removal by NaOH Wash

Materials:

  • Crude this compound

  • 5% (w/v) Sodium Hydroxide (NaOH) aqueous solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, and flasks

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of 5% NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The aqueous layer (bottom) may be colored if a phenolic inhibitor is present.

  • Drain and discard the aqueous layer.

  • Repeat the wash with fresh 5% NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH.

  • Wash the monomer with an equal volume of saturated brine solution to aid in drying.

  • Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ (approximately 1-2 g per 10 mL of monomer).

  • Swirl the flask for 15-30 minutes to dry the monomer.

  • Filter or decant the monomer from the drying agent.

Protocol 2: Purification by Vacuum Distillation

Materials:

  • Inhibitor-free this compound (from Protocol 1)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle and stirrer

  • A small amount of a non-volatile polymerization inhibitor (e.g., hydroquinone) can be added to the distillation flask to prevent polymerization at elevated temperatures.

Procedure:

  • Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Add the crude, inhibitor-free monomer to the distillation flask along with a stir bar.

  • Begin stirring and apply vacuum, gradually reducing the pressure.

  • Once the desired vacuum is reached (e.g., ~1 Torr), begin to gently heat the distillation flask.

  • Collect the fraction that distills at a constant temperature. For analogous compounds like N-n-butylacrylamide, the boiling point is 83-85 °C at 1 Torr, providing a target range.

  • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

  • Once the distillation is complete, cool the system and carefully release the vacuum.

  • The purified monomer in the receiving flask should be used immediately or stored under an inert atmosphere in a refrigerator.

Data Presentation

Table 1: Physical Properties of Related Acrylamides

MonomerMolecular Weight ( g/mol )Boiling Point (°C @ pressure)
N-n-Butylacrylamide127.1883-85 @ 1 Torr
N,N-Dimethylacrylamide99.13171-172 @ 760 Torr
N,N-Diethylacrylamide127.19182-186 @ 760 Torr

Visualizations

PurificationWorkflow crude Crude this compound wash NaOH Wash crude->wash dry Drying (MgSO4) wash->dry inhibitor Inhibitor Removal wash->inhibitor distill Vacuum Distillation dry->distill pure Pure Monomer distill->pure impurities Impurity Removal distill->impurities analysis Purity Analysis (GC/NMR) pure->analysis

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Polymerization Fails or is Inhibited check_inhibitor Was inhibitor removed? start->check_inhibitor remove_inhibitor Perform NaOH wash or pass through alumina column check_inhibitor->remove_inhibitor No check_oxygen Was monomer degassed? check_inhibitor->check_oxygen Yes remove_inhibitor->check_oxygen degas Sparge with N2 or Ar check_oxygen->degas No success Successful Polymerization check_oxygen->success Yes degas->success

Caption: Troubleshooting logic for failed polymerization of this compound.

effect of initiator concentration on N,N-DI-n-BUTYLACRYLAMIDE polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N,N-di-n-butylacrylamide. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing initiator concentration on the polymerization of this compound?

Increasing the initiator concentration generally leads to a higher rate of polymerization.[1][2][3] This is because a greater number of initiator molecules decompose to form free radicals, which in turn initiate more polymer chains simultaneously. However, this can also lead to a decrease in the average molecular weight of the resulting polymer, as the total amount of monomer is distributed over a larger number of growing chains.

Q2: How does initiator concentration affect the molecular weight of the resulting poly(this compound)?

As a general principle in free-radical polymerization, an increase in initiator concentration results in a decrease in the number-average molecular weight (Mn) of the polymer. This inverse relationship is due to the generation of a higher number of polymer chains for a given amount of monomer. For the closely related monomer N,N-dimethylacrylamide, a clear trend of decreasing molecular weight with increasing concentration of the initiator AIBN has been observed.

Q3: What are common initiators used for the polymerization of N-substituted acrylamides?

A common thermal initiator used for the polymerization of N-substituted acrylamides, including N-tert-butylacrylamide, is Azobisisobutyronitrile (AIBN).[4][5] Redox initiation systems, such as ammonium persulfate (APS) combined with N,N,N',N'-tetramethylethylenediamine (TEMED), are also widely used for acrylamide polymerizations, particularly in aqueous solutions.

Q4: Can you provide a starting point for an experimental protocol for the free-radical polymerization of this compound?

Yes, a general protocol based on the polymerization of similar N-substituted acrylamides can be used as a starting point.[4][5] Please refer to the detailed experimental protocol section below. It is crucial to adapt and optimize the conditions for your specific experimental goals.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or No Polymerization 1. Inactive Initiator: The initiator may have degraded due to improper storage. 2. Presence of Inhibitors: The monomer may contain inhibitors to prevent premature polymerization during storage. Oxygen from the air is also a potent inhibitor. 3. Low Temperature: The reaction temperature may be too low for the chosen thermal initiator to decompose efficiently.1. Use a fresh batch of initiator or recrystallize the existing one. 2. Pass the monomer solution through a column of activated basic alumina to remove inhibitors. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) by degassing the solution. 3. Increase the reaction temperature to the recommended range for your initiator (e.g., 60-80°C for AIBN).
Polymer with Low Molecular Weight 1. High Initiator Concentration: As discussed, this is a primary cause. 2. Chain Transfer Reactions: The solvent or other impurities can act as chain transfer agents, terminating a growing chain and initiating a new, shorter one.1. Decrease the initiator concentration. 2. Use a solvent with a low chain transfer constant. Ensure all reagents and glassware are clean.
Formation of Gel or Cross-linked Polymer 1. High Monomer Concentration: At high conversions, "backbiting" or chain transfer to the polymer can lead to branching and cross-linking. 2. Presence of Divalent Monomer Impurities: Contamination with monomers having two polymerizable double bonds will act as a cross-linker.1. Reduce the initial monomer concentration or stop the reaction at a lower conversion. 2. Use highly purified monomer.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Varying Radical Concentration: This can be due to factors like non-uniform temperature or slow initiation. 2. Termination Reactions: A high rate of termination reactions relative to propagation can broaden the molecular weight distribution.1. Ensure uniform heating and efficient stirring. Consider a controlled or "living" radical polymerization technique if a narrow PDI is critical. 2. Adjust the initiator concentration and reaction temperature to favor propagation.

Quantitative Data Summary

The following table summarizes the effect of initiator (AIBN) concentration on the number-average molecular weight (Mn) and monomer-to-polymer conversion for the polymerization of N,N-dimethylacrylamide, a structurally similar monomer to this compound. This data can be used as a reference for anticipating trends in your experiments.

AIBN Concentration (mmol L⁻¹)Number-Average Molecular Weight (Mn) after 30 minMonomer to Polymer Conversion after 30 min (%)
9.2~5,000~45
4.0~10,000~35
1.56~15,000~25
0.69~20,000~15
0.17~25,000~5

Data is adapted from a study on N,N-dimethylacrylamide and should be considered as a qualitative guide for this compound.

Experimental Protocols

General Protocol for Free-Radical Solution Polymerization of this compound

This protocol is a general guideline and should be optimized for specific research needs.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous solvent (e.g., Dioxane, Dimethylformamide (DMF), or Toluene)

  • Inhibitor removal column (e.g., packed with basic alumina)

  • Reaction flask with a magnetic stirrer, condenser, and nitrogen inlet

  • Schlenk line or nitrogen balloon setup

  • Precipitating solvent (e.g., ice-cold water, methanol, or hexane)

Procedure:

  • Monomer Purification: If the monomer contains an inhibitor, pass it through an inhibitor removal column immediately before use.

  • Reaction Setup: In a clean, dry reaction flask, dissolve the desired amount of this compound in the chosen anhydrous solvent.

  • Initiator Addition: Add the calculated amount of AIBN to the monomer solution. A typical starting concentration is in the range of 0.1 to 1 mol% with respect to the monomer.

  • Degassing: Seal the flask and degas the solution by bubbling dry nitrogen through it for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 70°C).[4]

  • Reaction Monitoring: Allow the reaction to proceed for the desired time. The progress can be monitored by techniques such as ¹H-NMR (disappearance of vinyl proton signals) or by taking aliquots and determining the polymer yield.

  • Termination and Precipitation: To stop the reaction, cool the flask in an ice bath. Pour the polymer solution into a large excess of a non-solvent (e.g., ice-cold water or methanol) with vigorous stirring to precipitate the polymer.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.[4]

Visualizations

experimental_workflow start Start purify_monomer Purify Monomer (Remove Inhibitor) start->purify_monomer setup_reaction Set up Reaction: Dissolve Monomer and Initiator in Solvent purify_monomer->setup_reaction degas Degas Solution (Nitrogen Purge) setup_reaction->degas polymerize Polymerize (e.g., 70°C with AIBN) degas->polymerize terminate Terminate and Precipitate (Cool and add to non-solvent) polymerize->terminate purify_polymer Purify and Dry Polymer terminate->purify_polymer end End purify_polymer->end

Caption: Experimental workflow for the polymerization of this compound.

logical_relationship initiator_conc Initiator Concentration polymerization_rate Polymerization Rate initiator_conc->polymerization_rate Increases molecular_weight Molecular Weight initiator_conc->molecular_weight Decreases

Caption: Effect of initiator concentration on polymerization rate and molecular weight.

References

Technical Support Center: Poly(N,N-di-n-butylacrylamide) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of poly(N,N-di-n-butylacrylamide) (PDBA) solutions. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Changes in Solution Viscosity Over Time

Symptoms:

  • A noticeable decrease or increase in solution viscosity during storage.

  • Inconsistent results in viscosity-dependent applications.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Polymer Degradation 1. Review Storage Conditions: Ensure the solution is stored in a cool, dark place, protected from light and heat.[1] Elevated temperatures can accelerate polymer degradation.[1] 2. Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 3. Monitor Molecular Weight: Use Size Exclusion Chromatography (SEC) to check for a decrease in molecular weight, which directly correlates with viscosity reduction.[2]
Hydrolysis 1. Control pH: Avoid acidic or basic conditions, as these can catalyze the hydrolysis of the amide group.[3] Maintain a neutral pH if compatible with the application. 2. Anhydrous Solvents: For applications sensitive to hydrolysis, consider using anhydrous solvents and minimize exposure to atmospheric moisture.
Aggregation/Association 1. Concentration Effects: Higher concentrations can promote intermolecular associations, leading to an increase in viscosity.[4] Try working with more dilute solutions if the application allows. 2. Solvent Quality: A poor solvent can induce polymer chain collapse and aggregation. Ensure PDBA is fully soluble in the chosen solvent system.[5]
Issue 2: Appearance of Precipitate or Haze in Solution

Symptoms:

  • The initially clear solution becomes cloudy or forms visible solid particles.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility 1. Verify Solvent Compatibility: Confirm the solubility of PDBA in the selected solvent. While PDBA is generally soluble in many organic solvents, its solubility can be limited in others.[6] 2. Temperature Effects: Lower temperatures can decrease solubility. If the solution is stored at a reduced temperature, gently warm it to see if the precipitate redissolves.
Polymer Aggregation 1. Reduce Concentration: High concentrations can lead to the formation of intermolecular aggregates that may precipitate.[7] 2. Solvent Exchange: If possible, exchange the solvent for one in which PDBA has a higher affinity, which can disrupt aggregates.
Contamination 1. Filter the Solution: Use an appropriate micron filter to remove any particulate contaminants. 2. Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from contaminants that could initiate precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of PDBA solutions?

A1: To maximize the shelf-life of PDBA solutions, they should be stored in a cool, dark environment, protected from UV light and heat.[1] Storage at refrigerated temperatures (2-8 °C) is recommended. For sensitive applications, blanketing the solution with an inert gas like nitrogen or argon can prevent oxidative degradation.

Q2: How does the choice of solvent affect the stability of PDBA solutions?

A2: The solvent can significantly impact the stability of PDBA solutions. A good solvent will keep the polymer chains well-solvated and reduce the likelihood of aggregation.[5] Conversely, a poor solvent can promote chain collapse and precipitation. For long-term storage, it is crucial to choose a solvent in which PDBA exhibits high solubility and stability.

Q3: What are the primary degradation pathways for PDBA?

A3: While specific data for PDBA is limited, polyacrylamides, in general, can degrade through several mechanisms:

  • Thermal Degradation: At elevated temperatures, chain scission and side-group reactions can occur.[8][9]

  • Photodegradation: Exposure to UV light can induce chain scission and cross-linking.[1]

  • Hydrolysis: The amide side group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acid groups and di-n-butylamine.[3][10]

Q4: How can I monitor the degradation of my PDBA solution?

A4: Several analytical techniques can be employed to monitor PDBA degradation:

  • Size Exclusion Chromatography (SEC): To detect changes in molecular weight and molecular weight distribution.[11]

  • Viscometry: To measure changes in the solution's viscosity, which is related to the polymer's molecular weight.[2][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify changes in the chemical structure of the polymer, such as the loss of the di-n-butyl side chains.[11][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in functional groups, such as the appearance of carboxylic acid peaks due to hydrolysis.[11]

Q5: Can I expect aggregation in my PDBA solutions?

A5: Yes, aggregation is a possibility, particularly in concentrated solutions or in poor solvents.[4][7] PDBA has a hydrophobic character due to the n-butyl side chains, which can lead to intermolecular associations in certain solvent systems. Dynamic Light Scattering (DLS) can be a useful technique to detect the presence of aggregates.

Experimental Protocols

Protocol 1: Monitoring PDBA Molecular Weight by Size Exclusion Chromatography (SEC)

Objective: To determine the molecular weight and polydispersity of PDBA and monitor changes over time as an indicator of degradation.

Methodology:

  • System Preparation:

    • Use an SEC system equipped with a refractive index (RI) detector.

    • Select a column set appropriate for the expected molecular weight range of your PDBA (e.g., polystyrene-divinylbenzene columns).

    • Choose a suitable mobile phase in which PDBA is readily soluble and does not interact with the column material (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF) with a salt like LiBr).

  • Sample Preparation:

    • Prepare a stock solution of the PDBA sample at a known concentration (e.g., 1-2 mg/mL) in the mobile phase.

    • Filter the sample solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Calibration:

    • Create a calibration curve using a series of narrow molecular weight polystyrene standards.

  • Analysis:

    • Inject the filtered PDBA sample into the SEC system.

    • Record the chromatogram and determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) relative to the polystyrene standards.

  • Stability Study:

    • Store the PDBA solution under desired conditions (e.g., different temperatures, light exposure).

    • At regular intervals, take an aliquot of the solution, prepare it as described in step 2, and analyze it by SEC.

    • Plot the change in Mw and PDI over time to assess the stability.

Protocol 2: Accelerated Stability Study of PDBA Solutions

Objective: To predict the long-term stability of PDBA solutions by accelerating degradation at elevated temperatures.

Methodology:

  • Sample Preparation:

    • Prepare identical batches of your PDBA solution in the desired solvent.

  • Storage Conditions:

    • Place the samples in controlled temperature chambers at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, 60°C).

    • Include a control sample stored at the recommended storage temperature (e.g., 4°C).

  • Time Points:

    • Define a schedule for pulling samples from each temperature condition (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, analyze the samples for key stability-indicating parameters, such as:

      • Appearance: Visual inspection for color change, haze, or precipitation.

      • Viscosity: Using a viscometer.

      • Molecular Weight: Using SEC (as per Protocol 1).

      • Chemical Structure: Using NMR or FTIR to detect degradation products.

  • Data Analysis:

    • For each parameter, plot the change versus time for each temperature.

    • Use the Arrhenius equation to model the degradation kinetics and extrapolate the data to predict the shelf life at the recommended storage temperature.

Visualizations

Troubleshooting_Viscosity start Viscosity Change Observed degradation Polymer Degradation? start->degradation hydrolysis Hydrolysis? degradation->hydrolysis No check_storage Review Storage Conditions (Temp, Light, Atmosphere) degradation->check_storage Yes aggregation Aggregation? hydrolysis->aggregation No check_ph Measure and Adjust pH hydrolysis->check_ph Yes check_concentration Evaluate Concentration Effects aggregation->check_concentration Yes run_sec Perform SEC Analysis check_storage->run_sec use_anhydrous Use Anhydrous Solvents check_ph->use_anhydrous check_solvent Assess Solvent Quality check_concentration->check_solvent

Caption: Troubleshooting workflow for viscosity changes in PDBA solutions.

Stability_Monitoring_Workflow cluster_analysis Periodic Analysis start Prepare PDBA Solution storage Store under Defined Conditions (e.g., 4°C, 25°C, 40°C) start->storage visual Visual Inspection storage->visual viscosity Viscometry storage->viscosity sec SEC (Mw, PDI) storage->sec nmr_ftir NMR / FTIR storage->nmr_ftir data_analysis Analyze Trends and Kinetics visual->data_analysis viscosity->data_analysis sec->data_analysis nmr_ftir->data_analysis

Caption: Experimental workflow for monitoring PDBA solution stability.

References

Validation & Comparative

Purity Validation of Synthesized N,N-di-n-butylacrylamide: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the synthesis of specialty chemicals and active pharmaceutical ingredients, rigorous purity assessment is paramount to ensure the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of synthesized N,N-di-n-butylacrylamide (NNBA), a key monomer in polymer synthesis. It also presents alternative analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive overview for selecting the most appropriate method.

This compound is typically synthesized via the reaction of acryloyl chloride with di-n-butylamine. Potential impurities arising from this synthesis can include unreacted starting materials (di-n-butylamine), residual solvents, and by-products from side reactions. Ensuring the removal of these impurities is critical for subsequent polymerization reactions and material performance.

GC-MS: The Primary Method for Volatile and Semi-Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and highly sensitive technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for assessing NNBA purity.[1] The gas chromatograph separates individual components of a mixture based on their volatility and interaction with the stationary phase of the analytical column.[2] Subsequently, the mass spectrometer fragments the eluted components into ions, generating a unique mass spectrum for each compound that acts as a chemical fingerprint, allowing for precise identification and quantification.[2]

Key Advantages of GC-MS for NNBA Analysis:

  • High Sensitivity: Capable of detecting trace-level impurities, often in the parts-per-billion (ppb) range.[1]

  • High Selectivity: Provides definitive identification of impurities through characteristic mass fragmentation patterns.[1]

  • Quantitative Accuracy: When used with appropriate reference standards, GC-MS allows for precise quantification of impurities.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the purity analysis of NNBA. Optimization may be required based on the specific instrumentation and suspected impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized NNBA into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent, such as ethyl acetate or methanol.

  • Filter the sample through a 0.45 µm syringe filter into a GC vial to remove any particulate matter.[3]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar or medium-polar capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1] This type of stationary phase is robust and suitable for a wide range of analytes.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 10 minutes.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Split (e.g., 50:1 ratio).[1]

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 450.

3. Data Analysis:

  • The purity of NNBA is calculated based on the peak area percentage. The area of the NNBA peak is divided by the total area of all detected peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and, when possible, confirmed by analyzing reference standards.

Workflow for Synthesis and Purity Validation

The following diagram illustrates the logical workflow from the synthesis of NNBA to its final purity validation.

Synthesis_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_result Final Product Reactants Acryloyl Chloride + Di-n-butylamine Reaction Synthesis Reaction Reactants->Reaction Workup Aqueous Work-up & Solvent Extraction Reaction->Workup Drying Drying & Solvent Removal Workup->Drying Crude Crude NNBA Drying->Crude SamplePrep Sample Preparation (Dilution & Filtration) Crude->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Data Data Processing (Peak Integration) GCMS->Data Purity Purity Calculation & Impurity ID Data->Purity Final Pure NNBA (>99%) Purity->Final

Workflow from NNBA synthesis to final purity validation.

Comparison of Analytical Techniques

While GC-MS is a primary choice, other analytical methods offer orthogonal information and can be advantageous depending on the specific analytical need. A combination of techniques often provides the most comprehensive purity assessment.[1]

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation by volatility/polarity; detection by mass-to-charge ratio.[1]Separation by polarity; detection by UV absorbance or other properties.[1]Intrinsic quantitative response of atomic nuclei in a magnetic field.[1]
Best For Volatile & semi-volatile impurities (e.g., residual solvents, starting materials).[1][5]Non-volatile or thermally unstable impurities and major components.[5]Absolute purity determination, structural elucidation, and quantification without a specific analyte standard.[1][6]
Sensitivity Very High (ppb levels).[1]High (ppm levels).Moderate (requires mg of sample).[1]
Quantitation Relative (requires a reference standard).[1]Relative (requires a reference standard).[1]Absolute (primary method).[1]
Selectivity High (based on mass fragmentation).[1]Good (based on chromatographic separation).Excellent (for structural and isomeric differentiation).[1]
Sample Throughput HighHighLow to Moderate

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that is particularly useful for compounds that are non-volatile or thermally labile, which would make them unsuitable for GC analysis.[5] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For NNBA, HPLC could be used to detect high molecular weight oligomers or polymeric impurities that would not elute from a GC column.

Quantitative Nuclear Magnetic Resonance (qNMR): Unlike chromatographic techniques that provide relative quantification, qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for an identical reference standard.[6] By integrating the signals of the analyte against a certified internal standard of known concentration, a direct and highly accurate purity value can be obtained. ¹H NMR is also invaluable for confirming the chemical structure of the synthesized NNBA and identifying structurally related impurities.

Conclusion

For the routine purity validation of synthesized this compound, GC-MS provides an excellent combination of sensitivity, selectivity, and efficiency for detecting common volatile and semi-volatile impurities. However, for a complete and robust characterization, employing orthogonal methods is highly recommended. HPLC can be used to screen for non-volatile impurities, while qNMR offers an absolute measure of purity and definitive structural confirmation.[1] This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality materials for research and development.

References

Determining the Molecular Weight of Poly(N,N-di-n-butylacrylamide): A Comparative Guide to Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of molecular weight and its distribution is paramount for researchers and scientists in drug development and material science, as these parameters critically influence the physicochemical and biological properties of polymers. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with other analytical techniques for the characterization of poly(N,N-di-n-butylacrylamide), supported by experimental protocols and data presentation.

Comparison of Analytical Techniques for Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely utilized technique for determining the molecular weight distribution of polymers.[1][2] It separates molecules based on their hydrodynamic volume in solution, providing number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2] While GPC is a powerful and common method, alternative techniques offer complementary or, in some cases, more absolute measurements.[3][4]

A comparative overview of GPC and its alternatives is presented below:

Technique Principle Information Provided Advantages Limitations
Gel Permeation Chromatography (GPC/SEC) Separation based on hydrodynamic volume in a porous column.[1]Mn, Mw, Mz, PDI (molecular weight distribution).[2]Robust, reproducible, provides detailed distribution data, applicable to a wide range of polymers.[1][2]Relative method requiring calibration with standards of similar structure; can be sensitive to sample preparation and column interactions.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative analysis of polymer end-groups and repeating units.[3]Absolute Mn.[3]Provides an absolute molecular weight, requires no calibration curve, and can offer structural information.[3]Less accurate for high molecular weight polymers (>30 kDa) where end-group signals are weak; requires soluble polymers with distinct end-group signals.[3]
Static Light Scattering (SLS) Measures the intensity of scattered light as a function of angle and concentration.Absolute Mw.Provides an absolute measurement of Mw without the need for calibration standards.[4]More complex data analysis (e.g., Zimm plot), sensitive to dust and aggregates, requires accurate refractive index increment (dn/dc) value.
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to Brownian motion to determine hydrodynamic radius.[3]Hydrodynamic radius, which can be correlated to molecular weight via a calibration curve.[3]Fast, non-invasive, and requires small sample volumes.Primarily measures size, not mass directly; sensitive to sample purity and the presence of large aggregates.[3]
Viscometry Measures the viscosity of a polymer solution, which is related to its molecular weight through the Mark-Houwink equation.[4]Viscosity-average molecular weight (Mv).[4]Inexpensive and straightforward experimental setup.[4]Provides an average molecular weight, and the Mark-Houwink parameters must be known for the specific polymer-solvent system.

Experimental Protocol: GPC Analysis of Poly(this compound)

This protocol is adapted from established methods for poly(N-alkyl acrylamide)s and serves as a guideline for the analysis of poly(this compound).[5][6]

1. Materials and Equipment:

  • Polymer Sample: Poly(this compound)

  • Solvent (Mobile Phase): Tetrahydrofuran (THF), HPLC grade. The addition of a small amount of an inhibitor like BHT may be necessary to prevent peroxide formation.

  • Calibration Standards: Polystyrene or polymethyl methacrylate standards of narrow polydispersity covering a range of molecular weights.

  • GPC System: Comprising a pump, injector, column oven, a set of GPC columns (e.g., PLgel mixed-bed), and a differential refractive index (dRI) detector.[5][6]

  • Syringe Filters: 0.22 µm or 0.45 µm PTFE filters.

  • Autosampler Vials: 2 mL glass vials with caps.

2. Sample Preparation:

  • Accurately weigh 2-3 mg of the dry poly(this compound) sample into a 2 mL autosampler vial.

  • Add 1.0 mL of THF to the vial to achieve a concentration of 2-3 mg/mL.

  • Gently agitate the vial to dissolve the polymer. Allow the sample to dissolve completely, which may take several hours. Avoid vigorous shaking to prevent shear degradation.

  • Once fully dissolved, filter the solution through a 0.22 µm or 0.45 µm syringe filter into a clean autosampler vial to remove any particulate matter.[7]

3. GPC System Setup and Calibration:

  • Mobile Phase Preparation: Ensure the THF mobile phase is adequately degassed to prevent bubble formation in the system.

  • System Equilibration: Purge the GPC system with THF at a flow rate of 1.0 mL/min until a stable baseline is achieved on the dRI detector. The column oven temperature should be maintained at a constant temperature, for example, 35 °C.[6]

  • Calibration Curve: Prepare a series of calibration standards (e.g., polystyrene) at a concentration of approximately 1 mg/mL in THF. Inject each standard individually, starting from the lowest molecular weight, and record the elution time of the peak maximum. Plot the logarithm of the molecular weight (log M) against the elution time to generate the calibration curve.

4. Sample Analysis:

  • Inject the prepared and filtered poly(this compound) sample solution into the GPC system.

  • Record the chromatogram until the polymer has fully eluted.

  • Process the data using the GPC software. The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the sample.

Data Presentation

The following table presents hypothetical data for two different batches of poly(this compound) to illustrate how GPC results can be summarized.

Sample ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
PDBA-Batch-00145,00063,0001.40
PDBA-Batch-00252,00075,0001.44

Visualizations

The following diagrams illustrate the GPC experimental workflow and the logical relationship in comparing GPC with alternative methods.

GPC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sample Prepare Polymer Sample (Weigh, Dissolve, Filter) inject_sample Inject Polymer Sample prep_sample->inject_sample prep_standards Prepare Calibration Standards inject_standards Inject Calibration Standards prep_standards->inject_standards prep_mobile Prepare & Degas Mobile Phase equilibrate System Equilibration prep_mobile->equilibrate equilibrate->inject_standards equilibrate->inject_sample gen_cal_curve Generate Calibration Curve inject_standards->gen_cal_curve acquire_chrom Acquire Sample Chromatogram inject_sample->acquire_chrom calculate_mw Calculate Mn, Mw, PDI gen_cal_curve->calculate_mw acquire_chrom->calculate_mw report Report Results calculate_mw->report

Caption: Experimental workflow for GPC analysis.

Method_Comparison cluster_relative Relative Methods cluster_absolute Absolute Methods cluster_average Average Methods center_node Molecular Weight Determination gpc GPC/SEC (Distribution) center_node->gpc dls DLS (Hydrodynamic Size) center_node->dls nmr NMR (Absolute Mn) center_node->nmr sls SLS (Absolute Mw) center_node->sls viscometry Viscometry (Average Mv) center_node->viscometry

Caption: Comparison of molecular weight determination methods.

References

A Comparative Guide to N,N-di-n-butylacrylamide and N-isopropylacrylamide in Thermoresponsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two monomers used in the synthesis of thermoresponsive polymers: N,N-di-n-butylacrylamide (DBA) and N-isopropylacrylamide (NIPAAm). While NIPAAm is a well-established and extensively studied monomer for creating temperature-sensitive materials, DBA is a less common analogue. This document will objectively compare their performance based on available experimental data and established trends in polymer chemistry, offering insights for researchers in materials science and drug development.

Introduction to Thermoresponsive Polymers

Thermoresponsive polymers are a class of "smart" materials that exhibit a sharp change in their physical properties in response to a change in temperature. In aqueous solutions, many of these polymers display a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer chains are hydrated and soluble, forming a homogeneous solution. Above the LCST, the polymer chains dehydrate and collapse, leading to aggregation and phase separation. This unique property has led to their widespread investigation for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and bioseparation.

N-isopropylacrylamide (NIPAAm): The Gold Standard

Poly(N-isopropylacrylamide) (PNIPAAm) is the most widely studied thermoresponsive polymer. Its popularity stems from its LCST being approximately 32°C, which is close to human physiological temperature, making it ideal for in vivo applications.[1]

Properties and Performance of PNIPAAm

PNIPAAm homopolymers exhibit a sharp and reversible phase transition at their LCST. This transition is driven by a shift in the balance of hydrogen bonding interactions between the polymer and water and intramolecular and intermolecular interactions between the polymer chains.[2] Below the LCST, the polymer is in a swollen, random coil conformation. Above the LCST, it collapses into a more compact, globular state. This transition is accompanied by a significant decrease in the hydrodynamic radius of the polymer chains.

Quantitative Data for PNIPAAm-based Polymers
PropertyValueReferences
LCST (Lower Critical Solution Temperature) ~32 °C[1]
Enthalpy of Phase Separation ~1.1 - 1.5 kcal/mol[3]
Typical Hydrodynamic Radius (Below LCST) ~30 nm (for a specific PNIPAAm sample)[4]
Typical Hydrodynamic Radius (Above LCST) Significant decrease observed[4]
Applications in Drug Delivery

The thermoresponsive nature of PNIPAAm has been extensively exploited for drug delivery applications.[5] Drug-loaded PNIPAAm-based nanoparticles or hydrogels can be designed to release their therapeutic payload in response to a localized temperature increase, for example, in a tumor heated by hyperthermia. The collapse of the polymer matrix above the LCST facilitates the expulsion of the encapsulated drug.

Biocompatibility

The biocompatibility of PNIPAAm has been a subject of extensive research. While the NIPAAm monomer is known to be toxic, the polymer is generally considered to be biocompatible.[6] However, the biocompatibility can be influenced by factors such as residual monomer content and the presence of other components in the polymer formulation.

This compound (DBA): A Hydrophobic Analogue

In contrast to the wealth of information available for PNIPAAm, there is a significant lack of published experimental data on the thermoresponsive properties of the homopolymer of this compound (PDBA) in aqueous solutions. This is likely due to the significantly increased hydrophobicity of the monomer compared to NIPAAm.

Expected Properties and Performance of PDBA

The thermoresponsive behavior of poly(N-alkylacrylamide)s is strongly influenced by the hydrophobicity of the N-alkyl substituents. Generally, as the hydrophobicity of the alkyl group increases, the LCST of the corresponding polymer in water decreases. For the series of poly(N,N-dialkylacrylamide)s, poly(N,N-diethylacrylamide) (PDEA) has an LCST of around 32-33°C, which is very similar to that of PNIPAAm.[3][7] It is highly probable that increasing the alkyl chain length to n-butyl would render the PDBA homopolymer insoluble in water at all temperatures, thus precluding the observation of a conventional LCST in an aqueous environment.

Comparative Table: PNIPAAm vs. PDBA (Expected)
PropertyPoly(N-isopropylacrylamide) (PNIPAAm)Poly(this compound) (PDBA) (Expected)
Monomer Structure N-isopropylacrylamideThis compound
LCST in Water ~32 °CNot expected to have a measurable LCST in water (likely insoluble)
Aqueous Solubility Soluble below LCST, insoluble aboveLikely insoluble at all temperatures
Hydrophobicity Moderately hydrophobicHighly hydrophobic
Suitability for Aqueous Thermoresponsive Applications HighLow to none

Experimental Protocols

For researchers investigating new thermoresponsive polymers, the following are standard protocols for characterizing their key properties.

Determination of Lower Critical Solution Temperature (LCST)

The LCST of a thermoresponsive polymer is a critical parameter and can be determined by several methods, with turbidimetry and Differential Scanning Calorimetry (DSC) being the most common.

1. Turbidimetry:

This method relies on the change in the optical transmittance of a polymer solution as it undergoes phase separation.

  • Protocol:

    • Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL).

    • Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1 °C/min).[8]

    • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

2. Differential Scanning Calorimetry (DSC):

DSC measures the heat flow associated with the phase transition, providing thermodynamic information.

  • Protocol:

    • Prepare a polymer solution (typically 5-20 wt%) in a hermetically sealed DSC pan.

    • Use a reference pan containing the same amount of pure solvent.

    • Scan the sample and reference pans over a desired temperature range that encompasses the expected LCST at a constant heating rate (e.g., 5 °C/min).

    • The LCST is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the dehydration and collapse of the polymer chains.

LCST_Determination_Workflow cluster_turbidimetry Turbidimetry cluster_dsc Differential Scanning Calorimetry (DSC) turb_start Prepare Polymer Solution turb_measure Measure Transmittance vs. Temperature turb_start->turb_measure turb_plot Plot Transmittance vs. Temperature turb_measure->turb_plot turb_lcst Determine LCST (50% Transmittance) turb_plot->turb_lcst dsc_start Prepare Polymer Solution in DSC Pan dsc_measure Measure Heat Flow vs. Temperature dsc_start->dsc_measure dsc_plot Plot Heat Flow vs. Temperature dsc_measure->dsc_plot dsc_lcst Determine LCST (Onset of Endotherm) dsc_plot->dsc_lcst

Workflow for LCST Determination.
Measurement of Hydrodynamic Radius

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution, providing the hydrodynamic radius (Rh).

  • Protocol:

    • Prepare a dilute polymer solution and filter it to remove any dust or large aggregates.

    • Place the solution in a DLS cuvette within the instrument, which is equipped with a temperature controller.

    • Measure the intensity fluctuations of scattered light at a specific angle (e.g., 90° or 173°).

    • The instrument's software analyzes the correlation function of the intensity fluctuations to determine the diffusion coefficient of the particles.

    • The hydrodynamic radius is then calculated using the Stokes-Einstein equation.

    • Perform measurements at temperatures below and above the LCST to observe the change in hydrodynamic radius associated with the polymer's phase transition.

DLS_Workflow dls_start Prepare and Filter Polymer Solution dls_measure Measure Light Scattering Fluctuations at T1 (< LCST) dls_start->dls_measure dls_analyze1 Calculate Hydrodynamic Radius (Rh1) dls_measure->dls_analyze1 dls_heat Increase Temperature to T2 (> LCST) dls_analyze1->dls_heat dls_measure2 Measure Light Scattering Fluctuations at T2 dls_heat->dls_measure2 dls_analyze2 Calculate Hydrodynamic Radius (Rh2) dls_measure2->dls_analyze2 dls_compare Compare Rh1 and Rh2 dls_analyze2->dls_compare

Workflow for Hydrodynamic Radius Measurement.

Mechanism of Thermoresponsive Phase Transition

The underlying mechanism for the LCST behavior of these polymers in water is a change in the thermodynamics of the polymer-water system with temperature.

Thermoresponsive_Mechanism cluster_below_lcst Below LCST cluster_above_lcst Above LCST Soluble Polymer Chains are Hydrated and Soluble Extended Random Coil Conformation Soluble->Extended Temperature Increase Temperature Increase Extended->Temperature Increase Insoluble Polymer Chains Dehydrate and Aggregate Collapsed Globular Conformation Insoluble->Collapsed Temperature Increase->Collapsed

Mechanism of Thermoresponsive Polymer Phase Transition.

Conclusion

This comparative guide highlights the significant differences between N-isopropylacrylamide and this compound for applications in thermoresponsive polymers.

  • N-isopropylacrylamide (NIPAAm) remains the monomer of choice for developing thermoresponsive polymers for aqueous applications, particularly in the biomedical field. Its well-defined LCST near physiological temperature, coupled with a large body of research on its synthesis, characterization, and application, makes it a reliable and versatile building block.

  • This compound (DBA) , due to its high hydrophobicity, is not a suitable monomer for creating homopolymers with LCST behavior in aqueous solutions. The resulting polymer is expected to be water-insoluble. While it might find applications in other areas, such as in non-aqueous systems or as a hydrophobic comonomer to significantly lower the LCST of other polymers, it cannot be considered a direct alternative to NIPAAm for typical thermoresponsive applications in water.

Researchers and drug development professionals should consider the well-documented and predictable behavior of PNIPAAm for their aqueous-based thermoresponsive systems. The exploration of highly hydrophobic monomers like DBA for such applications would likely require significant copolymerization strategies with hydrophilic monomers to achieve the desired solubility and temperature-sensitive phase transition.

References

A Comparative Guide to the Cytotoxicity of N,N-di-n-butylacrylamide and Other Acrylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of N,N-di-n-butylacrylamide and other related acrylamide compounds. While direct experimental data on this compound is limited, this document synthesizes available data on other acrylamides to establish a framework for understanding its potential toxicity based on structure-activity relationships. The primary mechanism of acrylamide cytotoxicity involves the depletion of cellular antioxidants, leading to oxidative stress and cell death.[1][2]

Quantitative Cytotoxicity Data

The cytotoxicity of various acrylamide derivatives is presented below. The data are compiled from studies using different cell lines and endpoints, highlighting the importance of considering the experimental context. A key study systematically compared a series of 10 (meth)acrylamides in three different reporter gene cell lines, providing a robust dataset for structure-activity relationship analysis.[1][2] Most acrylamides demonstrated significant toxicity exceeding baseline levels, whereas methacrylamides were generally found to be less cytotoxic.[1][2]

CompoundAbbreviationCell Line(s)Cytotoxicity EndpointValue (mM)Reference
AcrylamideAACaco-2IC50 (24h, MTT)5.9[3]
NIH/3T3IC50 (24h, MTT)6.73[4]
A549IC50 (24h, MTT)4.6[5]
Neuron-rich culturesED500.8[6]
N,N'-methylenebis(acrylamide)NMBAAREc32, GR-bla, ARE-blaIC10 (average)~0.03[1]
Neuron-rich culturesED500.2[6]
N-(butoxymethyl)acrylamideNBuAAREc32, GR-bla, ARE-blaIC10 (average)~0.1[1]
N-(isobutoxymethyl)acrylamideNIAAREc32, GR-bla, ARE-blaIC10 (average)~0.1[1]
N-benzylacrylamideNBAAREc32, GR-bla, ARE-blaIC10 (average)~0.3[1]
N-phenylacrylamideNPAAREc32, GR-bla, ARE-blaIC10 (average)~0.4[1]
N,N-diethylacrylamide NDA AREc32, GR-bla, ARE-bla IC10 (average) ~2.0 [1]
MethacrylamideMANeuron-rich culturesED5015.0[6]
N-isopropylacrylamideNeuron-rich culturesED505.8[6]

Note on this compound: Direct cytotoxicity data for this compound was not found in the reviewed literature. However, based on the structure-activity relationships observed for other N,N-disubstituted acrylamides like N,N-diethylacrylamide (NDA), we can infer its likely toxicological profile. The cytotoxicity of acrylamides is strongly correlated with their reactivity towards biological nucleophiles such as glutathione (GSH).[1][2][7] This reactivity is influenced by both electronic effects and steric hindrance. The presence of two n-butyl groups on the nitrogen atom in this compound would create significant steric hindrance around the reactive α,β-unsaturated carbonyl system. This is expected to decrease its reactivity with GSH compared to less hindered analogues like N,N-diethylacrylamide. Consequently, This compound is predicted to have a lower cytotoxicity than many other acrylamides listed in the table.

Experimental Protocols

The following is a summary of the methodology used in a key study to assess the cytotoxicity of various acrylamides.[1]

Cell Lines and Culture:

  • AREc32: A human breast cancer cell line (MCF7) with a stably transfected reporter gene construct for the antioxidant response element (ARE).

  • GR-bla: A human liver cancer cell line (HepG2) with a β-lactamase reporter gene controlled by the glucocorticoid receptor (GR).

  • ARE-bla: A human embryonic kidney cell line (HEK293) with a β-lactamase reporter gene controlled by the ARE.

  • Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and other selection antibiotics as required for each cell line. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (Resazurin Assay):

  • Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The culture medium was replaced with fresh medium containing various concentrations of the test acrylamide compounds.

  • The plates were incubated for 24 hours at 37°C.

  • After the incubation period, the medium was removed, and a solution of resazurin (a cell viability indicator) in phosphate-buffered saline (PBS) was added to each well.

  • The plates were incubated for another 1-2 hours until a sufficient color change was observed.

  • The fluorescence was measured using a microplate reader (excitation at 560 nm, emission at 590 nm).

  • The concentration at which a 10% reduction in cell viability (IC10) was observed was calculated from the concentration-response curves.

Glutathione (GSH) Reactivity Assay:

  • The reaction between the acrylamides and GSH was measured in a phosphate buffer (pH 7.4) at 37°C.

  • The degradation of the acrylamide compound over time was monitored using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

  • Second-order degradation rate constants (k_GSH) were determined by plotting the observed degradation rate against the GSH concentration.

Signaling Pathways and Experimental Workflow

The cytotoxicity of acrylamides is primarily driven by their electrophilic nature, which leads to the depletion of intracellular glutathione, a key antioxidant. This results in oxidative stress, subsequent cellular damage, and ultimately, cell death.

Acrylamide_Cytotoxicity_Pathway Acrylamide-Induced Cytotoxicity Pathway Acrylamide Acrylamide (α,β-unsaturated carbonyl) GSH_Depletion GSH Depletion Acrylamide->GSH_Depletion Michael Addition GSH Glutathione (GSH) GSH->GSH_Depletion ROS Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Proteins, Lipids, DNA) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis / Cell Death Cell_Damage->Apoptosis Cytotoxicity_Workflow Experimental Workflow for Acrylamide Cytotoxicity cluster_in_vitro In Vitro Assays cluster_mechanistic Mechanistic Studies Cell_Culture Cell Seeding (e.g., AREc32, HepG2, HEK293) Compound_Exposure Exposure to Acrylamides (24 hours) Cell_Culture->Compound_Exposure Viability_Assay Cell Viability Assay (e.g., Resazurin) Compound_Exposure->Viability_Assay Data_Analysis Data Analysis (IC10 Calculation) Viability_Assay->Data_Analysis Correlation Correlate Reactivity with Cytotoxicity Data_Analysis->Correlation GSH_Reactivity GSH Reactivity Assay (GC-MS) GSH_Reactivity->Correlation

References

A Comparative Guide to N,N-DI-n-BUTYLACRYLAMIDE Hydrogels and Thermoresponsive Alternatives for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of N,N-DI-n-BUTYLACRYLAMIDE (DBA) hydrogels in controlled drug release applications. Due to the limited availability of specific research on DBA homopolymer hydrogels for this purpose, this document focuses on a comprehensive comparison with the well-established thermoresponsive hydrogel, Poly(N-isopropylacrylamide) (PNIPAM), and other relevant N-substituted acrylamide-based hydrogels. The information presented is intended to guide researchers in selecting appropriate hydrogel systems for their specific drug delivery needs.

Introduction to Thermoresponsive Hydrogels for Controlled Drug Release

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. "Smart" hydrogels, which respond to external stimuli such as temperature, pH, or light, are of particular interest for controlled drug delivery. Thermoresponsive hydrogels, which exhibit a volume phase transition at a specific temperature known as the lower critical solution temperature (LCST), are especially promising. Below the LCST, the hydrogel is swollen and hydrophilic, allowing for drug loading. Above the LCST, it becomes hydrophobic and collapses, releasing the entrapped drug. This property allows for on-demand drug release triggered by changes in temperature, such as localized hyperthermia in cancer therapy.

Performance Comparison: this compound (DBA) Hydrogels vs. Alternatives

Direct quantitative data on the drug release performance of this compound (DBA) homopolymer hydrogels is scarce in publicly available scientific literature. However, insights can be drawn from a study on a copolymer of N-isopropylacrylamide (NIPAAm) and dimethyl-γ-butyrolactone acrylate (DBA). In this copolymer, the DBA monomer was incorporated to impart biodegradability to the thermoresponsive PNIPAM network. The study focused on the degradation and biocompatibility of the hydrogel rather than its drug release kinetics.

Given the lack of specific data for DBA hydrogels, this guide will focus on a detailed comparison with Poly(N-isopropylacrylamide) (PNIPAM), a widely studied thermoresponsive hydrogel, and will also reference other N-substituted acrylamide hydrogels to provide a broader context.

Key Performance Parameters

The following tables summarize the typical performance characteristics of PNIPAM hydrogels, which serve as a benchmark for comparison.

Table 1: Physicochemical and Thermoresponsive Properties

PropertyPoly(N-isopropylacrylamide) (PNIPAM) HydrogelsPoly(NIPAAm-co-DBA) Copolymer Hydrogel
Monomer Structure N-isopropylacrylamideN-isopropylacrylamide and dimethyl-γ-butyrolactone acrylate
Stimulus TemperatureTemperature, pH (due to degradation products)
Lower Critical Solution Temperature (LCST) ~32 °C in water (can be tuned by copolymerization)Initial LCST between room and body temperature; increases over time with degradation.
Swelling Behavior Swells below LCST, shrinks above LCSTSwells during degradation
Biocompatibility Generally considered biocompatible, though residual monomers can be cytotoxic.Relatively low cytotoxicity observed with 3T3 fibroblast cells.
Biodegradability Not inherently biodegradableDesigned to be biodegradable through hydrolysis of the ester groups in DBA.

Table 2: Drug Loading and Release Characteristics of PNIPAM Hydrogels

ParameterTypical Values for PNIPAM HydrogelsFactors Influencing the Parameter
Drug Loading Capacity Varies widely depending on the drug and loading method (e.g., equilibrium swelling, in-situ loading).Porosity of the hydrogel, drug-polymer interactions, swelling ratio.
Encapsulation Efficiency Generally moderate to high, dependent on the loading method.Hydrophobicity of the drug, interaction with the polymer network.
Release Kinetics Typically exhibits burst release followed by sustained release. Release is temperature-dependent.Temperature, cross-linking density, drug diffusion coefficient, hydrogel degradation rate (if applicable).
Model Drugs Studied Doxorubicin, 5-Fluorouracil, Ibuprofen, Insulin, etc.---

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of thermoresponsive hydrogels, primarily focusing on PNIPAM as a representative example.

Synthesis of PNIPAM Hydrogel

Objective: To synthesize a thermoresponsive PNIPAM hydrogel via free radical polymerization.

Materials:

  • N-isopropylacrylamide (NIPAAm) (monomer)

  • N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Dissolve NIPAAm and BIS in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add APS to the solution and mix thoroughly.

  • Add TEMED to initiate the polymerization reaction.

  • Pour the solution into a mold and allow it to polymerize at room temperature for 24 hours.

  • After polymerization, immerse the hydrogel in deionized water for several days, changing the water frequently, to remove unreacted monomers and other impurities.

Determination of Lower Critical Solution Temperature (LCST)

Objective: To determine the LCST of the synthesized hydrogel.

Method: Cloud Point Measurement

  • Place a small piece of the swollen hydrogel in a vial containing deionized water.

  • Place the vial in a temperature-controlled water bath.

  • Gradually increase the temperature of the water bath at a constant rate (e.g., 1 °C/min).

  • Monitor the transparency of the hydrogel. The temperature at which the hydrogel becomes opaque is recorded as the LCST.

  • This can be quantified using a UV-Vis spectrophotometer by measuring the transmittance of a hydrogel suspension at a specific wavelength as a function of temperature. The LCST is often defined as the temperature at which the transmittance drops to 50% of its initial value.

Drug Loading

Objective: To load a model drug into the hydrogel.

Method: Equilibrium Swelling

  • Prepare a solution of the model drug in a suitable solvent (e.g., phosphate-buffered saline, PBS).

  • Immerse a dried, pre-weighed hydrogel sample in the drug solution.

  • Allow the hydrogel to swell to equilibrium at a temperature below its LCST for a specified period (e.g., 48 hours).

  • Remove the swollen hydrogel, gently blot the surface to remove excess solution, and weigh it.

  • The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the surrounding solution using UV-Vis spectroscopy or by extracting the drug from the hydrogel and quantifying it.

In Vitro Drug Release Study

Objective: To evaluate the controlled release of the loaded drug from the hydrogel.

Procedure:

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at a specific temperature (both below and above the LCST).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and concepts.

Hydrogel_Synthesis_Workflow cluster_synthesis Hydrogel Synthesis Monomer_Crosslinker Dissolve Monomer (NIPAAm) & Cross-linker (BIS) in Water N2_Purge Purge with Nitrogen Monomer_Crosslinker->N2_Purge Initiator_Addition Add Initiator (APS) N2_Purge->Initiator_Addition Accelerator_Addition Add Accelerator (TEMED) Initiator_Addition->Accelerator_Addition Polymerization Polymerize in Mold Accelerator_Addition->Polymerization Purification Purify by Dialysis Polymerization->Purification

Caption: Workflow for the synthesis of a PNIPAM hydrogel.

Drug_Release_Mechanism cluster_below_LCST Below LCST (e.g., < 32°C) cluster_above_LCST Above LCST (e.g., > 32°C) Swollen_State Hydrogel is Swollen (Hydrophilic) Drug_Loaded Drug is Entrapped Swollen_State->Drug_Loaded Drug Loading Collapsed_State Hydrogel Collapses (Hydrophobic) Drug_Loaded->Collapsed_State Increase Temperature Drug_Released Drug is Released Collapsed_State->Drug_Released Drug Release Drug_Released->Swollen_State Decrease Temperature

Caption: Thermoresponsive drug release from a PNIPAM hydrogel.

Discussion and Future Perspectives

The lack of extensive research on this compound (DBA) hydrogels for controlled drug release presents a significant knowledge gap. The hydrophobicity of the di-n-butyl groups would likely result in a lower LCST compared to PNIPAM, potentially offering a different temperature window for drug release. However, this increased hydrophobicity might also affect drug loading capacity and release kinetics, as well as biocompatibility.

Future research should focus on the synthesis and characterization of DBA-based hydrogels, including both homopolymers and copolymers. Key areas of investigation should include:

  • Determination of the LCST of poly(this compound) and how it can be tuned.

  • Quantitative analysis of drug loading and release using a variety of model drugs with different properties.

  • Comprehensive biocompatibility and cytotoxicity studies to assess their suitability for in vivo applications.

  • Investigation of the mechanical properties of DBA hydrogels, which are crucial for their stability and handling.

By systematically exploring these aspects, the potential of this compound hydrogels as a novel platform for controlled drug delivery can be fully elucidated. In the meantime, PNIPAM and its derivatives remain the gold standard for thermoresponsive hydrogels, offering a wealth of data and established protocols for researchers in the field.

Comparative Analysis of N,N-Disubstituted Acrylamides for Biomedical Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate biomaterials is a critical step in the design and success of novel therapeutic and regenerative strategies. Among the vast array of synthetic polymers, N,N-disubstituted acrylamides have emerged as a versatile class of materials with tunable properties, making them highly attractive for a range of biomedical applications, including drug delivery, tissue engineering, and bioconjugation.

This guide provides an objective comparison of the performance of various N,N-disubstituted acrylamides, supported by experimental data, to aid in the selection of the most suitable material for specific research and development needs. We will delve into their synthesis, mechanical properties, biocompatibility, and drug release characteristics, offering a comprehensive overview for informed decision-making.

Key Performance Indicators: A Comparative Overview

The choice of an N,N-disubstituted acrylamide for a particular biomedical application is dictated by a set of key performance indicators. These include its mechanical strength, swelling behavior, biocompatibility, and, for drug delivery systems, its drug loading and release kinetics. The following tables summarize quantitative data for some of the most commonly investigated N,N-disubstituted acrylamides: poly(N,N-dimethylacrylamide) (PDMAA), poly(N,N-diethylacrylamide) (PDEAAm), and poly(N-acryloylmorpholine) (PNAM).

PolymerYoung's Modulus (kPa)Swelling Ratio (%)Reference
Poly(N,N-dimethylacrylamide) (PDMAA)90.2 - 619.1Not Specified
Poly(N,N-diethylacrylamide) (PDEAAm)Not SpecifiedIncreases with hydrophilic co-monomer[1]
Poly(acrylamide) (PAAm) - baseline~1.1 - 1.5 MPa (dynamic stiffness)Not Specified[2]

Table 1: Comparative Mechanical and Swelling Properties. The mechanical properties and swelling behavior are crucial for applications in tissue engineering, where the scaffold should mimic the native extracellular matrix. The data indicates that the stiffness of these hydrogels can be tuned over a significant range.

PolymerCell LineCell Viability (%)AssayReference
Poly(N-(2-mercaptoethyl) acrylamide) (p(MEAM))L929 fibroblast84.54WST-1[3]
Poly(N-(2-mercaptoethyl) acrylamide) (p(MEAM))DLD-1 colon cancer86.15WST-1[3]
Poly(N-isopropylacrylamide) (PNIPAM) - related polymer3T3-L1, HEK293, A549Non-cytotoxicMTT, Neutral Red

Table 2: Comparative Cytotoxicity Data. Biocompatibility is a prerequisite for any material intended for biomedical use. The presented data shows good cell viability for the tested acrylamide-based polymers, indicating their potential for safe in vivo applications.

PolymerModel DrugLoading Capacity (mg/g)Cumulative ReleaseRelease ConditionsReference
Poly(N-(2-mercaptoethyl) acrylamide) (p(MEAM))CaptoprilNot Specified9.81 - 13.78 mg/g (after 5h)pH 1.5, 7.4, 9.0[3]
Poly(N,N-diethylacrylamide-co-N-hydroxymethyl acrylamide)AminophyllineNot SpecifiedDependent on composition and temperatureNot Specified[1]
Polyacrylamide-Chitosan HydrogelAmoxicillinNot SpecifiedSustained releasepH 7.4

Table 3: Comparative Drug Loading and Release Data. For drug delivery applications, the ability to effectively load and control the release of therapeutic agents is paramount. The data highlights the potential of these polymers as carriers for various drugs, with release profiles tunable by environmental factors such as pH and temperature.

Experimental Protocols: A Methodological Toolkit

To ensure reproducibility and facilitate the comparative evaluation of N,N-disubstituted acrylamides, this section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N,N-Disubstituted Acrylamide Hydrogels

A common method for preparing these hydrogels is through free-radical polymerization.

Typical Protocol for Poly(N,N-dimethylacrylamide) (PDMAA) Hydrogel Synthesis:

  • Monomer Solution Preparation: Dissolve N,N-dimethylacrylamide (DMAA) monomer and a crosslinker, such as N,N'-methylenebis(acrylamide) (MBAA), in deionized water.

  • Initiator Addition: Add a radical initiator, for example, ammonium persulfate (APS), to the monomer solution.

  • Polymerization: To accelerate the polymerization, a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED) is added. The solution is then poured into a mold and allowed to polymerize at a specific temperature (e.g., room temperature or 37°C) for a defined period.

  • Purification: The resulting hydrogel is typically washed extensively with deionized water to remove any unreacted monomers and initiators.

Mechanical Testing: Rheometry

The mechanical properties of hydrogels, such as their stiffness (Young's modulus), are often characterized using rheometry.[4]

General Protocol for Rheological Measurement:

  • Sample Preparation: A cylindrical hydrogel sample of defined dimensions is prepared.

  • Instrument Setup: A rheometer equipped with parallel plate geometry is used. The gap between the plates is set to the thickness of the hydrogel sample.

  • Measurement: A dynamic frequency sweep is performed at a constant strain within the linear viscoelastic region of the material.

  • Data Analysis: The storage modulus (G') and loss modulus (G'') are recorded as a function of frequency. The Young's modulus (E) can be estimated from the storage modulus using the equation E = 2G'(1+ν), where ν is the Poisson's ratio (often assumed to be 0.5 for hydrogels).

Cytotoxicity Assessment: Live/Dead Viability Assay

The Live/Dead assay is a common method to assess the biocompatibility of materials by distinguishing between live and dead cells.[3][5][6][7][8]

Detailed Protocol for Live/Dead Staining of Cells on Hydrogel Scaffolds:

  • Cell Seeding: Cells are seeded onto the surface of the sterilized hydrogel scaffolds and cultured for a desired period.

  • Staining Solution Preparation: A working solution containing Calcein AM (stains live cells green) and Ethidium homodimer-1 (EthD-1; stains dead cells red) is prepared in a suitable buffer like phosphate-buffered saline (PBS).

  • Staining: The cell culture medium is removed, and the hydrogel scaffolds are washed with PBS. The Live/Dead staining solution is then added to cover the scaffolds.

  • Incubation: The scaffolds are incubated at room temperature or 37°C for a specified time (e.g., 15-30 minutes), protected from light.

  • Imaging: After incubation, the staining solution is removed, and the scaffolds are washed with PBS. The stained cells on the hydrogels are then visualized using a fluorescence microscope with appropriate filters for green and red fluorescence.

In Vitro Drug Release Study

The release of a drug from a hydrogel matrix is typically monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).[9][10]

Step-by-Step Protocol for an In Vitro Drug Release Assay:

  • Drug Loading: The hydrogel is loaded with a model drug by incubating it in a drug solution of known concentration for a specific period.

  • Release Experiment: The drug-loaded hydrogel is placed in a known volume of release medium (e.g., PBS at a specific pH) and kept at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sample Collection: At predetermined time intervals, an aliquot of the release medium is withdrawn.

  • Quantification: The concentration of the released drug in the collected samples is quantified using HPLC. A standard curve of the drug is used for accurate concentration determination.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate an experimental workflow and a key signaling pathway relevant to the biomedical application of these materials.

Experimental_Workflow_for_Hydrogel_Evaluation cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Biomedical Application Evaluation cluster_analysis Data Analysis Monomer N,N-Disubstituted Acrylamide Monomer Polymerization Free-Radical Polymerization Monomer->Polymerization Crosslinker Crosslinker (e.g., MBAA) Crosslinker->Polymerization Initiator Initiator (e.g., APS) Initiator->Polymerization Hydrogel Hydrogel Formation Polymerization->Hydrogel Mechanical Mechanical Testing (Rheometry) Hydrogel->Mechanical Swelling Swelling Studies Hydrogel->Swelling Cytotoxicity Cytotoxicity Assay (Live/Dead) Hydrogel->Cytotoxicity DrugRelease Drug Release Study (HPLC) Hydrogel->DrugRelease Data Comparative Data Analysis Mechanical->Data Swelling->Data Cytotoxicity->Data DrugRelease->Data

Caption: Experimental workflow for the comparative evaluation of N,N-disubstituted acrylamide hydrogels.

Integrin_Signaling_on_Hydrogels cluster_ecm Extracellular Matrix (ECM) Mimic cluster_cell Cellular Response Hydrogel Hydrogel Scaffold (Tunable Stiffness) ECMProtein Immobilized ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptors Hydrogel->Integrin Mechanical Cues ECMProtein->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Organization Signaling Downstream Signaling (e.g., YAP/TAZ) Actin->Signaling CellBehavior Cell Behavior (Adhesion, Proliferation, Differentiation) Signaling->CellBehavior

Caption: Integrin-mediated signaling in response to hydrogel stiffness and composition.[11][12]

Conclusion

N,N-disubstituted acrylamides offer a rich design space for the development of advanced biomaterials. By carefully selecting the monomer and tuning the hydrogel properties, researchers can create materials with tailored mechanical, biocompatibility, and drug release characteristics. This guide provides a foundational comparison to aid in this selection process. However, it is crucial to note that the optimal choice will always be application-specific and may require further empirical investigation under relevant physiological conditions. The provided protocols and diagrams serve as a starting point for researchers to design and execute their own comparative studies, ultimately contributing to the advancement of biomedical therapies and regenerative medicine.

References

Validating the Structure of N,N-di-n-butylacrylamide: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a critical step. This guide provides a detailed comparison of nuclear magnetic resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of N,N-di-n-butylacrylamide.

This document outlines the expected ¹H and ¹³C NMR spectral data for this compound, offering a clear interpretation of the chemical shifts, multiplicities, and integrations. Furthermore, it presents a comparative analysis with alternative methods such as Fourier-transform infrared (FT-IR) spectroscopy and mass spectrometry (MS), highlighting the strengths and limitations of each technique in the context of amide structure elucidation. Detailed experimental protocols for acquiring NMR, FT-IR, and MS data are also provided to ensure reproducibility.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment of this compound can be achieved.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Due to rotational restriction around the amide C-N bond, separate signals may be observed for the two n-butyl groups.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-a (CH₃)0.94Triplet6H
H-b (-CH₂-)1.35Sextet4H
H-c (-CH₂-)1.55Quintet4H
H-d (N-CH₂-)3.30Triplet4H
H-e (=CH₂)5.65Doublet of doublets1H
H-f (=CH₂)6.25Doublet of doublets1H
H-g (=CH-)6.55Doublet of doublets1H
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

Assignment Predicted Chemical Shift (ppm)
C-a (CH₃)13.8
C-b (-CH₂-)20.2
C-c (-CH₂-)31.0
C-d (N-CH₂-)47.5
C-e (=CH₂)126.0
C-f (=CH)130.5
C-g (C=O)166.0

Comparison with Alternative Analytical Techniques

While NMR provides the most comprehensive structural information, other techniques can offer complementary data for a thorough validation.

Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity through couplingUnambiguous structure determinationLower sensitivity, requires higher sample concentration
FT-IR Spectroscopy Presence of functional groups (e.g., C=O, C=C)Fast, requires small sample amountProvides limited information on the overall structure
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, determines molecular formulaDoes not provide detailed structural connectivity
FT-IR Spectroscopy Data

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and vinyl functional groups.

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Amide I band)1650 - 1680
C=C (Vinyl)1620 - 1640
C-N Stretch1400 - 1450
C-H (sp² and sp³)2850 - 3100
Mass Spectrometry Data

Mass spectrometry would confirm the molecular weight of this compound. The expected molecular ion peak [M]⁺ would be at m/z = 183.31. Fragmentation patterns could provide further evidence for the butyl and acryloyl moieties.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the liquid sample can be placed directly on the ATR (Attenuated Total Reflectance) crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Workflow for Structural Validation

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of This compound NMR 1H and 13C NMR Spectroscopy Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS NMR_Analysis Spectral Interpretation: Chemical Shifts, Multiplicity, Integration, Connectivity NMR->NMR_Analysis FTIR_Analysis Functional Group Identification FTIR->FTIR_Analysis MS_Analysis Molecular Weight and Fragmentation Pattern MS->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation FTIR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

A Comparative Analysis of Swelling Ratios in Thermoresponsive N-Alkylacrylamide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Alkylacrylamide Hydrogel Performance with Supporting Experimental Data

In the realm of stimuli-responsive polymers, N-alkylacrylamide hydrogels stand out for their sharp thermal transitions, making them ideal candidates for a range of applications, including controlled drug delivery, tissue engineering, and smart actuators. The choice of the N-alkyl substituent is a critical design parameter that dictates the hydrogel's Lower Critical Solution Temperature (LCST) and, consequently, its swelling behavior in aqueous environments. This guide provides a comparative analysis of the swelling ratios of three commonly studied N-alkylacrylamide hydrogels: poly(N-ethylacrylamide) (PNEAM), poly(N-n-propylacrylamide) (PNnPAM), and poly(N-isopropylacrylamide) (PNIPAM).

Comparative Swelling Behavior and LCST

The thermoresponsive nature of these hydrogels is governed by the balance between hydrophilic and hydrophobic interactions. Below the LCST, hydrogen bonding between the amide groups and water molecules dominates, leading to a swollen, hydrophilic state. As the temperature increases and surpasses the LCST, hydrophobic interactions between the N-alkyl side chains become more favorable, causing the polymer network to collapse and expel water in a process known as a volume phase transition.

The hydrophobicity of the N-alkyl substituent directly influences the LCST. More hydrophobic side chains lead to a lower LCST, as less thermal energy is required to favor polymer-polymer interactions over polymer-water interactions. This trend is evident in the comparison of PNEAM, PNnPAM, and PNIPAM.

Hydrogel MonomerN-Alkyl SubstituentLower Critical Solution Temperature (LCST)Swelling Behavior at 25°CSwelling Behavior at 40°C
N-ethylacrylamideEthyl~62-73°C[1]HighHigh
N-n-propylacrylamiden-Propyl~24°C[2][3][4]Low (collapsed)Low (collapsed)
N-isopropylacrylamideIsopropyl~32°C[5][6]HighLow (collapsed)

Note: The exact LCST and swelling ratios can vary depending on factors such as polymer molecular weight, crosslinker density, and the presence of additives. The data presented is a representative comparison based on available literature.

Experimental Protocols

The following sections detail the methodologies for the synthesis of N-alkylacrylamide hydrogels and the determination of their swelling ratios, providing a foundation for reproducible experimental work.

Synthesis of N-Alkylacrylamide Hydrogels by Free-Radical Polymerization

This protocol describes a typical method for preparing N-alkylacrylamide hydrogels.

Materials:

  • N-alkylacrylamide monomer (e.g., N-ethylacrylamide, N-n-propylacrylamide, N-isopropylacrylamide)

  • Crosslinking agent (e.g., N,N'-methylenebis(acrylamide) - BIS)

  • Initiator (e.g., Ammonium persulfate - APS)

  • Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine - TEMED)

  • Deionized water

Procedure:

  • Dissolve the N-alkylacrylamide monomer and the crosslinking agent (e.g., at a 100:1 molar ratio of monomer to crosslinker) in deionized water to achieve the desired total monomer concentration (e.g., 1 M).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (e.g., APS, 0.5 mol% relative to the monomer) to the solution and mix gently.

  • Add the accelerator (e.g., TEMED, equimolar to APS) to initiate the polymerization reaction.

  • Quickly transfer the solution into a mold (e.g., between two glass plates with a spacer of desired thickness).

  • Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away unreacted monomers and initiator residues. The water should be changed periodically for 2-3 days.

Measurement of Swelling Ratio

The swelling ratio of the hydrogels is determined gravimetrically as a function of temperature.

Equipment:

  • Temperature-controlled water bath or incubator

  • Analytical balance

  • Filter paper

Procedure:

  • Cut the synthesized hydrogel into discs or squares of uniform size.

  • Lyophilize or oven-dry the hydrogel samples at a moderate temperature (e.g., 60°C) until a constant weight is achieved. This is the dry weight (Wd).

  • Immerse the dried hydrogel samples in deionized water at a specific temperature below the expected LCST (e.g., 20°C).

  • At regular time intervals, remove a hydrogel sample from the water, gently blot the surface with filter paper to remove excess water, and weigh it. This is the swollen weight (Ws).

  • Continue this process until the swollen weight remains constant, indicating that equilibrium swelling has been reached.

  • The equilibrium swelling ratio (ESR) is calculated using the following formula: ESR (%) = [(Ws - Wd) / Wd] x 100

  • To study the temperature-dependent swelling behavior, repeat steps 3-6 at different temperatures, both below and above the LCST of the hydrogel.

Visualization of Structure-Property Relationship

The relationship between the chemical structure of the N-alkylacrylamide monomer and the resulting hydrogel's thermoresponsive behavior can be visualized as a logical progression. The hydrophobicity of the N-alkyl side chain is the primary determinant of the Lower Critical Solution Temperature (LCST), which in turn dictates the swelling state of the hydrogel at a given temperature.

G cluster_0 Monomer Structure cluster_1 Hydrophobicity cluster_2 Lower Critical Solution Temperature (LCST) cluster_3 Swelling State at Physiological Temperature (~37°C) Ethyl N-ethylacrylamide Low_Hydro Lower Hydrophobicity Ethyl->Low_Hydro nPropyl N-n-propylacrylamide High_Hydro Higher Hydrophobicity nPropyl->High_Hydro isoPropyl N-isopropylacrylamide Med_Hydro Moderate Hydrophobicity isoPropyl->Med_Hydro High_LCST High LCST (~62-73°C) Low_Hydro->High_LCST Mid_LCST Intermediate LCST (~32°C) Med_Hydro->Mid_LCST Low_LCST Low LCST (~24°C) High_Hydro->Low_LCST Swollen Swollen High_LCST->Swollen Collapsed Collapsed Low_LCST->Collapsed Mid_LCST->Collapsed

Caption: Relationship between N-alkyl side chain, hydrophobicity, LCST, and swelling state.

References

Assessing the Biocompatibility of N,N-DI-n-BUTYLACRYLAMIDE-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible materials is a critical aspect of developing safe and effective biomedical devices and drug delivery systems. This guide provides a comparative assessment of the biocompatibility of materials based on N,N-DI-n-BUTYLACRYLAMIDE, benchmarked against commonly used alternatives. Due to the limited availability of direct biocompatibility data for poly(this compound), this guide also draws comparisons from the broader class of poly(N,N-disubstituted acrylamides) and presents comprehensive data on well-characterized alternative polymers: poly(N-isopropylacrylamide) (pNIPAM), poly(ethylene glycol) diacrylate (PEGDA), and poly(lactic-co-glycolic acid) (PLGA).

Executive Summary

Direct and extensive biocompatibility data for this compound-based materials in publicly accessible literature is scarce. However, studies on the broader family of poly(N,N-disubstituted) acrylamides offer some initial insights. These studies suggest that the biocompatibility of such polymers can be tuned by altering the substituents, influencing properties like hydrophilicity and cell interaction. In contrast, alternative materials such as pNIPAM, PEGDA, and PLGA have been extensively studied, and a wealth of biocompatibility data is available. This guide summarizes the existing data to aid researchers in making informed decisions.

Biocompatibility Profile of Poly(N,N-disubstituted) Acrylamides

Studies on various poly(N,N-disubstituted) acrylamides indicate a favorable biocompatibility profile, although specific data for the di-n-butyl derivative is lacking.

  • Hemocompatibility : In vitro studies on some poly(N,N-disubstituted) acrylamides have shown that the surfaces of these polymers did not induce platelet aggregation.[1] However, other research on poly(N-alkyl substituted) acrylamides suggests they can be prone to platelet adhesion.[2] This highlights the importance of the specific alkyl substituents in determining blood compatibility.

  • Cytotoxicity and Cell Growth : Certain poly(N,N-disubstituted) acrylamides have demonstrated good cell compatibility, with pronounced cell growth and spreading of human umbilical cord fibroblast cells observed on their surfaces.[1]

It is crucial to note that these findings are for analogues and not specifically for poly(this compound). Therefore, dedicated biocompatibility studies on this specific polymer are essential before considering it for biomedical applications.

Comparative Analysis with Alternative Materials

For a comprehensive comparison, we present the biocompatibility data for three widely used polymers in biomedical research and drug delivery.

Table 1: Comparative Quantitative Cytotoxicity Data
MaterialCell LineAssayResults (e.g., % Viability)Citation
Poly(N-isopropylacrylamide) (pNIPAM) HEK 293T, B16-F1MTSMinimal impact on normal HEK 293T cells after 24h.[3][4][3][4]
3T3-L1, HEK293, A549MTT, Neutral RedNon-cytotoxic effect observed.[5]
BAECs, Veros, SMCs, 3T3sMTSViability decreases compared to controls, dependent on deposition type. Long-term direct contact was not cytotoxic.[6][6]
Poly(ethylene glycol) diacrylate (PEGDA) Not SpecifiedNot SpecifiedGenerally considered biocompatible and non-toxic.[7]
Poly(lactic-co-glycolic acid) (PLGA) RAW264.7, BEAS-2BViability, ROS, etc.No significant lethal toxicity up to 300 µg/ml.[8][8]
Caco-2MTS, LDHCell viability significantly reduced at concentrations > 700 µg/ml after 24h.[9][9]
Table 2: Comparative Hemocompatibility Data
MaterialTestResultsCitation
Poly(N,N-disubstituted) Acrylamides Platelet AggregationDid not induce platelet aggregation (for some derivatives).[1][1]
Platelet AdhesionProne to adhere platelets (for some derivatives).[2][2]
Poly(N-isopropylacrylamide) (pNIPAM) Platelet AggregationInhibited platelet aggregation selectively through the arachidonic acid pathway.[10][10]
Red Blood Cell AggregationCaused red blood cell aggregation at higher concentrations but did not impair membrane integrity.[10][10]
Poly(ethylene glycol) diacrylate (PEGDA) GeneralConsidered to have good hemocompatibility.
Poly(lactic-co-glycolic acid) (PLGA) GeneralGenerally considered biocompatible.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are standard protocols for key in vitro biocompatibility assays.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete cell culture medium and culture for 24-48 hours.[11]

  • Material Exposure : Replace the culture medium with a medium containing the test material at various concentrations. Include untreated cells as a negative control and cells treated with a cytotoxic agent (e.g., 0.1% Triton-X 100) as a positive control.[11]

  • Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition : After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation : Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the negative control.

Hemolysis Assay (Direct Contact Method - based on ISO 10993-4)

This assay determines the hemolytic properties of a material upon direct contact with blood.

  • Blood Collection : Obtain fresh human or rabbit blood anticoagulated with a suitable anticoagulant (e.g., heparin or citrate).[1][14]

  • Erythrocyte Suspension Preparation : Centrifuge the blood to separate the plasma. Wash the red blood cells (RBCs) multiple times with phosphate-buffered saline (PBS). Prepare a diluted RBC suspension (e.g., 1% in PBS).[15]

  • Material Incubation : Place the test material in a tube. Add the RBC suspension to the tube. Use a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (PBS) with no material.[1][15]

  • Incubation : Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[1]

  • Centrifugation : After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement : Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 405 nm or 540 nm) using a spectrophotometer.[15]

  • Calculation : Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100. A hemolysis rate below 2% is generally considered non-hemolytic.[1][14]

In Vivo Inflammatory Response Assessment

This involves the subcutaneous implantation of the biomaterial in an animal model to evaluate the local tissue response.

  • Animal Model : Select an appropriate animal model, such as mice or rats. All procedures must be approved by an institutional animal care and use committee.[16]

  • Material Sterilization : Sterilize the biomaterial to be implanted using a suitable method that does not alter its properties.

  • Implantation : Surgically implant the sterile biomaterial into the subcutaneous tissue of the animal. A sham surgery group (incision without implant) should be included as a control.[16]

  • Post-operative Care : Provide appropriate post-operative care, including analgesics.

  • Explantation and Histology : At predetermined time points (e.g., 7, 14, and 28 days), euthanize the animals and explant the implant along with the surrounding tissue.[17]

  • Tissue Processing : Fix the tissue samples in formalin, embed them in paraffin, and section them.

  • Staining and Analysis : Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and fibrous capsule formation. Immunohistochemistry can be used to identify specific immune cells (e.g., macrophages, neutrophils).

  • Evaluation : A pathologist evaluates the tissue sections to assess the severity of the inflammatory response, including the thickness of the fibrous capsule and the type and density of inflammatory cells at the material-tissue interface.[16]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the workflows of the described biocompatibility assessments.

Cytotoxicity_Assay_Workflow start Start: Cell Seeding in 96-well plate exposure Material Exposure (Different Concentrations) start->exposure incubation Incubation (24-72h, 37°C, 5% CO2) exposure->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubation for Formazan Formation (4h) mtt_addition->formazan_formation solubilization Add Solubilization Solution (e.g., DMSO) formazan_formation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Data Analysis: Calculate % Cell Viability absorbance->analysis end End analysis->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Hemolysis_Assay_Workflow start Start: Prepare Red Blood Cell Suspension incubation Incubate with Test Material (37°C, with controls) start->incubation centrifugation Centrifuge to Pellet Intact RBCs incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant absorbance Measure Hemoglobin Absorbance supernatant->absorbance calculation Calculate % Hemolysis absorbance->calculation end End calculation->end

Caption: Workflow for the Direct Contact Hemolysis Assay.

InVivo_Inflammatory_Response_Workflow start Start: Subcutaneous Implantation of Biomaterial explantation Explantation of Implant and Surrounding Tissue (at defined time points) start->explantation fixation Tissue Fixation (Formalin) explantation->fixation embedding Paraffin Embedding fixation->embedding sectioning Tissue Sectioning embedding->sectioning staining Staining (e.g., H&E) sectioning->staining analysis Histological Analysis: - Inflammatory cell infiltrate - Fibrous capsule thickness staining->analysis end End analysis->end

Caption: Workflow for In Vivo Inflammatory Response Assessment.

Conclusion

While the family of poly(N,N-disubstituted) acrylamides shows promise for biomedical applications, a significant knowledge gap exists regarding the specific biocompatibility of this compound-based materials. The available data on related polymers is at times conflicting, underscoring the necessity for direct, rigorous biocompatibility testing of any novel material. In contrast, polymers such as pNIPAM, PEGDA, and PLGA offer a substantial body of evidence supporting their biocompatibility for various applications, making them reliable benchmarks. Researchers are strongly encouraged to conduct comprehensive in vitro and in vivo studies following standardized protocols, such as those outlined in this guide, to ensure the safety and efficacy of new biomaterials before clinical consideration.

References

A Comparative Guide to N,N-di-n-butylacrylamide and N,N-diethylacrylamide in Hydrogel Synthesis for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of monomers is a critical determinant of the final properties and performance of hydrogels in biomedical applications such as drug delivery and tissue engineering. Among the diverse family of acrylamide-based monomers, N,N-disubstituted acrylamides offer a versatile platform for creating thermoresponsive hydrogels. This guide provides a detailed comparison of two such monomers: N,N-di-n-butylacrylamide (DBA) and N,N-diethylacrylamide (DEA).

While extensive research has been conducted on DEA-based hydrogels, literature on DBA-based hydrogels is less prevalent. Therefore, this guide will present established experimental data for DEA hydrogels and provide a scientifically informed projection of the properties of DBA hydrogels based on established principles of polymer chemistry, specifically the influence of N-alkyl chain length on the physicochemical properties of polyacrylamides.

Core Monomer Properties and Their Influence on Hydrogel Characteristics

N,N-diethylacrylamide (DEA) and this compound (DBA) are both N,N-disubstituted acrylamide monomers. The key structural difference lies in the length of the alkyl chains attached to the nitrogen atom: ethyl groups (-CH₂CH₃) in DEA and n-butyl groups (-CH₂CH₂CH₂CH₃) in DBA. This seemingly subtle difference has a profound impact on the hydrophobicity of the resulting polymer, which in turn governs the macroscopic properties of the hydrogel.

The longer butyl chains in DBA increase its hydrophobicity compared to the ethyl chains in DEA. This fundamental difference is expected to influence the Lower Critical Solution Temperature (LCST), swelling behavior, mechanical strength, and drug release kinetics of the corresponding hydrogels.

Comparative Performance Data

The following table summarizes the known properties of DEA-based hydrogels and the extrapolated, expected properties of DBA-based hydrogels.

PropertyN,N-diethylacrylamide (DEA) HydrogelThis compound (DBA) Hydrogel (Projected)Influence of Longer N-Alkyl Chains (Butyl vs. Ethyl)
Lower Critical Solution Temperature (LCST) Typically in the range of 25-35°C, making it suitable for applications around physiological temperature.[1]Expected to be significantly lower than that of DEA hydrogels, likely below room temperature.Increased hydrophobicity from longer alkyl chains leads to a decrease in the LCST.[2]
Swelling Ratio Exhibits a significant, temperature-dependent swelling ratio, with high water uptake below the LCST and deswelling above it.[3]Expected to have a lower overall swelling ratio in aqueous solutions due to increased hydrophobicity.Longer, more hydrophobic alkyl chains reduce the affinity of the polymer network for water, thus decreasing the swelling ratio.[4]
Mechanical Properties Mechanical properties can be tuned by altering crosslinker density. Generally forms soft, flexible hydrogels.Expected to exhibit enhanced mechanical strength and toughness due to stronger hydrophobic associations between the butyl chains.[4][5]Increased hydrophobic interactions can act as physical crosslinks, reinforcing the hydrogel network and improving mechanical properties.[4]
Drug Release Profile Can be tailored for thermoresponsive drug delivery, with drug release modulated by temperature changes around the LCST.[6][7][8]Expected to be suitable for the sustained release of hydrophobic drugs due to favorable hydrophobic interactions with the polymer matrix.[7][9][10]The more hydrophobic nature of the DBA matrix would likely lead to a slower, more sustained release of hydrophobic drugs and potentially limited loading and release of hydrophilic drugs.
Biocompatibility Generally considered to have good biocompatibility.Biocompatibility would need to be experimentally determined, with consideration for the potential cytotoxicity of any unreacted monomer.While the polymer backbone is similar, the biocompatibility of the specific monomer and its degradation products would require investigation.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of N,N-disubstituted acrylamide hydrogels. These can be adapted for both DEA and DBA.

Hydrogel Synthesis by Free Radical Polymerization
  • Monomer and Crosslinker Dissolution : Dissolve the desired amount of N,N-disubstituted acrylamide monomer (DEA or DBA) and a crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA) in deionized water or a suitable buffer. The concentration of the monomer and the molar ratio of monomer to crosslinker are critical parameters for controlling the properties of the final hydrogel.

  • Initiator Addition : To initiate polymerization, add a chemical or photoinitiator. For thermal polymerization, a redox pair like ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) is commonly used. For photopolymerization, a photoinitiator such as 2-hydroxy-2-methyl-1-phenyl-propan-1-one can be used.

  • Polymerization : For thermal polymerization, maintain the solution at a specific temperature (e.g., 60°C) for a set duration to allow for complete polymerization. For photopolymerization, expose the solution to UV light of a specific wavelength and intensity for a defined period.

  • Purification : After polymerization, immerse the hydrogel in a large volume of deionized water for several days, with frequent water changes, to remove any unreacted monomers, crosslinkers, and initiators.

Characterization of Hydrogel Properties
  • Swelling Ratio Measurement :

    • Immerse a pre-weighed, dried hydrogel sample in deionized water or a buffer solution at a specific temperature.

    • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.

    • Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

    • The equilibrium swelling ratio (ESR) can be calculated using the formula: ESR = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • Lower Critical Solution Temperature (LCST) Determination :

    • The LCST can be determined by monitoring the change in a property of the hydrogel as a function of temperature.

    • A common method is to measure the change in optical transmittance of the hydrogel using a UV-Vis spectrophotometer with a temperature-controlled cuvette holder. The LCST is often defined as the temperature at which the transmittance drops to 50% of its initial value.

    • Alternatively, the swelling ratio can be measured at different temperatures. The temperature at which a sharp decrease in the swelling ratio is observed corresponds to the LCST.

  • Mechanical Testing :

    • The mechanical properties of the hydrogels, such as compressive modulus and tensile strength, can be evaluated using a universal testing machine.

    • For compression testing, a cylindrical hydrogel sample is compressed at a constant rate, and the resulting stress-strain curve is recorded. The compressive modulus is calculated from the initial linear region of this curve.

    • For tensile testing, a dog-bone-shaped hydrogel sample is stretched at a constant rate until it fractures. The tensile strength and elongation at break can be determined from the stress-strain curve.

Visualizing Experimental Workflows and Relationships

Logical Relationship in Hydrogel Property Comparison

Caption: The choice of monomer dictates hydrophobicity, which in turn governs key hydrogel performance metrics.

General Experimental Workflow for Hydrogel Characterization

Caption: A typical workflow for the synthesis and characterization of N,N-disubstituted acrylamide hydrogels.

Conclusion

N,N-diethylacrylamide (DEA) is a well-characterized monomer for producing thermoresponsive hydrogels with an LCST near physiological temperature, making it a strong candidate for various biomedical applications. While direct experimental data for this compound (DBA) hydrogels is limited, fundamental principles of polymer chemistry suggest that the increased hydrophobicity due to the longer n-butyl chains would result in a lower LCST, a reduced swelling ratio in aqueous media, and potentially enhanced mechanical properties. These projected characteristics suggest that DBA-based hydrogels could be particularly advantageous for applications requiring stronger mechanical integrity or for the sustained delivery of hydrophobic therapeutic agents. Further experimental investigation into the properties of DBA-based hydrogels is warranted to validate these projections and fully explore their potential in the biomedical field.

References

Safety Operating Guide

Proper Disposal of N,N-DI-n-BUTYLACRYLAMIDE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: A specific Safety Data Sheet (SDS) for N,N-DI-n-BUTYLACRYLAMIDE could not be located. The following disposal procedures are based on general best practices for handling potentially hazardous chemical waste in a laboratory setting. It is imperative to treat this substance with caution and manage it as a hazardous waste. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.

Immediate Safety and Handling Precautions

Given the lack of specific toxicological data for this compound, it is prudent to assume it may possess hazards similar to other acrylamide compounds, which can include toxicity, skin and eye irritation, and potential for environmental harm.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause eye irritation or damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which could lead to irritation or absorption of the chemical.[3][4]
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[3][4]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If significant aerosolization or dust is expected, consult with your EHS department regarding the need for a respirator.Minimizes inhalation of potentially harmful vapors or particles.[3]

Step-by-Step Disposal Protocol

The disposal of any chemical waste is regulated by federal, state, and local laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] Adherence to these regulations and your institution's specific guidelines is essential.

Step 1: Waste Identification and Classification

  • Treat as Hazardous Waste: In the absence of a specific SDS, this compound must be managed as a hazardous waste.[6][7]

  • Do Not Mix: Do not combine this waste with other chemical waste streams unless explicitly approved by your EHS department. Mixing incompatible chemicals can lead to dangerous reactions.[8]

Step 2: Waste Collection and Labeling

  • Use a Compatible Container: Collect the waste in a chemically compatible container with a secure, leak-proof lid.[8]

  • Properly Label the Container: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The quantity of waste.

    • The date of accumulation.

    • The name and contact information of the generating researcher or lab.[5]

Step 3: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.

  • Segregate Incompatibles: Ensure the container is stored separately from incompatible materials.[8]

Step 4: Arrange for Disposal

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department.[5][7]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sink.[7][9] Drain disposal of hazardous chemicals is illegal and can harm the environment.

Emergency Procedures for Spills

In the event of a spill, prioritize personal safety and follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large or uncontrolled spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency number or EHS.[6]

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the proper PPE.[1][10]

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Work from the outside in to prevent spreading.[10]

  • Collect and Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be collected, placed in a sealed, labeled hazardous waste container, and disposed of through EHS.[1]

Comparative Data of Related Acrylamide Compounds

The following table summarizes hazard information for structurally related acrylamide compounds. This information is for contextual purposes only and does not replace a specific SDS for this compound.

CompoundCAS NumberPrimary Hazards
N-Butylacrylamide 2565-18-6Not classified as a hazardous substance or mixture under GHS.[11]
N-tert-Butylacrylamide 107-58-4Harmful if swallowed; may cause eye and skin irritation.[1]
N,N-Dimethylacrylamide 2680-03-7Toxic by inhalation; may cause sensitization by skin contact; harmful in contact with skin and if swallowed.[2]

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of chemical waste.

Chemical Waste Disposal Decision Workflow start Waste Chemical Generated: This compound sds_check Is a Safety Data Sheet (SDS) available for this specific chemical? start->sds_check sds_yes Follow specific disposal instructions in the SDS. sds_check->sds_yes Yes sds_no Treat as UNKNOWN/ HAZARDOUS WASTE sds_check->sds_no No ppe Wear appropriate Personal Protective Equipment (PPE). sds_no->ppe collect Collect in a compatible, sealed, and properly labeled hazardous waste container. ppe->collect store Store in a designated hazardous waste accumulation area. collect->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs disposed Waste disposed of by authorized personnel. contact_ehs->disposed

References

Essential Safety and Logistics for Handling N,N-DI-n-BUTYLACRYLAMIDE

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Engineering Controls

Given the known hazards of related acrylamide compounds, which include potential neurotoxicity, skin irritation, and respiratory tract irritation, a cautious approach is necessary.[1][2] All handling of N,N-DI-n-BUTYLACRYLAMIDE should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][3] The work area should be clearly designated for the use of this compound to prevent cross-contamination.[4]

Engineering Controls Summary:

Control TypeSpecification
Primary Enclosure Chemical Fume Hood
Ventilation Ensure adequate general laboratory ventilation.
Safety Equipment Eyewash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent direct contact with this compound. The following table summarizes the required PPE based on guidelines for similar chemicals.[3]

Required Personal Protective Equipment:

Body PartPPE ItemMaterial/Standard
Hands Chemical-resistant glovesNitrile gloves are recommended.[3] Change gloves frequently, especially if contaminated.[4]
Eyes Safety gogglesMust be worn to protect against splashes.[3][4]
Body Laboratory coatA fully buttoned lab coat should be worn.[3][4]
Respiratory Not generally required if handled in a fume hood.If there is a risk of aerosol generation outside of a fume hood, consult with safety personnel about appropriate respiratory protection.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize risks.

Experimental Workflow:

  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Don all required PPE as listed in the table above.

    • Prepare all necessary equipment and reagents within the fume hood.

    • Cover the work surface with absorbent bench paper to contain any potential spills.[4]

  • Handling and Use:

    • Dispense and handle the chemical exclusively within the fume hood.

    • Keep the container tightly closed when not in use.[5]

    • Avoid direct contact with skin, eyes, and clothing.[5]

  • Post-Handling:

    • Thoroughly decontaminate the work area after use.

    • Remove PPE carefully to avoid contaminating skin.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Plan:

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][6] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6][7]
Spill For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact the institutional safety office.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous chemical waste through a licensed waste disposal company, in accordance with local and national regulations.[5]
Contaminated Materials All contaminated materials (e.g., gloves, bench paper, pipette tips) must be collected in a designated, sealed hazardous waste container for disposal.
Empty Containers Rinse empty containers thoroughly and dispose of them according to institutional guidelines.

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Dispense Chemical prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 emergency Spill or Exposure emergency_action Follow Emergency Plan emergency->emergency_action

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.